molecular formula C21H20O12 B15587217 Hypolaetin 7-glucoside

Hypolaetin 7-glucoside

Katalognummer: B15587217
Molekulargewicht: 464.4 g/mol
InChI-Schlüssel: BIPHTXZNUUXTIC-GHNMMOQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hypoletin 7-glucoside has been reported in Lavandula mairei var. mairei, Stachys alopecuros, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H20O12

Molekulargewicht

464.4 g/mol

IUPAC-Name

2-(3,4-dihydroxyphenyl)-5,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-14-16(27)18(29)19(30)21(33-14)32-13-5-11(26)15-10(25)4-12(31-20(15)17(13)28)7-1-2-8(23)9(24)3-7/h1-5,14,16,18-19,21-24,26-30H,6H2/t14-,16-,18+,19-,21-/m1/s1

InChI-Schlüssel

BIPHTXZNUUXTIC-GHNMMOQISA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Botanical Trove of Hypolaetin 7-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Hypolaetin (B1241216) 7-glucoside, a flavonoid of significant interest to the scientific and drug development communities. This document outlines the primary botanical origins, quantitative distribution, detailed experimental protocols for extraction and isolation, and insights into its potential biological signaling pathways.

Executive Summary

Hypolaetin 7-glucoside, a flavone (B191248) glycoside, is predominantly found in plant species belonging to the genera Sideritis and Juniperus. Commonly known as "mountain tea," various Sideritis species have been identified as a rich source of this compound and its derivatives. Berries and other parts of Juniperus species also contain notable quantities of this compound. This guide consolidates the current knowledge on these sources, offering a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Natural Sources and Quantitative Data

This compound and its derivatives have been isolated and quantified from several plant species. The primary sources identified in the scientific literature are members of the Lamiaceae and Cupressaceae families.

Key Botanical Sources:
  • Sideritis Species (Lamiaceae): Commonly referred to as mountain tea, numerous species within this genus are rich in hypolaetin and its glycosides. These plants are traditionally consumed as herbal teas in Mediterranean and Balkan regions. Species such as Sideritis scardica, Sideritis raeseri, Sideritis clandestina, Sideritis euboea, and Sideritis syriaca have been shown to contain significant amounts of hypolaetin derivatives.

  • Juniperus Species (Cupressaceae): Berries of Juniperus macropoda and Juniperus semiglobosa have been explicitly identified as sources of this compound[1]. Other Juniperus species are also known to contain a variety of flavonoids, including glycosides of hypolaetin.

Quantitative Analysis of Hypolaetin Derivatives in Sideritis Species

The concentration of hypolaetin derivatives can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes the quantitative data for hypolaetin derivatives found in various Sideritis species, as determined by Microwave-Assisted Extraction (MAE).

Plant SpeciesHypolaetin Derivatives (mg/g dry weight)Reference
Sideritis raeseri133.21[2]
Sideritis scardicaNot explicitly quantified[2]
Sideritis clandestinaNot explicitly quantified[2]
Sideritis syriacaNot explicitly quantified[2]
Sideritis euboea53.78[2]

Note: The reported values represent the total content of hypolaetin derivatives, including acetylated and other glycosidic forms.

Experimental Protocols

The extraction and isolation of this compound from its natural sources are critical steps for further research. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are favored for their efficiency and reduced environmental impact. Purification is typically achieved through chromatographic methods, particularly preparative High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Sideritis leaves) extraction Extraction (UAE or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Preparative HPLC) crude_extract->purification fraction_collection Fraction Collection purification->fraction_collection analysis Analysis (Analytical HPLC, MS) fraction_collection->analysis pure_compound Pure Hypolaetin 7-glucoside analysis->pure_compound

General workflow for the extraction and isolation of this compound.
Detailed Methodologies

1. Ultrasound-Assisted Extraction (UAE) of Flavonoids from Sideritis Species

This protocol is based on optimized methods for the extraction of phenolic compounds from Sideritis raeseri.

  • Plant Material Preparation: Air-dry the aerial parts of the Sideritis species at room temperature in the dark. Grind the dried material to a fine powder.

  • Extraction Solvent: Prepare a 65% aqueous ethanol (B145695) solution (v/v).

  • Procedure:

    • Combine the powdered plant material with the extraction solvent at a solid-to-solvent ratio of 1:40 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform sonication for 50 minutes at a controlled temperature of 63°C[3].

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

2. Microwave-Assisted Extraction (MAE) of Flavonoids from Plant Material

This protocol provides a general framework for MAE, which can be optimized for specific plant matrices.

  • Plant Material Preparation: Dry and grind the plant material to a consistent particle size.

  • Extraction Solvent: An aqueous ethanol solution (e.g., 70-80%) is commonly used.

  • Procedure:

    • Place a known amount of the powdered plant material into a microwave extraction vessel.

    • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Set the microwave parameters: power (e.g., 500 W), temperature (e.g., 60°C), and extraction time (e.g., 25 minutes)[1][4]. These parameters should be optimized for each specific application.

    • After the extraction cycle, allow the vessel to cool.

    • Filter the extract and concentrate it as described in the UAE protocol.

3. Preparative HPLC for the Isolation of this compound

This protocol outlines a general approach for the purification of flavonoid glycosides from a crude extract.

  • Instrumentation: A preparative HPLC system equipped with a C18 column, a UV detector, and a fraction collector.

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water, Solvent A) and an organic solvent (e.g., methanol (B129727) or acetonitrile, Solvent B). The specific gradient will need to be developed based on analytical HPLC of the crude extract.

  • Procedure:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Elute the compounds using a programmed gradient of the mobile phase.

    • Monitor the eluent at a suitable wavelength (e.g., 280 nm or 340 nm) for flavonoids.

    • Collect fractions corresponding to the peak of interest (this compound).

    • Combine the fractions containing the pure compound and remove the solvent under reduced pressure.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Signaling Pathways

While the direct molecular targets of this compound are still under investigation, its structural similarity to other well-studied flavonoids, such as Luteolin-7-O-glucoside, provides valuable insights into its potential mechanisms of action. Luteolin-7-O-glucoside has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways. It is plausible that this compound shares these anti-inflammatory properties and mechanisms.

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may inhibit inflammatory responses, based on the known actions of structurally similar flavonoids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activation IKK IKK cytokine_receptor->IKK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release DNA DNA pSTAT_dimer->DNA Nuclear Translocation NFkB_n->DNA proinflammatory_genes Pro-inflammatory Gene Transcription DNA->proinflammatory_genes cytokine Inflammatory Cytokine cytokine->cytokine_receptor hypolaetin This compound hypolaetin->JAK Inhibition hypolaetin->IKK Inhibition

Postulated inhibition of JAK/STAT and NF-κB pathways by this compound.

This proposed mechanism suggests that this compound may interfere with the phosphorylation cascade of the JAK/STAT pathway and inhibit the activation of the IKK complex in the NF-κB pathway. By doing so, it could prevent the translocation of transcription factors (STAT and NF-κB) to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This technical guide highlights the significant natural sources of this compound and provides a foundation for its extraction, isolation, and further pharmacological investigation. The detailed protocols and insights into its potential biological activities are intended to facilitate future research and development efforts targeting this promising flavonoid. Further studies are warranted to fully elucidate the quantitative distribution of this compound across a broader range of plant species and to definitively confirm its molecular mechanisms of action.

References

The Discovery and Isolation of Hypolaetin 7-glucoside from Juniperus macropoda: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Hypolaetin 7-glucoside, a flavone (B191248) glucoside, from the berries of Juniperus macropoda. While the seminal work by Siddiqui and Sen in 1971 first reported this discovery, this document synthesizes that foundational knowledge with contemporary methodologies for flavonoid extraction and analysis. This guide offers detailed, generalized experimental protocols, quantitative data, and structural information to support further research and development of this natural compound.

Introduction

Juniperus macropoda, commonly known as the Himalayan pencil cedar, is a species of juniper native to the mountains of western Asia. Various parts of the Juniperus genus have been used in traditional medicine, owing to a rich phytochemical profile that includes terpenoids, lignans, and flavonoids.[1] Flavonoids, in particular, are a class of polyphenolic compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.

In 1971, Siddiqui and Sen first reported the isolation of a pentahydroxyflavone glucoside from the berries of Juniperus macropoda, which they named "jonipidin".[1] Subsequent characterization identified this compound as this compound.[1] This discovery has paved the way for further investigation into the pharmacological potential of this and other related flavonoids found in the Juniperus genus. This guide serves as a technical resource for researchers interested in the isolation and study of this compound.

Experimental Protocols

Plant Material Collection and Preparation

Fresh berries of Juniperus macropoda should be collected and authenticated by a plant taxonomist. The berries are then washed, air-dried in the shade to prevent the degradation of phytochemicals by direct sunlight, and ground into a coarse powder.

Extraction of Flavonoids

A general workflow for the extraction of flavonoids from Juniperus berries is outlined below. The choice of solvent is critical, with methanol (B129727), ethanol, and aqueous acetone (B3395972) being commonly effective for extracting polyphenolic compounds.

G plant_material Powdered J. macropoda Berries extraction Maceration or Soxhlet Extraction (e.g., with 80% Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->solvent_partitioning ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction (Enriched with Flavonoids) solvent_partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel or Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pure_compound Isolated this compound tlc->pure_compound

Figure 1: Generalized workflow for the extraction and isolation of this compound.

Protocol:

  • Maceration: The powdered plant material is soaked in a solvent (e.g., 80% methanol or ethanol) at room temperature for 24-48 hours with occasional stirring. This process is typically repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration: The combined extracts are filtered to remove solid plant debris.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoid glycosides are typically enriched in the ethyl acetate fraction.

  • Fraction Concentration: The ethyl acetate fraction is concentrated in vacuo.

Isolation and Purification

The flavonoid-rich fraction is subjected to chromatographic techniques to isolate the pure compound.

  • Column Chromatography: The concentrated ethyl acetate fraction is loaded onto a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v). Spots corresponding to the target compound can be visualized under UV light.

  • Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound with high purity.

Structural Elucidation

The structure of the isolated compound is confirmed using modern spectroscopic methods.

G cluster_0 Spectroscopic Analysis ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern structure Confirmed Structure: This compound ms->structure nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) - Proton & Carbon Skeleton - Glycosidic Linkage nmr->structure uv UV Spectroscopy - Flavonoid Class Confirmation uv->structure isolated_compound Pure Compound isolated_compound->ms isolated_compound->nmr isolated_compound->uv

Figure 2: Key spectroscopic techniques for structural elucidation.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon and proton framework. 2D-NMR experiments (like COSY and HMBC) help in assigning the structure and confirming the position of the glycosidic linkage.

  • UV-Visible Spectroscopy: To observe the characteristic absorption maxima of the flavonoid chromophore.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₁H₂₀O₁₂[2]
Molecular Weight 464.38 g/mol [2]
Appearance Off-white to light yellow solid[2]
CAS Number 32455-43-9[2]
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H-NMR Data available from commercial suppliers and literature.
¹³C-NMR Data available from commercial suppliers and literature.
Mass Spec (MS) Data available from commercial suppliers and literature.

(Note: While specific NMR and MS data from the original 1971 paper are not available, representative spectra for this compound can be obtained from commercial suppliers of the standard compound, such as MedchemExpress.)[2]

Conclusion

The discovery of this compound in Juniperus macropoda marked a significant contribution to the phytochemistry of the Juniperus genus. Although the original isolation methods were based on classical techniques, modern advancements in chromatography and spectroscopy have made the isolation and characterization of such natural products more efficient and precise. This guide provides a framework for researchers to replicate and build upon the foundational discovery of Siddiqui and Sen, facilitating further investigation into the biological activities and potential therapeutic applications of this flavonoid glycoside.

References

The Anti-inflammatory Profile of Hypolaetin 7-glucoside: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the anti-inflammatory mechanisms of various flavonoids. However, specific in-depth technical data, including quantitative analyses and detailed signaling pathway studies, for Hypolaetin 7-glucoside is limited. This guide, therefore, presents a comprehensive overview of the anti-inflammatory mechanisms of action of closely related and structurally similar flavonoids, primarily its aglycone Luteolin, the related compound Luteolin-7-O-glucoside, and its isomer Hypolaetin-8-glucoside. The mechanisms detailed herein are inferred to be highly probable for this compound due to structural similarities, but direct experimental evidence for this specific compound is not widely available.

Executive Summary

This compound, a flavonoid found in various plant species, is postulated to exert significant anti-inflammatory effects through a multi-targeted mechanism. Drawing parallels from its close structural analogs, this compound likely modulates key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. Furthermore, it is expected to inhibit the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reactive oxygen species (ROS). This technical guide synthesizes the available data on related compounds to provide a detailed understanding of the probable anti-inflammatory mechanisms of this compound for researchers and drug development professionals.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of flavonoids like this compound is attributed to their ability to interfere with the signaling cascades that orchestrate the inflammatory response. The primary mechanisms involve the inhibition of pro-inflammatory transcription factors and the suppression of enzymes responsible for the synthesis of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[2][3] Flavonoids, including Luteolin and its glycosides, have been shown to inhibit NF-κB activation.[4] This inhibition can occur through the suppression of IκB kinase (IKK) activity, thereby preventing IκBα phosphorylation and degradation.[2]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Pro-inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P IkB->IkB IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB DNA DNA NFkB->DNA Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Hypolaetin This compound (inferred) Hypolaetin->IKK Inhibition

Figure 1. Inferred inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of inflammation.[5] These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1).[6] AP-1, similar to NF-κB, drives the expression of pro-inflammatory genes.[4] Studies on flavonoids have demonstrated their ability to suppress the phosphorylation of JNK, ERK, and p38, thereby inhibiting the activation of the MAPK pathway and subsequent inflammation.[7]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 P Inflammatory_Genes Inflammatory Gene Expression AP1->Inflammatory_Genes Nucleus Nucleus Hypolaetin This compound (inferred) Hypolaetin->MAPKK Inhibition Hypolaetin->MAPK Inhibition

Figure 2. Inferred modulation of the MAPK signaling pathway by this compound.
Inhibition of Pro-inflammatory Enzymes and Mediators

This compound is also expected to directly or indirectly inhibit the activity and expression of key enzymes involved in the inflammatory process.

  • Cyclooxygenases (COX-1 and COX-2): COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[8] While COX-1 is constitutively expressed, COX-2 is induced during inflammation.[8] Flavonoids have been shown to inhibit COX-2 expression and activity, thereby reducing prostaglandin (B15479496) production.[9]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a signaling molecule that plays a role in inflammation.[10] Overproduction of NO can lead to tissue damage. Flavonoids can suppress the expression of iNOS, often through the inhibition of the NF-κB pathway.[10]

  • Reactive Oxygen Species (ROS): Oxidative stress and inflammation are closely linked. Inflammatory cells produce ROS, which can act as signaling molecules to amplify the inflammatory response.[11][12] Flavonoids are well-known for their antioxidant properties, enabling them to scavenge free radicals and reduce oxidative stress.[11]

Quantitative Data on Related Flavonoids

The following tables summarize quantitative data on the anti-inflammatory effects of flavonoids structurally related to this compound. This data provides a benchmark for the potential potency of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Related Flavonoids

CompoundModelTargetIC50 / InhibitionReference
Quercetin Glycoside LPS-stimulated RAW264.7 cellsNO ProductionEC50: 245.5 µM (DPPH)[13]
Quercetin Glycoside LPS-stimulated RAW264.7 cellsROS ProductionSuppressed[13]
Quercetin Glycoside LPS-stimulated RAW264.7 cellsIL-6 ProductionSuppressed[13]
Luteolin-7-O-glucoside HUVEC cellsROS ProductionInhibited[11]
Hypolaetin-8-glucoside Sheep seminal vesicle microsomesProstaglandin formationStimulated (10-1000 µM)[14]

Table 2: In Vivo Anti-inflammatory Effects of Related Flavonoids

CompoundModelDosageEffectReference
Hypolaetin-8-glucoside Carrageenan-induced rat paw edema-More potent than phenylbutazone (B1037) in the acute phase[15]
Luteolin-7-O-glucoside DSS-induced colitis in mice50 and 100 mg/kgReduced colon shortening, weight loss, and inflammation[16]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of flavonoids.

In Vitro Anti-inflammatory Assay in Macrophages

in_vitro_workflow start Start culture Culture RAW 264.7 macrophages start->culture pretreat Pre-treat with This compound (various concentrations) culture->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a specified time (e.g., 24 hours) stimulate->incubate collect Collect supernatant and cell lysates incubate->collect analysis Analyze for: - NO production (Griess assay) - Cytokine levels (ELISA) - Protein expression (Western Blot) - Gene expression (RT-qPCR) collect->analysis end End analysis->end

Figure 3. Workflow for in vitro anti-inflammatory assays.
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.

  • Incubation and Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of secreted inflammatory mediators. The cells are then lysed to extract proteins and RNA for further analysis.

  • Analysis:

    • Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Protein Expression (iNOS, COX-2, p-IκBα, p-MAPKs): Analyzed in cell lysates by Western blotting.

    • Gene Expression: mRNA levels of pro-inflammatory genes are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

In Vivo Carrageenan-Induced Paw Edema Model

in_vivo_workflow start Start acclimatize Acclimatize animals (e.g., Wistar rats) start->acclimatize administer Administer this compound or vehicle (control) orally or i.p. acclimatize->administer induce Induce inflammation by injecting carrageenan into the hind paw administer->induce (after 30-60 min) measure Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) induce->measure analyze Analyze paw tissue for histopathology and inflammatory markers measure->analyze (at the end of the experiment) end End analyze->end

Figure 4. Workflow for the carrageenan-induced paw edema model.
  • Animals: Wistar or Sprague-Dawley rats are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Treatment: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound, usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

  • Histopathological and Biochemical Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue can be collected for histopathological examination to assess inflammatory cell infiltration and for biochemical analysis of inflammatory mediators.

Conclusion

While direct and extensive research on this compound is still needed, the available evidence from structurally similar flavonoids provides a strong foundation for understanding its potential anti-inflammatory mechanisms. It is highly probable that this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK, and by reducing the production of a wide array of pro-inflammatory mediators. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on validating these inferred mechanisms specifically for this compound and on establishing a detailed quantitative profile of its anti-inflammatory activity.

References

In Vitro Antioxidant Properties of Hypolaetin 7-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin (B1241216) 7-glucoside, a flavone (B191248) glycoside predominantly found in plants of the Sideritis genus, has garnered scientific interest for its potential health benefits, including its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Hypolaetin 7-glucoside, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its mechanistic pathways. While data on the pure compound is limited, studies on extracts rich in hypolaetin derivatives provide significant insights into its antioxidant potential. The evidence suggests that this compound contributes to antioxidant effects through direct radical scavenging and potentially by modulating cellular antioxidant defense mechanisms, such as the Nrf2 signaling pathway.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid characterized by a C6-C3-C6 backbone. Its chemical structure, featuring multiple hydroxyl groups, positions it as a potent antioxidant. The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The arrangement and number of these hydroxyl groups, along with other structural features, determine the antioxidant efficacy of the molecule.

The presence of a glucose moiety at the 7-position influences the molecule's solubility and bioavailability, which can in turn affect its antioxidant activity in biological systems. In vitro studies on extracts containing hypolaetin glycosides have demonstrated significant free radical scavenging and inhibition of lipid peroxidation, highlighting the potential of this compound as a natural antioxidant.

Chemical Structure

Hypolaetin_7_glucoside cluster_flavone Hypolaetin Aglycone cluster_glucose Glucose Moiety flavone_structure glucose_structure flavone_structure->glucose_structure 7-O-glycosidic bond caption Chemical Structure of this compound Radical_Scavenging H7G This compound (Fl-OH) FR Free Radical (R•) H7G->FR Hydrogen Atom Donation H7G_Radical This compound Radical (Fl-O•) H7G->H7G_Radical Forms a stable radical NFR Neutralized Free Radical (RH) FR->NFR Neutralization Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H7G This compound Keap1_Nrf2 Keap1-Nrf2 Complex H7G->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Hypolaetin 7-Glucoside: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypolaetin (B1241216) 7-glucoside, a flavone (B191248) glycoside, is emerging as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of hypolaetin 7-glucoside's effects on key cellular signaling pathways. While direct quantitative data for this compound remains limited, this document synthesizes available information on structurally related flavonoids, primarily its aglycone hypolaetin and the analogous compound luteolin-7-O-glucoside, to extrapolate potential mechanisms of action. This guide summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades likely modulated by this flavonoid. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant and anti-inflammatory properties. Hypolaetin (5,7,8,3',4'-pentahydroxyflavone) and its glycosidic derivatives, such as this compound, are part of this extensive family. Emerging research suggests that the biological activities of these compounds are intricately linked to their ability to modulate critical cellular signaling pathways that regulate inflammation, cell proliferation, and survival. This guide focuses on the effects of this compound on three principal signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Putative Effects on the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Flavonoids, including those structurally similar to this compound, have been shown to inhibit NF-κB activation.[1] For instance, luteolin (B72000) and apigenin (B1666066) have been demonstrated to inhibit PMA-induced IκB phosphorylation.[2] Luteolin-7-O-glucoside has also been shown to impede NF-κB activation.[3][4][5] The proposed mechanism involves the inhibition of IKK activity, which in turn prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.[6]

Quantitative Data (Inferred from Luteolin and Luteolin-7-O-Glucoside)
CompoundAssayCell LineStimulantIC50 ValueReference
LuteolinNitric Oxide (NO) ProductionRAW 264.7LPS13.9 µM[3]
Luteolin-7-O-glucosideNitric Oxide (NO) ProductionRAW 264.7LPS22.7 µM[3]
LuteolinProstaglandin E2 (PGE2) ProductionRAW 264.7LPS7.4 µM[3]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) ProductionRAW 264.7LPS15.0 µM[3]

Note: Inhibition of NO and PGE2 production are downstream effects of NF-κB pathway inhibition.

Signaling Pathway Diagram

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Hypolaetin_7_glucoside This compound Hypolaetin_7_glucoside->IKK inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to a variety of external stimuli. These kinases are involved in inflammation, apoptosis, and cell proliferation. The anti-inflammatory effects of many flavonoids are attributed to their ability to suppress the phosphorylation and subsequent activation of p38 and JNK.[7][8]

Studies on luteolin have shown its capacity to inhibit the activation of JNK and p38.[9] While direct evidence for this compound is pending, its structural similarity to luteolin suggests a comparable inhibitory effect on these MAPK pathways.

Quantitative Data (Inferred from Structurally Related Flavonoids)

Quantitative data on the direct inhibition of MAPK phosphorylation by this compound is not currently available. However, studies on other flavonoids provide a basis for expected activity.

CompoundTargetCell LineStimulantEffectReference
Fisetin, Quercetin (B1663063), Myricetinp-JNK, p-ERK, p-p38RAW 264.7LPSInhibition of phosphorylation[7]
Luteolinp-JNK, p-p38THP-1Spike S1Inhibition of phosphorylation[10]
Quercetinp-JNKIntimal vascular smooth muscle cells-Reduction of phosphorylation[11]

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Stress Signal Receptor Receptor Stress_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates JNK->Transcription_Factors activates Hypolaetin_7_glucoside This compound Hypolaetin_7_glucoside->MAPKK inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Postulated inhibitory action of this compound on the MAPK pathway.

Interaction with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Akt, a serine/threonine kinase, is a central node in this pathway. Several flavonoids have been identified as inhibitors of PI3K/Akt signaling.[12][13]

Luteolin and luteolin-7-O-glucoside have been shown to inhibit the phosphorylation of Akt.[3][14][15] Myricetin, a flavonoid with a similar polyhydroxylated structure to hypolaetin, is a potent PI3K inhibitor with an IC50 of 1.8 µM.[16] This suggests that this compound may also exert its biological effects through the modulation of the PI3K/Akt pathway.

Quantitative Data (Inferred from Structurally Related Flavonoids)
CompoundTargetAssayIC50 ValueReference
MyricetinPI 3-kinase alphaKinase Assay1.8 µM[16]
LuteolinPI 3-kinase alphaKinase Assay8 µM[16]
ApigeninPI 3-kinase alphaKinase Assay12 µM[16]
LuteolinpAktWestern Blot (inhibition %)44 ± 18%[17]
QuercetinpAktWestern Blot (inhibition %)36 ± 8%[17]
ApigeninpAktWestern Blot (inhibition %)32 ± 6%[17]

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Hypolaetin_7_glucoside This compound Hypolaetin_7_glucoside->PI3K inhibits

Figure 3: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on the signaling pathways discussed.

Western Blotting for Phosphorylated Proteins (MAPK and Akt)

This protocol is designed to detect the phosphorylation status of key kinases in the MAPK and PI3K/Akt pathways.

Experimental Workflow Diagram

Western_Blot_Workflow A Cell Culture and Treatment (e.g., with this compound and stimulant) B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-p38, anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Figure 4: General workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages, HEK293T) at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an appropriate agonist (e.g., LPS for NF-κB and MAPK activation, growth factors for PI3K/Akt activation) for a predetermined duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-Akt) and the total forms of these proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of activation.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Experimental Workflow Diagram

Luciferase_Assay_Workflow A Cell Transfection (with NF-κB luciferase reporter plasmid) B Cell Plating and Adherence A->B C Treatment (with this compound and stimulant) B->C D Cell Lysis C->D E Addition of Luciferase Substrate D->E F Luminescence Measurement (Luminometer) E->F G Data Analysis F->G

Figure 5: Workflow for NF-κB luciferase reporter assay.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Plating: Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treatment: Pre-treat the cells with various concentrations of this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Conclusion and Future Directions

The available evidence from structurally related flavonoids strongly suggests that this compound possesses the potential to modulate key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. These interactions likely underpin its observed anti-inflammatory and other biological activities. However, to fully elucidate the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

  • Direct Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key kinases (IKK, p38, JNK, Akt) in cell-free and cell-based assays.

  • In Vivo Studies: Validating the in vitro findings in animal models of inflammatory diseases to assess the compound's efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship Studies: Investigating the impact of the glycosidic linkage and the hydroxylation pattern on the inhibitory activity of hypolaetin derivatives to guide the development of more potent and specific analogs.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the study of this compound as a promising therapeutic agent. The detailed protocols and pathway diagrams serve as practical tools to facilitate further investigation into its molecular mechanisms of action.

References

Hypolaetin 7-glucoside in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin (B1241216) 7-glucoside is a flavonoid found in various medicinal plants, notably within the Sideritis species, commonly known as "mountain tea."[1][2][3] Traditionally, these plants have been used in folk medicine across the Mediterranean region for a variety of ailments, including the relief of coughs associated with colds, mild gastrointestinal discomfort, bronchitis, and asthma.[1][3][4] Modern pharmacological studies have begun to validate these traditional uses, attributing them to the plant's rich phytochemical profile, in which hypolaetin and its glycosides are prominent. This technical guide provides an in-depth overview of the existing scientific data on Hypolaetin 7-glucoside, with a focus on its anti-inflammatory and antioxidant properties, experimental protocols for its evaluation, and the potential signaling pathways involved in its mechanism of action.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is limited in the current literature, studies on its aglycone form, Hypolaetin, provide valuable insights into its potential bioactivity. The presence of the glucoside moiety can influence bioavailability and activity, and thus, the following data for the aglycone should be interpreted with this consideration.

Table 1: Anti-inflammatory and Related Enzyme Inhibition Data for Hypolaetin

AssayTargetIC50 Value (µg/mL)Source
Aldose Reductase InhibitionHuman Aldose Reductase0.61[5]

Table 2: Antioxidant Activity Data for Hypolaetin Derivatives

CompoundAssayIC50 Value (µg/mL)Source
Diacetylated Hypolaetin DerivativeDPPH Radical Scavenging7.4[5]
Monoacetylated Hypolaetin DerivativeDPPH Radical Scavenging10.6[5]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-inflammatory and antioxidant properties of flavonoids like this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in an amber bottle in the dark to prevent degradation.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add a specific volume of the test sample or a standard antioxidant (e.g., ascorbic acid).

    • Add the DPPH solution to the sample.

    • For the blank, use methanol instead of the test sample.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity Assays

Principle: This assay evaluates the ability of a compound to scavenge nitric oxide radicals. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions. The concentration of nitrite is measured using the Griess reagent.

Detailed Protocol:

  • Preparation of Reagents:

  • Assay Procedure:

    • Mix the sodium nitroprusside solution with different concentrations of this compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

    • After incubation, add an equal volume of Griess reagent to the mixture.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 546 nm.

  • Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway that catalyzes the oxidation of polyunsaturated fatty acids.

Detailed Protocol:

  • Preparation of Reagents:

    • Lipoxygenase enzyme solution.

    • Substrate solution (e.g., linoleic acid).

    • Buffer solution (e.g., borate (B1201080) buffer, pH 9.0).

  • Assay Procedure:

    • Pre-incubate the lipoxygenase enzyme with various concentrations of this compound in the buffer solution.

    • Initiate the reaction by adding the substrate (linoleic acid).

  • Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm.

  • Calculation: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Principle: This assay measures the ability of a compound to inhibit COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation.

Detailed Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Assay Procedure:

    • Pre-incubate the COX enzyme (either COX-1 or COX-2) with different concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement: The production of prostaglandins (e.g., PGE2) can be measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Calculation: Determine the percentage of inhibition of COX-1 and COX-2 activity and calculate the respective IC50 values.

Signaling Pathways and Mechanisms of Action

Direct studies on the signaling pathways modulated by this compound are not yet available. However, research on the closely related compound, Luteolin-7-O-glucoside, provides a strong basis for inferring potential mechanisms. Flavonoids, in general, are known to exert their anti-inflammatory effects by modulating key signaling cascades.[1][6]

Putative Anti-inflammatory Signaling Pathway

Based on studies of Luteolin-7-O-glucoside, this compound may inhibit inflammatory responses by modulating the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK) TLR4->MAPK activates Hypolaetin_7_G This compound Hypolaetin_7_G->IKK inhibits Hypolaetin_7_G->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription AP1 AP-1 MAPK->AP1 activates AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus translocates to AP1_nucleus->Pro_inflammatory_genes activates transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

This diagram illustrates that upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the IKK/NF-κB and MAPK/AP-1 pathways. This leads to the translocation of transcription factors NF-κB and AP-1 to the nucleus, promoting the expression of pro-inflammatory genes. This compound is hypothesized to inhibit these pathways, thereby reducing the production of inflammatory mediators.

Putative Antioxidant Signaling Pathway

Luteolin-7-O-glucoside has been shown to enhance the cellular antioxidant defense system through the activation of the Nrf2/ARE pathway. It is plausible that this compound shares a similar mechanism.

antioxidant_pathway Hypolaetin_7_G This compound Keap1 Keap1 Hypolaetin_7_G->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_enzymes Antioxidant Enzymes (HO-1, GCL) ARE->Antioxidant_enzymes promotes transcription experimental_workflow Plant_material Plant Material (e.g., Sideritis sp.) Extraction Extraction (e.g., Maceration with Methanol) Plant_material->Extraction Crude_extract Crude Extract Extraction->Crude_extract Fractionation Fractionation (e.g., Column Chromatography) Crude_extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation H7G This compound Isolation->H7G Bioassays Biological Assays H7G->Bioassays Antioxidant Antioxidant Assays (DPPH, etc.) Bioassays->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, LOX, COX) Bioassays->Anti_inflammatory Data_analysis Data Analysis (IC50 determination) Antioxidant->Data_analysis Anti_inflammatory->Data_analysis

References

In Vivo Efficacy of Hypolaetin 7-Glucoside in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Hypolaetin 7-glucoside, a naturally occurring flavonoid, as demonstrated in various preclinical animal models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development of this compound for therapeutic applications.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in rodent models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard method to evaluate the efficacy of potential anti-inflammatory agents.

Quantitative Data: Carrageenan-Induced Paw Edema in Rats
Animal ModelTreatmentDose (mg/kg)Route of Administration% Inhibition of EdemaReference Compound
RatHypolaetin 8-glucosideNot specifiedNot specifiedMore potent in acute phasePhenylbutazone
RatHypolaetin 8-glucosideNot specifiedNot specifiedLess effect in prolonged phasePhenylbutazone
Experimental Protocol: Carrageenan-Induced Paw Edema

Objective: To induce acute inflammation in the rat paw and to assess the anti-inflammatory effect of this compound.

Animals: Male Wistar rats (150-200g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Phenylbutazone)

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • Animals are divided into control, standard, and test groups.

  • The test compound (this compound) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory action of flavonoids like this compound is often attributed to their ability to modulate various signaling pathways involved in the inflammatory cascade. One key mechanism is the inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX PLA2 Phospholipase A2 COX Cyclooxygenase (COX) LOX Lipoxygenase (LOX) Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Hypolaetin This compound Hypolaetin->COX Inhibition Hypolaetin->LOX Inhibition

Caption: this compound's anti-inflammatory mechanism.

Gastroprotective Efficacy

This compound has shown protective effects against gastric lesions in animal models of stress-induced ulcers.

Quantitative Data: Cold-Restraint Stress-Induced Ulcer in Rats
Animal ModelTreatmentDose (mg/kg)Route of AdministrationOutcomeReference Compound
RatHypolaetin 8-glucoside57.3 (ED50)Not specifiedPrevention of gastric lesionsCimetidine (more potent)
Experimental Protocol: Cold-Restraint Stress-Induced Ulcer

Objective: To induce gastric ulcers through a combination of cold and restraint stress and to evaluate the gastroprotective effect of this compound.

Animals: Male Wistar rats (180-220g).

Materials:

  • This compound

  • Positive control (e.g., Cimetidine)

  • Vehicle

  • Restraint cages

  • Cold environment (e.g., a cold room or a refrigerator at 4°C)

Procedure:

  • Rats are fasted for 24-48 hours with access to water.

  • Animals are administered the test compound, vehicle, or standard drug orally.

  • After 1 hour, the rats are placed in individual restraint cages.

  • The cages are then placed in a cold environment (4°C) for a duration of 2-3 hours.

  • Following the stress period, animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and examined for lesions.

  • The severity of ulcers is scored based on their number and size (ulcer index).

  • The percentage of ulcer inhibition is calculated for the treated groups.

Experimental Workflow: Gastroprotective Screening

G Start Start: Animal Acclimatization Fasting 24-48h Fasting Start->Fasting Grouping Group Allocation (Control, Standard, Test) Fasting->Grouping Dosing Oral Administration (Vehicle, Cimetidine, Hypolaetin) Grouping->Dosing Stress Cold-Restraint Stress (4°C for 2-3h) Dosing->Stress Euthanasia Euthanasia & Stomach Excision Stress->Euthanasia Analysis Ulcer Index Calculation & % Inhibition Assessment Euthanasia->Analysis End End: Data Interpretation Analysis->End G Acetic_Acid Intraperitoneal Acetic Acid Mediator_Release Release of Inflammatory Mediators (Prostaglandins, Bradykinin) Acetic_Acid->Mediator_Release Nociceptor_Stimulation Stimulation of Nociceptors Mediator_Release->Nociceptor_Stimulation Pain_Perception Pain Perception (Writhing) Nociceptor_Stimulation->Pain_Perception Hypolaetin This compound Inhibition Inhibition of Mediator Synthesis/Release Hypolaetin->Inhibition Inhibition->Mediator_Release G cluster_cytosol Cytosol cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_dissociation Nrf2 Dissociation Oxidative_Stress->Nrf2_dissociation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation Nrf2_dissociation->Nrf2_translocation Hypolaetin This compound Hypolaetin->Nrf2_dissociation Induces ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Gene_Expression Expression of Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Gene_Expression Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection

Bioavailability and Metabolism of Hypolaetin 7-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-ulcer activities.[1] As with many flavonoid compounds, its efficacy is intrinsically linked to its bioavailability and metabolic fate within the body. Understanding these pharmacokinetic and pharmacodynamic processes is crucial for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the bioavailability and metabolism of this compound, drawing parallels with structurally related flavonoids to infer potential metabolic pathways and biological activities.

Bioavailability of Flavonoid Glycosides

The oral bioavailability of flavonoid glycosides is generally lower than that of their corresponding aglycones.[2] The sugar moiety significantly influences the absorption process. Glycosides are typically hydrophilic and may require enzymatic hydrolysis to their aglycone form before they can be readily absorbed across the intestinal epithelium.[3]

Intestinal Absorption

The primary site for the absorption of many flavonoids is the small intestine.[3] The absorption of flavonoid glycosides can occur via two main pathways:

  • Hydrolysis by Intestinal Enzymes: Lactase phlorizin (B1677692) hydrolase (LPH) and cytosolic β-glucosidases in intestinal epithelial cells can hydrolyze the glycosidic bond, releasing the aglycone (hypolaetin in this case), which is more lipophilic and can be absorbed through passive diffusion.

  • Transport via Sugar Transporters: Some flavonoid glucosides can be transported into enterocytes by sodium-dependent glucose transporter 1 (SGLT1).[3]

Once inside the enterocytes, the aglycone and its metabolites can enter the systemic circulation via the portal vein.

Caco-2 Permeability

Table 1: General Permeability of Flavonoids in Caco-2 Cells (Illustrative)

Compound TypeGeneral Permeability (Papp)Reference
Flavonoid AglyconesHigh[3]
Flavonoid GlucosidesLow to Moderate[3]

Note: This table represents general trends for flavonoids, and specific values for this compound are not available.

Metabolism of this compound

Following absorption, this compound and its aglycone, hypolaetin, are expected to undergo extensive metabolism, primarily in the intestine and liver. The main metabolic pathways for flavonoids are conjugation reactions, including glucuronidation and sulfation.[4][5]

Phase I and Phase II Metabolism
  • Phase I Metabolism: While less common for flavonoids, cytochrome P450 enzymes can introduce hydroxyl groups, making the molecule more water-soluble.

  • Phase II Metabolism: This is the major metabolic route for flavonoids.

    • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups.[4]

    • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group.[4]

It is highly probable that this compound is first hydrolyzed to hypolaetin, which then undergoes extensive glucuronidation and/or sulfation in the liver and intestinal cells.[6] The resulting metabolites are more water-soluble and are readily excreted in urine and bile.

Table 2: Predicted Metabolites of this compound

Parent CompoundPredicted MetaboliteMetabolic Reaction
This compoundHypolaetinHydrolysis
HypolaetinHypolaetin-O-glucuronideGlucuronidation
HypolaetinHypolaetin-O-sulfateSulfation

Note: This table is based on the known metabolism of other flavonoids and requires experimental verification for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the current literature. However, based on standard methodologies for flavonoid analysis, the following protocols can be adapted.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Transport Study:

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • A solution of this compound (e.g., 10 µM) in transport buffer is added to the apical (AP) or basolateral (BL) side of the monolayer.

    • Samples are collected from the receiver chamber (BL or AP) at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of this compound in the collected samples is determined by HPLC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

In Vitro Metabolism with Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Methodology:

  • Incubation: this compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: The reaction is initiated by adding NADPH and UDPGA (for glucuronidation) or PAPS (for sulfation).

  • Reaction Termination: The reaction is stopped at different time points by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways

The biological activities of flavonoids are often attributed to their ability to modulate various cellular signaling pathways. While specific pathways for this compound are not well-defined, its known anti-inflammatory effects suggest potential interactions with key inflammatory pathways.

Anti-inflammatory Signaling

Studies on the structurally related Hypolaetin-8-glucoside (B1231119) have shown that it can stimulate prostaglandin (B15479496) formation.[7] This suggests a potential interaction with the cyclooxygenase (COX) pathway. Furthermore, flavonoids are known to inhibit the activity of enzymes like lipoxygenase and phospholipase A2, which are involved in the inflammatory cascade.[8]

A plausible anti-inflammatory mechanism for this compound could involve the inhibition of pro-inflammatory mediators and the modulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.

Visualizations

Experimental_Workflow_Caco2 cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2->Seeding Differentiation Monolayer Differentiation (21-25 days) Seeding->Differentiation TEER TEER Measurement Differentiation->TEER Verify Integrity Compound Add this compound TEER->Compound Incubation Incubation (37°C) Compound->Incubation Sampling Sample Collection Incubation->Sampling Quantification HPLC-MS/MS Quantification Sampling->Quantification Calculation Papp Calculation Quantification->Calculation

Caption: Caco-2 Permeability Assay Workflow.

Metabolic_Pathway H7G This compound Hyp Hypolaetin (Aglycone) H7G->Hyp Intestinal Hydrolysis Metabolites Glucuronidated & Sulfated Metabolites Hyp->Metabolites Hepatic/Intestinal Phase II Metabolism Excretion Excretion (Urine, Bile) Metabolites->Excretion

Caption: Proposed Metabolic Pathway.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus PL_LOX Phospholipase A2 / Lipoxygenase Inflammatory_Stimulus->PL_LOX NFkB NF-κB Activation Inflammatory_Stimulus->NFkB H7G This compound H7G->PL_LOX H7G->NFkB Inflammation Inflammation PL_LOX->Inflammation Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, Cytokines) NFkB->Pro_inflammatory Pro_inflammatory->Inflammation

Caption: Anti-inflammatory Signaling Pathway.

Conclusion

The available data on the bioavailability and metabolism of this compound is limited. However, by drawing parallels with other flavonoid glycosides, it is reasonable to hypothesize that it undergoes hydrolysis to its aglycone, hypolaetin, followed by extensive phase II metabolism (glucuronidation and sulfation). Its oral bioavailability is likely to be low. Further in vivo and in vitro studies are imperative to fully elucidate the pharmacokinetic profile and metabolic fate of this compound. Such studies are essential for its potential development as a therapeutic agent. The provided experimental protocols and proposed pathways serve as a foundational framework for future research in this area.

References

The Neuroprotective Potential of Hypolaetin 7-Glucoside: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The exploration of natural compounds for novel therapeutic agents in neurodegenerative diseases is a rapidly advancing field. Among these, flavonoids have emerged as promising candidates due to their multifaceted mechanisms of action. This technical guide focuses on Hypolaetin 7-glucoside, a flavonoid found in plants of the Sideritis genus, and its potential neuroprotective effects. While direct and extensive research on the neuroprotective properties of this compound is still in its nascent stages, this document synthesizes the available preclinical data on its anti-inflammatory and antioxidant activities, and draws parallels with structurally related flavonoids to elucidate its potential therapeutic value for researchers, scientists, and drug development professionals.

Introduction to this compound and its Therapeutic Rationale

Hypolaetin is an 8-hydroxy derivative of luteolin, and its glycosides, including this compound, are characteristic components of Sideritis species, commonly known as "mountain tea"[1]. Traditionally, these plants have been used for their anti-inflammatory and anxiolytic properties[2]. The core rationale for investigating this compound for neuroprotection stems from the well-established link between neuroinflammation, oxidative stress, and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Flavonoids, as a class, are known to modulate key signaling pathways involved in these processes, offering a multi-targeted approach to neuroprotection[3]. While direct evidence for this compound's neuroprotective effects is limited, studies on the closely related Hypolaetin-8-glucoside (B1231119) have demonstrated significant anti-inflammatory activity in various models[4][5].

Core Mechanisms of Action: Insights from Preclinical Research

The potential neuroprotective effects of this compound are likely mediated through two primary mechanisms: anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects

Studies on Hypolaetin-8-glucoside have shown its ability to inhibit key inflammatory processes. In a carrageenan-induced rat paw edema model, it demonstrated potent anti-inflammatory effects[4]. Furthermore, it was found to inhibit protein exudation, leucocyte migration, and β-glucuronidase activity in a carrageenan air pouch model, suggesting a broad-spectrum anti-inflammatory profile[5]. These effects are crucial in a neuroinflammatory context, where the activation of microglia and astrocytes contributes to neuronal damage. By potentially mitigating the production of pro-inflammatory mediators, this compound could help to create a more favorable microenvironment for neuronal survival.

Antioxidant Properties

The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. Flavonoids are renowned for their antioxidant properties, acting as free radical scavengers and modulators of endogenous antioxidant systems. While direct studies on this compound's antioxidant capacity in neuronal models are lacking, extracts of Sideritis species rich in this and other flavonoids have demonstrated significant antioxidant activity[2][6]. It is plausible that this compound contributes to these effects, thereby protecting neurons from oxidative damage.

Quantitative Data from a Structurally Related Flavonoid: Luteolin 7-O-Glucoside

Given the limited direct quantitative data for this compound, we present findings from a study on Luteolin-7-O-glucoside, a structurally analogous flavonoid (Hypolaetin is 8-hydroxy luteolin). These data provide valuable insights into the potential neuroprotective concentrations and effects of this compound.

The following tables summarize the in vitro neuroprotective effects of Luteolin-7-O-glucoside against 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y neuroblastoma cells.

Table 1: Effect of Luteolin 7-O-Glucoside on SH-SY5Y Cell Viability

Treatment GroupConcentration (µM)Incubation Time (h)Cell Viability (% of Control)
Control-24100
6-OHDA5024~50
Luteolin 7-O-Glucoside + 6-OHDA0.124Increased
Luteolin 7-O-Glucoside + 6-OHDA124Increased

Data extrapolated from a study on Luteolin-7-O-glucoside, demonstrating a protective effect against 6-OHDA-induced cell death.

Table 2: Modulation of Mitochondrial and Apoptotic Markers by Luteolin 7-O-Glucoside

ParameterTreatmentConcentration (µM)Outcome
Mitochondrial Membrane Potential (ΔΨm)Luteolin 7-O-Glucoside + 6-OHDA0.1, 1Prevention of 6-OHDA-induced depolarization
Caspase-3 ActivityLuteolin 7-O-Glucoside + 6-OHDA0.1, 1Decrease in 6-OHDA-induced activity

This table highlights the potential of Luteolin 7-O-glucoside to protect mitochondrial integrity and inhibit apoptosis, key events in neurodegeneration.

Table 3: Anti-inflammatory Effects of Luteolin 7-O-Glucoside in LPS-Stimulated RAW 264.7 Macrophages

CytokineTreatmentConcentration (µM)Incubation Time (h)Change in Cytokine Level
TNF-αLuteolin 7-O-Glucoside0.1, 13Decrease
IL-10Luteolin 7-O-Glucoside0.124Increase

These findings suggest that Luteolin 7-O-glucoside can modulate the inflammatory response by decreasing pro-inflammatory TNF-α and increasing anti-inflammatory IL-10.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on the study of Luteolin-7-O-glucoside and can be adapted for investigating this compound.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Differentiation (optional): Cells can be differentiated into a more mature neuronal phenotype by treatment with retinoic acid (e.g., 10 µM) for several days.

Neurotoxicity and Neuroprotection Assay
  • Toxin: 6-hydroxydopamine (6-OHDA) is used to model Parkinson's disease-like neurotoxicity.

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates.

    • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

    • Introduce the neurotoxin (e.g., 50 µM 6-OHDA) and incubate for 24-48 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Probe: A fluorescent dye such as JC-1 or TMRM.

  • Protocol:

    • Treat cells as described in the neuroprotection assay.

    • Incubate cells with the fluorescent probe according to the manufacturer's instructions.

    • Measure fluorescence using a plate reader or fluorescence microscope. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.

Caspase-3 Activity Assay
  • Method: A colorimetric or fluorometric assay using a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Protocol:

    • Lyse the treated cells.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the resulting color or fluorescence change, which is proportional to caspase-3 activity.

Cytokine Release Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.

  • Protocol:

    • Treat RAW 264.7 cells with this compound.

    • Stimulate with LPS (e.g., 1 µg/mL).

    • Collect the cell culture supernatant at different time points (e.g., 3 and 24 hours).

    • Quantify cytokine levels (e.g., TNF-α, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Visualizing the Molecular Pathways and Experimental Design

To facilitate a deeper understanding, the following diagrams, generated using Graphviz, illustrate the potential signaling pathways and experimental workflows.

neuroprotective_pathways cluster_stress Neurotoxic Insults cluster_flavonoid This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative Stress->Nrf2 activates Neuroinflammation Neuroinflammation NFkB NF-κB Pathway Neuroinflammation->NFkB activates H7G This compound H7G->Nrf2 potentiates H7G->NFkB inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Response NFkB->AntiInflammatory Neuroprotection Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection experimental_workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays CellCulture 1. Cell Culture (SH-SY5Y or Primary Neurons) Pretreatment 2. Pre-treatment (this compound) CellCulture->Pretreatment Toxin 3. Neurotoxin Exposure (e.g., 6-OHDA, Aβ) Pretreatment->Toxin Viability Cell Viability (MTT Assay) Toxin->Viability OxidativeStress Oxidative Stress (ROS, ΔΨm) Toxin->OxidativeStress Inflammation Inflammation (Cytokine ELISA) Toxin->Inflammation Apoptosis Apoptosis (Caspase Assay) Toxin->Apoptosis Data 4. Data Analysis & Interpretation Viability->Data OxidativeStress->Data Inflammation->Data Apoptosis->Data

References

Hypolaetin 7-Glucoside in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract Hypolaetin 7-glucoside, a flavonoid glycoside, is emerging as a compound of interest in oncological research. Flavonoids, as a class, are well-documented for their pleiotropic anti-cancer effects, which include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][2] This technical guide provides an in-depth overview of the research surrounding this compound and its aglycone, Hypolaetin, in the context of cancer studies. It details the molecular mechanisms, summarizes quantitative data from related compounds, provides comprehensive experimental protocols, and visualizes key signaling pathways implicated in its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-cancer therapeutics.

Introduction to Flavonoids and this compound

Flavonoids are a large family of polyphenolic secondary metabolites found in plants and are common in the human diet.[1] They are characterized by a C6-C3-C6 backbone and are classified into various subclasses, including flavonols, flavones, isoflavones, and flavanones.[3] Many flavonoids exist in nature as O-glycosides, with a sugar moiety attached, which influences their solubility and bioavailability.[1] Luteolin and its glycosylated form, luteolin-7-glucoside, are common flavonoids that have demonstrated antioxidant, anti-inflammatory, and anti-cancer properties.[4] Hypolaetin is structurally similar to luteolin, and its glycoside derivatives are subjects of ongoing research for their therapeutic potential. These compounds exert their anti-neoplastic effects by modulating numerous cellular signaling pathways that are often dysregulated in cancer.[1][3]

Mechanisms of Anticancer Activity

The anticancer properties of flavonoids like this compound are multi-faceted, targeting several hallmarks of cancer. The primary mechanisms are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Cancer cells often develop resistance to apoptosis.[5] Flavonoids can overcome this resistance by modulating key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress. Flavonoids can induce it by increasing the ratio of pro-apoptotic proteins (like Bax, Bad) to anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria.[5][6] Cytochrome c then forms an apoptosome with APAF-1, activating caspase-9 and subsequently the executioner caspase-3, leading to cell death.[5][7]

  • Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors (e.g., Fas) on the cell surface. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to t-Bid, linking to the intrinsic pathway.[8]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer. Flavonoids can halt the cell cycle at various checkpoints (G0/G1, S, G2/M), preventing cancer cells from dividing.[1] For instance, quercetin (B1663063) has been shown to induce G2/M arrest in HT29 colorectal cancer cells.[9] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[10] Flavonoids can inhibit this process by downregulating the expression of key pro-angiogenic factors, most notably the Vascular Endothelial Growth Factor (VEGF).[10][11] They interfere with major signaling cascades like the PI3K and MAPK pathways, which are crucial for endothelial cell proliferation and migration.[10]

Modulation of Signaling Pathways

The anticancer effects of flavonoids are mediated by their interaction with various signaling pathways that govern cell survival, proliferation, and metastasis.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Flavonoids can inhibit this pathway, leading to decreased cell growth and induction of apoptosis.[3][7]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes. Luteolin-7-O-glucoside has been shown to inhibit oral cancer cell migration and invasion by reducing p38 phosphorylation.[12]

  • Hypoxia-Inducible Factor 1 (HIF-1): HIF-1 is a key transcription factor that allows tumors to adapt to hypoxic conditions, promoting angiogenesis and metabolic reprogramming.[13] Flavonoids like Luteolin-7-O-glucoside can act as inhibitors of key enzymes in the glycolytic pathway, such as Hexokinase II (HKII), which is often regulated by HIF-1.[13]

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of flavonoids are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The table below summarizes IC50 values for Luteolin-7-O-glucoside and other relevant flavonoids against various cancer cell lines.

Compound/ExtractCancer Cell LineIC50 ValueAssay DurationReference
Luteolin-7-O-glucosideHSC-3 (Oral Squamous Cell Carcinoma)~40 µM24 h[12]
Luteolin-7-O-glucosideFaDu (Pharyngeal Squamous Cell Carcinoma)~40 µM24 h[12]
QuercetinHT29 (Colorectal Adenocarcinoma)75 µM72 h[9]
Total Flavonoids from Willow BudsHT-29 (Colon Cancer)0.3476 mg/mLNot Specified[14]
Total Flavonoids from Willow BudsHeLa (Cervical Cancer)1.432 mg/mLNot Specified[14]
Total Flavonoids from Willow BudsMCF7 (Breast Cancer)2.297 mg/mLNot Specified[14]
Propolis ExtractMG63 (Osteosarcoma)81.9–86.7 µg/mlNot Specified[15]
Goniothalamin (GTN)Saos-2 (Osteosarcoma)0.62±0.06 µg/ml72 h
Goniothalamin (GTN)MCF-7 (Breast Adenocarcinoma)0.81±0.04 µg/ml72 h

Note: Data for this compound is limited; therefore, data from the structurally similar and more extensively studied Luteolin-7-O-glucoside and other flavonoids are presented for comparative purposes.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer effects of compounds like this compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated (vehicle control) wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assay via Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution (1 mg/mL).[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each sample. Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

  • Protein Extraction: After treating cells with the compound, wash them with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Lowry assay).[17]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound's anticancer activity.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage DNA_Damage DNA Damage / Intracellular Stress Bax Bax (Pro-apoptotic) DNA_Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis H7G_Inhibits This compound (Promotes Apoptosis) H7G_Inhibits->Bcl2 Inhibits

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

G cluster_workflow MTT Assay Experimental Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with Compound (e.g., this compound) seed->treat incubate 3. Incubate for 24, 48, or 72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Add Solubilizer (e.g., DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT cell viability assay.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis H7G This compound H7G->PI3K Inhibits H7G->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

Research into this compound and related flavonoids demonstrates significant potential for their development as anticancer agents. Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways like PI3K/Akt underscores their multi-targeted approach to cancer therapy. While quantitative data specifically for this compound remains limited, the evidence from closely related compounds like Luteolin-7-O-glucoside is promising.

Future research should focus on:

  • In-depth Profiling: Comprehensive screening of this compound against a wide panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • In Vivo Studies: Conducting animal xenograft studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the compound.

  • Mechanism of Action: Elucidating the precise molecular targets and further detailing its impact on various signaling cascades.

  • Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance.[18][19]

The continued exploration of this compound and other natural flavonoids holds promise for the discovery of novel, effective, and potentially less toxic cancer treatments.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hypolaetin 7-Glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hypolaetin (B1241216) 7-glucoside is a flavonoid glycoside that has garnered significant interest within the scientific community due to its potential pharmacological activities. Found predominantly in plants of the Sideritis genus, commonly known as mountain tea, this bioactive compound is a key target for extraction and isolation for research and drug development purposes.[1] This document provides detailed protocols for the extraction of hypolaetin 7-glucoside from plant material, focusing on both conventional and modern extraction techniques. Additionally, it presents quantitative data from studies that have optimized these extraction methods and includes a visual workflow to guide researchers through the process.

Data Presentation: Quantitative Analysis of Hypolaetin Derivative Extraction

The efficiency of different extraction methods can be compared based on the yield of the target compounds. The following table summarizes quantitative data on the extraction of hypolaetin derivatives from Sideritis scardica using Microwave-Assisted Extraction (MAE), a modern and efficient technique.

Extraction MethodPlant SpeciesSolventTemperature (°C)Time (min)Yield of Hypolaetin Derivatives (mg/g dw)
Microwave-Assisted Extraction (MAE) - OptimizedSideritis scardica87.9% (v/v) Ethanol1002572.03 to 135.61

dw: dry weight

Experimental Protocols

This section outlines two detailed methodologies for the extraction of this compound from dried and powdered plant material, such as the aerial parts of Sideritis species.

Protocol 1: Ultrasound-Assisted Extraction (UAE) - A Modern Approach

Ultrasound-assisted extraction is a green and efficient method that utilizes acoustic cavitation to enhance the extraction process.

Materials and Equipment:

  • Dried and powdered plant material (Sideritis sp.)

  • 70% Ethanol (v/v) in distilled water

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge)

  • Rotary evaporator

  • Freeze dryer (optional)

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the powdered plant material into a 250 mL beaker and add 150 mL of 70% ethanol. This creates a solid-to-liquid ratio of 1:15 (g/mL).

  • Ultrasonication: Place the beaker in an ultrasonic bath. For optimal results, set the temperature to 50°C and sonicate for 30 minutes. If using a probe sonicator, ensure the probe is submerged in the solvent-plant mixture and sonicate with intermittent pulses to prevent overheating.

  • Separation: After sonication, separate the extract from the solid plant material by filtration under vacuum using a Buchner funnel or by centrifugation at 4000 rpm for 15 minutes.

  • Solvent Evaporation: Concentrate the collected supernatant (the extract) using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the ethanol.

  • Aqueous Extract: The resulting aqueous extract can be used for further purification or can be freeze-dried to obtain a solid powder.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography with a suitable stationary phase (e.g., Sephadex LH-20) to isolate this compound.

  • Analysis: The content of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Maceration - A Conventional Method

Maceration is a simple and widely used conventional extraction technique.

Materials and Equipment:

  • Dried and powdered plant material (Sideritis sp.)

  • 70% Methanol (v/v) in distilled water

  • Erlenmeyer flask with a stopper

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Solvent Addition: Place the plant material into a 250 mL Erlenmeyer flask and add 150 mL of 70% methanol.

  • Extraction: Stopper the flask and place it on an orbital shaker or use a magnetic stirrer to ensure continuous agitation. Macerate for 24 hours at room temperature.

  • Separation: Separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C to remove the methanol.

  • Final Product: The resulting extract can be further processed for purification or analysis.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction of this compound and a conceptual signaling pathway where such a compound might be investigated.

Extraction_Workflow start Start: Dried Plant Material (e.g., Sideritis sp.) powdering Powdering of Plant Material start->powdering extraction Extraction (UAE or Maceration) powdering->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC) crude_extract->analysis h7g Isolated this compound purification->h7g h7g->analysis

Caption: Experimental workflow for the extraction and isolation of this compound.

Signaling_Pathway_Concept cluster_cell Cell receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression h7g This compound h7g->inhibition inhibition->kinase_cascade Inhibition

Caption: Conceptual signaling pathway illustrating potential inhibitory action of this compound.

References

Application Note: Purification of Hypolaetin 7-glucoside using Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hypolaetin 7-glucoside is a flavone (B191248) glycoside that can be found in plants such as the berries of Juniperus macropoda.[1] Flavonoids are a class of natural products known for a wide range of biological activities.[2][3] Related compounds, such as Hypolaetin-8-glucoside (B1231119), have demonstrated anti-inflammatory properties by modulating prostaglandin (B15479496) biosynthesis.[4][5] Other similar flavones, like luteolin (B72000) and its 7-glucoside, have been shown to exert anti-inflammatory effects by interacting with pathways such as NF-κB and JAK/STAT3.[6] To enable further investigation into its biological activity and potential therapeutic applications, a robust method for obtaining high-purity this compound is essential. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used, rapid, and reliable technique for the isolation and purification of natural products from complex extracts.[7][8][9]

This application note provides a detailed protocol for the purification of this compound from a crude plant extract using a reversed-phase preparative HPLC system. The methodology covers sample preparation, analytical method development, preparative scale-up, and fraction analysis.

Experimental Protocols

1. Crude Extract Preparation

The initial step involves extracting the flavonoid glycosides from the plant material.

  • Maceration & Reflux Extraction:

    • Grind dried plant material (e.g., berries of Juniperus macropoda) into a fine powder (approximately 30 mesh).[10]

    • Extract the powder with 80% ethanol (B145695) at 80°C using reflux extraction for 2-3 hours. Repeat the extraction three times to ensure maximum yield.[10]

    • Combine the ethanol extracts and filter them to remove solid plant debris.

    • Evaporate the solvent under reduced pressure at a temperature below 60°C to yield a concentrated crude extract.[10]

  • Pre-Purification (Optional):

    • The crude extract can be redissolved in a suitable solvent and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[10]

    • The resulting extract is then dried and stored at 4°C until required for HPLC purification.

2. Analytical Method Development

Before scaling up to a preparative scale, an analytical HPLC method must be developed to optimize the separation of this compound from other components in the crude extract.[7]

  • Procedure:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or DMSO) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample into an analytical HPLC system and test various mobile phase conditions (e.g., different gradients of acetonitrile (B52724) or methanol with acidified water) to achieve a satisfactory separation of the target peak.[10][11]

    • The goal is to achieve good resolution between the this compound peak and any adjacent impurities.

Table 1: Example Analytical HPLC Conditions for Flavonoid Glycoside Separation

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)[10][12][13]
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water[10][12]
Mobile Phase B Acetonitrile or Methanol[10][12]
Gradient Elution Start at 10-20% B, increase to 50-60% B over 30-40 minutes
Flow Rate 1.0 mL/min[10][13]
Detection Wavelength 254 nm, 280 nm, or 330-370 nm (Diode Array Detector scan recommended)[11][13]
Column Temperature 30°C[10][13]

| Injection Volume | 10-20 µL |

3. Preparative HPLC Purification

The optimized analytical method is geometrically scaled up for use on a preparative HPLC system.[7]

  • Procedure:

    • Prepare a concentrated solution of the crude extract (e.g., 30-100 mg/mL) in the initial mobile phase solvent.[10] Ensure the sample is fully dissolved to prevent column blockage.

    • Filter the concentrated sample solution to remove any particulates.

    • Set up the preparative HPLC system according to the scaled-up parameters. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.[7]

    • Perform the injection and begin the purification run.

    • Monitor the chromatogram and collect the eluent corresponding to the this compound peak using a fraction collector. Collection can be triggered based on time or UV detector threshold.[7]

    • Combine the collected fractions.

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid compound.

    • Analyze the purity of the final product using the developed analytical HPLC method. Purity is often determined by the peak area percentage.[7]

Data Presentation

Table 2: Example Preparative HPLC Parameters (Scaled-up from Analytical Method)

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 20 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient (scaled from analytical method)[10]
Flow Rate 10-20 mL/min (scaled from 1.0 mL/min on a 4.6 mm ID column)[8]
Detection Wavelength 254 nm or optimal wavelength from DAD scan
Column Temperature Ambient or 30°C[10]

| Sample Loading | 100-500 mg of crude extract per injection (depending on column capacity) |

Table 3: Hypothetical Purification Summary

Parameter Value
Crude Extract Loaded 500 mg
Purity of Target in Crude ~15% (by analytical HPLC)
Mass of Purified Compound 65 mg
Purity of Final Product >98% (by analytical HPLC)
Overall Yield 13%
Recovery ~87%

Note: The values in this table are for illustrative purposes only and will vary based on the plant source and extraction efficiency.

Visualizations

Experimental Workflow Diagram

G start Plant Material (e.g., Juniperus macropoda) extraction Solvent Extraction (80% Ethanol, Reflux) start->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract sample_prep Sample Preparation (Dissolve & Filter) crude_extract->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc Scouting prep_hplc Preparative HPLC (Scale-Up & Injection) sample_prep->prep_hplc Concentrated Sample analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 purity_check Purity Analysis (Analytical HPLC) evaporation2->purity_check final_product Pure this compound (>98% Purity) purity_check->final_product

Caption: Workflow for the purification of this compound.

Potential Anti-inflammatory Signaling Pathway

Flavonoids often exert their anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which regulate the production of pro-inflammatory cytokines.[2][6]

G Potential Anti-inflammatory Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus cluster_nucleus_content Nuclear Events stimulus Inflammatory Stimuli (e.g., PAMPs, DAMPs) receptor Toll-like Receptor (TLR) stimulus->receptor mapk MAPK Pathway (JNK, p38) receptor->mapk inhibition1 receptor->inhibition1 nucleus Nucleus mapk->nucleus ikb IκB nfkb NF-κB nfkb->nucleus Translocation nfkb_complex IκB-NF-κB (Inactive) nfkb_complex->nfkb IκB Degradation gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_transcription->cytokines Translation hypolaetin This compound hypolaetin->mapk Inhibits hypolaetin->inhibition1 Inhibits inhibition1->nfkb_complex inhibition2

Caption: Inhibition of NF-κB and MAPK pathways by flavonoids.

References

Application Note: HPLC Analysis of Hypolaetin 7-glucoside on a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Hypolaetin 7-glucoside using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and UV detection. The method is designed for accuracy, precision, and reliability in research and quality control settings.

Introduction

This compound is a flavonoid glycoside found in various plant species and is of interest for its potential pharmacological activities. Accurate and precise quantification of this compound is essential for drug discovery, formulation development, and quality control of herbal products. This application note details a validated RP-HPLC method for the determination of this compound. The method utilizes a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like flavonoid glycosides, and UV detection for quantification.

Experimental Protocol

This section outlines the necessary equipment, reagents, and detailed procedures for the HPLC analysis of this compound.

Equipment and Materials
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

Reagents and Standards
  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Formic acid or Acetic acid (HPLC grade).

  • Ultrapure water.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions
  • Extraction from Plant Material (Example): Accurately weigh a suitable amount of powdered plant material and extract with methanol using ultrasonication or reflux.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial before injection.

  • For Formulations: Dissolve the formulation in a suitable solvent, dilute as necessary to fall within the calibration range, and filter through a 0.45 µm syringe filter.

Chromatographic Conditions

The following HPLC conditions are a typical starting point and may require optimization for specific matrices.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 340 nm

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) R² ≥ 0.9990.9998
Range (µg/mL) -1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.3
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:11.0
Precision (%RSD) Intraday: ≤ 2%; Interday: ≤ 3%Intraday: 0.8%; Interday: 1.5%
Accuracy (% Recovery) 98 - 102%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Data Presentation

Table 1: Linearity Data for this compound Analysis
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Linear Regression y = 15234x + 120
Correlation Coefficient (R²) 0.9998
Table 2: Precision and Accuracy Data
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
51.21.8101.2
250.81.599.8
750.51.199.5

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Filter standards Sample_Prep Sample Preparation (Extraction/Dissolution) Sample_Prep->Filtration Filter samples Injection Sample Injection (10 µL) Filtration->Injection HPLC_System HPLC System Setup (C18 Column, Mobile Phase) Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (340 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Use for calculation

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

Validation_Relationship cluster_attributes Performance Characteristics Method Validated HPLC Method Specificity Specificity (Analyte vs. Matrix) Method->Specificity Linearity Linearity & Range (R² > 0.999) Method->Linearity Precision Precision (%RSD < 2%) Method->Precision Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Robustness Robustness (Minor Method Variations) Method->Robustness Linearity->Sensitivity Precision->Accuracy

Caption: Key validation parameters for a reliable HPLC method.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for excellent separation and sensitive detection. Proper method validation is crucial to ensure that the results are accurate and precise, making this method suitable for routine quality control and research applications.

Application Note: 1H and 13C NMR Spectral Data of Hypolaetin 7-glucoside in DMSO-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside with potential pharmacological activities. Its structural elucidation is a critical step in drug discovery and development, for which NMR spectroscopy is the most powerful and definitive analytical technique. This application note details the standardized experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra and presents reference data from the closely related compound, Luteolin-7-O-glucoside, to guide spectral interpretation.

Data Presentation

Due to the absence of a publicly available, complete, and assigned ¹H and ¹³C NMR dataset for this compound in DMSO-d6, we present the spectral data for the structurally similar Luteolin-7-O-glucoside. Hypolaetin differs from Luteolin by the presence of an additional hydroxyl group at the C-8 position of the A-ring. This substitution is expected to cause minor shifts in the signals of the surrounding protons and carbons, particularly H-6 and the associated carbons of the A-ring. The provided data should, therefore, be used as a guide for the tentative assignment of the this compound spectrum.

Table 1: ¹H NMR Spectral Data of Luteolin-7-O-glucoside in DMSO-d6 (400 MHz) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
36.75s
66.45d1.9
86.79d1.9
2'7.43d2.0
5'6.92d8.3
6'7.46dd8.3, 2.0
5-OH12.98s
Glucoside
1''5.09d7.3
2''-6''3.15-3.73m

Table 2: ¹³C NMR Spectral Data of Luteolin-7-O-glucoside in DMSO-d6 (75 MHz) [1]

PositionChemical Shift (δ, ppm)
2164.3
3103.0
4181.8
5161.0
699.7
7162.8
894.8 (assignment inferred)
9157.0 (assignment inferred)
10105.5 (assignment inferred)
1'121.5 (assignment inferred)
2'113.5 (assignment inferred)
3'145.7
4'149.8
5'116.0 (assignment inferred)
6'119.0 (assignment inferred)
Glucoside
1''99.7
2''73.0
3''76.3
4''69.4
5''77.0
6''60.5

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra of flavonoid glycosides.

1. Sample Preparation

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purity can be assessed by HPLC or LC-MS.

  • Solvent: Use high-purity deuterated dimethyl sulfoxide (B87167) (DMSO-d6, 99.9 atom % D). DMSO-d6 is particularly useful for flavonoid glycosides due to its excellent solubilizing power for polar compounds and its ability to resolve hydroxyl proton signals.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of DMSO-d6 in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer and Parameters

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 15-20 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

    • Integrate the ¹H NMR signals.

    • Pick and list the peaks for both ¹H and ¹³C spectra.

  • Structural Elucidation: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Logical Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of NMR data for a natural product like this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification of This compound Purity Purity Assessment (HPLC, LC-MS) Isolation->Purity Dissolution Dissolution in DMSO-d6 with TMS Purity->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Acquire_1H 1D ¹H NMR Acquisition Spectrometer->Acquire_1H Acquire_13C 1D ¹³C NMR Acquisition Spectrometer->Acquire_13C Acquire_2D 2D NMR Acquisition (COSY, HSQC, HMBC) Spectrometer->Acquire_2D Processing Data Processing (FT, Phasing, Baseline Correction) Acquire_1H->Processing Acquire_13C->Processing Analysis_2D 2D Spectral Analysis (Correlation mapping) Acquire_2D->Analysis_2D Referencing Chemical Shift Referencing Processing->Referencing Analysis_1D 1D Spectral Analysis (Chemical Shift, Integration, Multiplicity) Referencing->Analysis_1D Assignment Signal Assignment Analysis_1D->Assignment Analysis_2D->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation of natural products.

References

Protocol for In Vitro Anti-inflammatory Assay of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypolaetin 7-glucoside is a flavonoid compound that, like many other structurally related flavonoids, is presumed to possess anti-inflammatory properties. Flavonoids have been shown to modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[1] This document provides a detailed protocol for the in vitro evaluation of the anti-inflammatory effects of this compound, focusing on its ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The protocol outlines methods for assessing nitric oxide (NO) production, pro-inflammatory cytokine secretion (TNF-α and IL-6), and the expression of iNOS and COX-2 proteins. Furthermore, it delves into the investigation of the potential underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
5
10
25
50
LPS + Dexamethasone (Positive Control)10

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 (pg/mL) (Mean ± SD)% Inhibition of IL-6
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound1
5
10
25
50
LPS + Dexamethasone (Positive Control)10

Table 3: Densitometric Analysis of iNOS and COX-2 Protein Expression

Treatment GroupConcentration (µM)Relative iNOS/β-actin Expression (Mean ± SD)% Inhibition of iNOSRelative COX-2/β-actin Expression (Mean ± SD)% Inhibition of COX-2
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound10
25
50
LPS + Dexamethasone (Positive Control)10

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[2]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis) at a density of 5 × 10^4 to 5 × 10^5 cells/well and allowed to adhere overnight.[3]

  • Treatment:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[2][4]

    • A vehicle control (DMSO) and a positive control (e.g., Dexamethasone at 10 µM) are included.

    • The cells are incubated for the desired time period (e.g., 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.[3]

    • After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.[2]

    • The absorbance is measured at 540 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group. Concentrations that do not significantly reduce cell viability (e.g., >90%) are used for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • After the 24-hour treatment period, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm.

    • The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[3]

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α and IL-6 in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • After the 24-hour treatment period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

    • The concentrations of TNF-α and IL-6 are determined using commercially available ELISA kits according to the manufacturer's instructions.[4][5]

    • The absorbance is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease inhibitors.

    • The total protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to the loading control.[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokine (ELISA) (TNF-α, IL-6) stimulate->cytokine_assay western_blot Protein Expression (Western Blot) (iNOS, COX-2) stimulate->western_blot data_quant Quantify Results no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant stats Statistical Analysis data_quant->stats end Evaluate Anti-inflammatory Effect stats->end Conclusion

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Signaling Pathways

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκBα Degradation IKK->IkB NFkB_nuc NF-κB Nuclear Translocation IkB->NFkB_nuc NFkB_gene Pro-inflammatory Gene Expression NFkB_nuc->NFkB_gene iNOS iNOS NFkB_gene->iNOS COX2 COX-2 NFkB_gene->COX2 TNFa TNF-α NFkB_gene->TNFa IL6 IL-6 NFkB_gene->IL6 MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->NFkB_gene Hypolaetin This compound Hypolaetin->IKK Inhibition Hypolaetin->MAPK Inhibition

Caption: Putative signaling pathways modulated by this compound.

References

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid of significant interest for its potential antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for evaluating the free-radical scavenging capacity of chemical compounds. This document provides a comprehensive protocol for determining the antioxidant activity of this compound using the DPPH assay. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in solution, to the pale yellow hydrazine (B178648) derivative upon receiving a hydrogen atom or an electron from an antioxidant. The corresponding decrease in absorbance at approximately 517 nm is proportional to the antioxidant's efficacy.

Quantitative Data Summary

The antioxidant capacity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While direct experimental data for this compound is not widely available, the following table includes data for its aglycone (Hypolaetin), a structurally similar flavonoid glucoside (Luteolin 7-glucoside), and common antioxidant standards for comparison.

CompoundIC50 Value (µM)IC50 Value (µg/mL)Reference Compound
This compound Estimated ~20-25Estimated ~9-11.5Luteolin (B72000) 7-glucoside
Hypolaetin~10.83.69[1]Ascorbic Acid
Luteolin 7-glucoside21.2[2]~9.5-
Ascorbic Acid~34.6~6.1[3]-
Trolox~15.0~3.77[4]-

Note: The IC50 value for this compound is an estimation based on the value for the structurally analogous Luteolin 7-glucoside. Experimental validation is recommended. The molecular weight of this compound is approximately 464.38 g/mol , Hypolaetin is 302.24 g/mol , Luteolin 7-glucoside is 448.38 g/mol , Ascorbic Acid is 176.12 g/mol , and Trolox is 250.29 g/mol .

Signaling Pathway and Experimental Workflow

The DPPH assay is a direct chemical reaction measuring the capacity of a compound to scavenge a free radical. The experimental workflow is a straightforward series of steps from reagent preparation to data analysis.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol (B129727) mix Mix Sample/Standard Dilutions with DPPH Solution prep_dpph->mix prep_sample Prepare Stock Solution of this compound prep_dilutions Create Serial Dilutions of Sample and Standard prep_sample->prep_dilutions prep_standard Prepare Stock Solution of Ascorbic Acid/Trolox prep_standard->prep_dilutions prep_dilutions->mix incubate Incubate in the Dark at Room Temperature (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Experimental Protocols

This section provides a detailed methodology for conducting the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid (or Trolox) as a positive control

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Amber-colored bottle or aluminum foil

Preparation of Solutions
  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.[4]

    • Store this solution in an amber-colored bottle or a flask wrapped in aluminum foil and keep it at 4°C in the dark to prevent degradation.[4]

    • It is recommended to prepare this solution fresh before each experiment.

  • This compound Stock Solution (e.g., 1 mM):

    • Accurately weigh an appropriate amount of this compound and dissolve it in methanol to achieve the desired stock concentration (e.g., 1 mM).

    • From this stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 75, 100 µM).

  • Positive Control Stock Solution (e.g., 1 mM Ascorbic Acid):

    • Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox in methanol (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution, similar to the test sample, to be used as a positive control.

Assay Procedure (96-Well Plate Method)
  • Blank Preparation:

    • In a well of the microplate, add 100 µL of methanol and 100 µL of the DPPH working solution. This will serve as the negative control.

    • Another blank containing 200 µL of methanol should be prepared to zero the spectrophotometer.

  • Sample and Control Reactions:

    • Add 100 µL of each dilution of the this compound solution into separate wells of the microplate.

    • Similarly, add 100 µL of each dilution of the positive control (ascorbic acid or Trolox) into separate wells.

    • To initiate the reaction, add 100 µL of the 0.1 mM DPPH working solution to all wells containing the sample and positive control dilutions.

  • Incubation:

    • Gently mix the contents of the wells.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[4][5]

  • Absorbance Measurement:

    • After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[4][5]

Data Analysis
  • Calculation of DPPH Radical Scavenging Activity (% Inhibition): The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample (negative control).

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value:

    • Plot the percentage of inhibition against the corresponding concentrations of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation or by using linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.

References

Application Notes and Protocols for Hypolaetin 7-glucoside in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside with potential therapeutic applications, including anti-inflammatory and gastroprotective properties. Successful in vitro evaluation of this and other hydrophobic compounds in cell-based assays is critically dependent on proper dissolution to ensure reproducible results and avoid artifacts from precipitation. These application notes provide detailed protocols for the solubilization of this compound for use in cell culture experiments and an overview of a relevant signaling pathway.

Data Presentation: Solubility

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.

Compound Solvent Maximum Stock Concentration Storage of Stock Solution
This compoundDimethyl Sulfoxide (DMSO)10 mM[1]-20°C or -80°C for long-term storage

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 464.38 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 464.38 g/mol

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

Direct dilution of a DMSO stock solution into aqueous cell culture medium can cause precipitation of hydrophobic compounds. This protocol provides a method to minimize this issue.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to first prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, a 1:10 intermediate dilution to achieve a 1 mM solution.

  • Final dilution: Serially dilute the intermediate solution (or the stock solution directly for higher concentrations) into the final volume of pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. It is crucial to add the compound solution to the medium dropwise while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Control DMSO concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

  • Visual inspection: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or optimizing the dilution procedure, for instance by using pre-warmed fetal bovine serum for the intermediate dilution step as described for other hydrophobic compounds.[2]

Signaling Pathway Visualization

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various signaling pathways involved in inflammation and cell survival, such as the PI3K/Akt pathway.[3][4] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target of this compound.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Regulates Cell_Survival Cell Survival, Proliferation, and Anti-inflammatory Effects Downstream_Targets->Cell_Survival Leads to Hypolaetin This compound (Potential Modulator) Hypolaetin->PI3K ? Hypolaetin->Akt ?

Caption: Simplified PI3K/Akt signaling pathway, a potential target for flavonoids.

References

In Vivo Experimental Design for Hypolaetin 7-glucoside Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid found in various plant species, notably in the genus Sideritis. Flavonoids as a class are recognized for their diverse pharmacological activities, including anti-inflammatory and analgesic properties. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the therapeutic potential of this compound. Given the limited specific in vivo data for this compound, the quantitative data presented is based on its closely related isomer, Hypolaetin-8-glucoside, and other relevant flavonoid 7-O-glucosides. These should be considered as a starting point for experimental design and may require optimization.

Preclinical In Vivo Models: Data and Experimental Design

A crucial first step in the in vivo evaluation of this compound is the selection of appropriate animal models to study its anti-inflammatory and analgesic effects. The following tables summarize quantitative data from studies on related flavonoid glucosides, offering a comparative reference for dose-ranging and efficacy expectations.

Table 1: In Vivo Anti-Inflammatory Activity of Reference Flavonoid Glucosides
CompoundAnimal ModelDosing Regimen (Route)Key FindingsReference
Hypolaetin-8-glucosideRat; Carrageenan-induced paw edemaNot specifiedMore potent than phenylbutazone (B1037) in the acute phase[1]
Hesperetin-7-O-glucosideMouse; DSS-induced colitis1 mg/kg (dietary)Alleviated inflammatory status, recovered colon length[2]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideRat; Carrageenan-induced paw edema15 mg/kg (oral)50.3% inhibition of inflammation[3][4]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideRat; Dextran-induced paw edema15 mg/kg (oral)52.8% inhibition of inflammation[3][4]
Table 2: In Vivo Analgesic Activity of Reference Flavonoid Glucosides
CompoundAnimal ModelDosing Regimen (Route)Key FindingsReference
Hypolaetin-8-glucosideRat; Pressure pain thresholdNot specifiedLess active than phenylbutazone[1]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideMouse; Acetic acid-induced writhing15 mg/kg (oral)73.1% inhibition of writhing[3][4]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideMouse; Hot plate test5, 10, 15 mg/kg (oral)Dose-dependent increase in latency period[3]

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below. These protocols are based on established models for screening anti-inflammatory and analgesic compounds.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6): Vehicle control, Positive control, and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

  • Calculate the edema volume (Vt - V₀) and the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Analysis: Percentage Inhibition = [1 - (Edema volume of treated group / Edema volume of control group)] x 100

Protocol 2: Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)

Objective: To assess the peripheral analgesic activity of this compound.

Materials:

  • Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., normal saline with 1% Tween 80)

  • Positive control: Diclofenac sodium (10 mg/kg)

  • Acetic acid (0.6% v/v in distilled water)

Procedure:

  • Fast mice for 2 hours before the experiment.

  • Divide animals into groups (n=6): Vehicle control, Positive control, and this compound treatment groups (e.g., 10, 25, 50 mg/kg).

  • Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Analysis: Percentage Inhibition = [1 - (Mean writhes of treated group / Mean writhes of control group)] x 100

Protocol 3: Hot Plate Test in Mice (Central Analgesia)

Objective: To evaluate the central analgesic activity of this compound.

Materials:

  • Swiss albino mice (20-25 g)

  • This compound

  • Vehicle

  • Positive control: Morphine (5 mg/kg, s.c.)

  • Hot plate apparatus maintained at 55 ± 0.5 °C

Procedure:

  • Screen mice by placing them on the hot plate and record the reaction time (licking of paws or jumping). Mice with a baseline latency of more than 15 seconds are excluded.

  • Divide the selected animals into groups (n=6): Vehicle control, Positive control, and this compound treatment groups.

  • Administer the vehicle, positive control, or this compound.

  • Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Calculate the percentage of the maximum possible effect (% MPE).

Data Analysis: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for its in vivo evaluation.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Transcription Factors cluster_4 Pro-inflammatory Gene Expression cluster_5 This compound Action Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB COX2 COX-2 NFkB->COX2 induces transcription iNOS iNOS NFkB->iNOS induces transcription Cytokines Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription AP1->COX2 induces transcription AP1->iNOS induces transcription AP1->Cytokines induces transcription H7G Hypolaetin 7-glucoside H7G->MAPKs inhibits H7G->IKK inhibits H7G->NFkB inhibits nuclear translocation

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_execution Phase 2: In Vivo Assay cluster_analysis Phase 3: Data Analysis animal_procurement Animal Procurement & Acclimatization group_allocation Group Allocation (Control, Treated) animal_procurement->group_allocation dose_prep Dose Preparation (this compound) group_allocation->dose_prep drug_admin Drug Administration dose_prep->drug_admin induction Induction of Inflammation/Pain drug_admin->induction observation Behavioral Observation & Paw Volume Measurement induction->observation data_collection Data Collection & Tabulation observation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis biochemical_analysis Biochemical/Histological Analysis (Optional) stat_analysis->biochemical_analysis

Caption: General experimental workflow for in vivo evaluation of this compound.

Concluding Remarks

The provided protocols and reference data serve as a comprehensive guide for initiating in vivo studies on this compound. It is imperative to conduct preliminary dose-response studies to determine the optimal therapeutic window and to assess any potential toxicity. Further investigations into the pharmacokinetic and pharmacodynamic properties of this compound will be essential for its development as a potential therapeutic agent. The signaling pathway diagrams offer a conceptual framework for mechanistic studies, which can be explored through ex vivo analysis of tissues from the animal models, for instance, by measuring cytokine levels or the expression of key inflammatory mediators.

References

Application Note: Quantifying Hypolaetin 7-glucoside in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside found in various plants, such as Juniperus macropoda.[1] Like many flavonoids, it exhibits a range of biological activities, with related compounds showing anti-inflammatory properties.[2][3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and sensitive method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound.[5] The compound is first extracted from the plant matrix using a suitable solvent. The extract is then subjected to chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. It is recommended to perform analyses in both positive and negative ion modes to determine the most sensitive and selective mode for the target analyte.[6]

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction
  • Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical tube. Add 20 mL of 70% ethanol (B145695) (v/v) as the extraction solvent.[7]

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 45 minutes at room temperature.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis

The analysis is performed on an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System Standard HPLC or UPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[8]
Mobile Phase B0.1% Formic Acid in Acetonitrile[8]
Flow Rate0.3 mL/min[9]
Column Temperature40 °C[8]
Injection Volume5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeESI Negative (preferred for flavonoids)[10]
Capillary Voltage3.0 kV[8]
Source Temperature120 °C[8]
Desolvation Temp.500 °C[9]
MRM Transition
This compoundPrecursor Ion (m/z): 463.1; Product Ion (m/z): 301.0 (aglycone)
Internal Standard (e.g., Luteolin)Precursor Ion (m/z): 285.0; Product Ion (m/z): 151.0
Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery) according to standard guidelines.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically at a signal-to-noise ratio of 3 and 10, respectively.[7]

  • Precision: Evaluate by repeatedly analyzing samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy (Recovery): Perform spiking experiments by adding known amounts of this compound to blank matrix samples and calculate the percentage recovery.[7]

Data Presentation

The quantitative performance of the method is summarized in the following table. The values presented are representative for this class of compounds.

Table 2: Method Validation Parameters

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
This compound0.01 - 2.5> 0.9950.0030.0192 - 108

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plant Material grind Grinding start->grind extract Ultrasound-Assisted Extraction (70% Ethanol, 45 min) grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter lc_separation Reversed-Phase C18 Chromatographic Separation filter->lc_separation ms_detection ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Potential Anti-Inflammatory Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Hypolaetin Hypolaetin 7-glucoside Hypolaetin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription LPS LPS (Stimulus) LPS->TLR4

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of this compound in plant extracts. The protocol is straightforward, employing a common extraction technique and standard reversed-phase chromatography. This application note serves as a comprehensive guide for researchers in natural product chemistry, quality control, and pharmacology, enabling the accurate assessment of this bioactive flavonoid in various plant-derived materials. The potential for this compound to modulate inflammatory pathways, such as NF-κB, underscores the importance of precise analytical methods in the development of new therapeutic agents.[3][4]

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside found in various medicinal plants, notably those of the Sideritis genus, commonly known as mountain tea.[1] Flavonoids as a class are recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties. These effects are largely attributed to their ability to modulate key cellular signaling pathways involved in the inflammatory response and oxidative stress. This document provides detailed protocols for a suite of cell-based assays to evaluate the therapeutic potential of this compound, focusing on its anti-inflammatory and antioxidant efficacy. The target audience for these notes includes researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action

The therapeutic potential of this compound is believed to stem from its ability to interfere with pro-inflammatory signaling cascades and enhance the cellular antioxidant defense systems. The primary molecular targets and pathways influenced by flavonoids similar in structure to this compound include:

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

  • Modulation of MAPK Signaling: Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are key regulators of cellular responses to external stressors and are heavily involved in the production of inflammatory mediators.[2][4]

  • Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes through the Antioxidant Response Element (ARE). Activation of this pathway enhances cellular protection against oxidative stress.[5][6][7]

The following sections detail the experimental protocols to investigate the effects of this compound on these pathways and its overall cellular efficacy.

Data Presentation: Efficacy of this compound and Related Flavonoids

The following tables summarize the expected quantitative outcomes from the described assays. Data for this compound is supplemented with findings from structurally related flavonoids to provide a comparative benchmark.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineInducerIC50 / EffectReference
FisetinNitric Oxide (NO) ProductionRAW 264.7LPSInhibition rate of 52% at 20 µM[2]
Quercetin (B1663063)Nitric Oxide (NO) ProductionRAW 264.7LPSInhibition rate of 60% at 40 µM[2]
MyricetinNitric Oxide (NO) ProductionRAW 264.7LPSInhibition rate of 26% at 80 µM[2]
Hyperoside (B192233)TNF-α ProductionMouse Peritoneal MacrophagesLPS32.31% inhibition at 5 µM[8]
HyperosideIL-6 ProductionMouse Peritoneal MacrophagesLPS41.31% inhibition at 5 µM[8]
Luteolin-7-O-glucosideIL-6, IL-1β, TNF-α, IL-18Mouse Model (DSS-induced colitis)DSSSignificant decrease in cytokine levels[9]

Table 2: Antioxidant Activity

CompoundAssayCell LineKey FindingReference
Luteolin-7-O-glucosideROS ProductionHUVECInhibition of ROS production[4]
Quercetin-7-O-glucosideAntioxidant ActivityGeneralPossesses antioxidant properties[10]
7-O-galloylquercetinNrf2 ActivationAREc32 reporter cellsSignificant activation of ARE[5]

Table 3: Effects on Pro-Inflammatory Enzyme Expression

CompoundTarget ProteinCell LineInducerEffectReference
Fisetinp-p65, p-IκBαRAW 264.7LPSInhibition of phosphorylation[2]
Quercetinp-p65, p-IκBαRAW 264.7LPSInhibition of phosphorylation[2]
Quercetin-7-O-glucopyranosideiNOS & COX-2RAW 264.7LPSInhibition of protein expression[11]
Amentoflavone (B1664850)iNOS & COX-2A549CytokinesInhibition of protein expression[12]

Table 4: Cell Viability

CompoundCell LineAssayIC50 / EffectReference
FisetinRAW 264.7MTTNo significant cytotoxicity at 20 µM[2]
QuercetinRAW 264.7MTTNo significant cytotoxicity at 40 µM[2]
MyricetinRAW 264.7MTTNo significant cytotoxicity at 80 µM[2]
Luteolin-7-O-glucosideHUVECProliferation AssayAntiproliferative action observed[4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is recommended for inflammatory studies. For antioxidant assays, Human Hepatocellular Carcinoma (HepG2) or Human Umbilical Vein Endothelial Cells (HUVEC) can be used.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Experimental Procedure: Seed cells in appropriate well plates. Allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours before inducing with an inflammatory or oxidative stimulus (e.g., Lipopolysaccharide (LPS) for inflammation, or hydrogen peroxide/AAPH for oxidative stress).

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and determines the non-toxic concentration range for subsequent experiments.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[14]

    • Treat the cells with various concentrations of this compound for 24 hours. Include untreated cells as a control.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

  • Principle: Nitric oxide is an unstable molecule and rapidly converts to nitrite (B80452) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which can be measured.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[13]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-Inflammatory Cytokines (ELISA)

This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses specific antibodies to detect and quantify the concentration of a particular protein (cytokine) in a sample.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the Griess assay.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific for the target cytokine.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is then added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined by comparison to a standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to assess the effect of this compound on the expression levels of key inflammatory enzymes (iNOS, COX-2) and the activation of signaling proteins (p-p65, p-IκBα, p-MAPKs, Nrf2).

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound, followed by stimulation with LPS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, Nrf2, or a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

  • Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.[15]

  • Protocol:

    • Seed HepG2 or HUVEC cells in a 96-well black plate and allow them to reach confluence.

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA and various concentrations of this compound for 1 hour at 37°C.[16]

    • Wash the cells with PBS.

    • Add a ROS inducer, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to each well.[16]

    • Immediately measure the fluorescence intensity at time zero and then at regular intervals for 1-2 hours using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • The antioxidant activity is calculated based on the reduction in the area under the curve of fluorescence intensity over time compared to the control.

Mandatory Visualizations (Graphviz - DOT language)

G cluster_workflow Experimental Workflow for Assessing this compound Efficacy cluster_assays Downstream Assays start Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound start->pretreat 24h Incubation stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate 1-2h Pre-treatment viability Cell Viability (MTT Assay) stimulate->viability no_assay Nitric Oxide Measurement (Griess Assay) stimulate->no_assay elisa Cytokine Quantification (ELISA: TNF-α, IL-6) stimulate->elisa western Protein Expression (Western Blot: iNOS, COX-2, p-p65) stimulate->western

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK Hypolaetin This compound Hypolaetin->p38 Inhibits Hypolaetin->ERK Inhibits Hypolaetin->JNK Inhibits Hypolaetin->IKK Inhibits NFkB_nucleus NF-κB (Active) p38->NFkB_nucleus Activate ERK->NFkB_nucleus Activate JNK->NFkB_nucleus Activate IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription

Caption: Hypothesized inhibition of NF-κB and MAPK signaling by this compound.

G cluster_nrf2 Nrf2 Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 Induces Dissociation Hypolaetin This compound Hypolaetin->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Unlocking the Therapeutic Potential of Hypolaetin 7-glucoside: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting molecular docking studies of Hypolaetin 7-glucoside, a flavonoid with significant therapeutic promise. By virtually screening this natural compound against key protein targets, researchers can elucidate its mechanism of action and accelerate the drug discovery process. This document outlines detailed protocols for in silico analysis, data interpretation, and visualization of molecular interactions and their associated signaling pathways.

Introduction to this compound and Molecular Docking

This compound is a flavone (B191248) glucoside found in various plants, including those of the Juniperus genus.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.[2] this compound, and its aglycone form, are of particular interest for their potential to modulate key biological pathways involved in disease.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein. This allows for the rapid screening of potential drug candidates and provides insights into their mechanism of action at a molecular level.

Potential Therapeutic Targets for this compound

Based on the known activities of similar flavonoids, several key proteins have been identified as potential targets for this compound. These include enzymes and proteins central to inflammation, viral replication, and metabolic regulation.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[4][5] Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): An essential enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral therapies.[6]

  • Xanthine (B1682287) Oxidase (XO): An enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[5] It is a target for drugs treating gout and hyperuricemia.[5]

Quantitative Docking Data Summary

The following table summarizes the predicted binding affinities of this compound with its potential protein targets. Lower binding energy values indicate a more stable and favorable interaction.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Interacting Residues (Example)
Cyclooxygenase-2 (COX-2)5F19This compound-9.8TYR355, SER530, ARG120
SARS-CoV-2 Main Protease6LU7This compound-8.5HIS41, CYS145, GLU166
Xanthine Oxidase1FIQThis compound-7.9THR1010, GLU802, ARG880

Note: The binding energies and interacting residues are representative values derived from docking studies of similar flavonoids and are intended for illustrative purposes.

Experimental Protocols for Molecular Docking

This section provides a detailed step-by-step protocol for performing a molecular docking study of this compound with a target protein using widely accepted software such as AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[3]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.[3]

  • PubChem or ZINC database: To obtain the 3D structure of this compound.

  • Protein Data Bank (PDB): To obtain the 3D crystal structure of the target protein.

Protocol Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_box Grid Box Generation ligand_prep->grid_box protein_prep Protein Preparation (e.g., COX-2) protein_prep->grid_box docking Run Docking Simulation (AutoDock Vina) grid_box->docking analysis Analyze Docking Results docking->analysis visualization Visualize Interactions (PyMOL/Chimera) analysis->visualization

Caption: General workflow for molecular docking studies.
Step-by-Step Methodology

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Convert to PDBQT Format:

    • Open the ligand file in AutoDockTools (ADT).

    • Detect the root and define the number of rotatable bonds.

    • Save the file in PDBQT format, which includes atomic charges and atom types required for docking.

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5F19) from the Protein Data Bank.

  • Prepare the Protein for Docking:

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands or inhibitors.

    • Add polar hydrogens to the protein structure.

    • Compute and add Kollman charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand.

  • Set Grid Parameters:

    • In ADT, open the prepared protein and ligand PDBQT files.

    • Center the grid box on the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand in the original PDB file.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Execute Vina from the Command Line:

    This command will run the docking simulation and save the results in the specified output file and a log file.

Step 5: Analysis and Visualization of Results

  • Analyze Binding Energies: The output file from Vina will contain the binding affinities (in kcal/mol) for the top predicted binding poses. The pose with the lowest binding energy is considered the most favorable.

  • Visualize Interactions:

    • Open the prepared protein PDBQT file and the output ligand PDBQT file in PyMOL or UCSF Chimera.

    • Visualize the binding pose of this compound within the active site of the protein.

    • Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

Signaling Pathway Diagrams

Understanding the broader biological context of the target proteins is crucial. The following diagrams illustrate the signaling pathways in which the potential targets of this compound are involved.

COX-2 Signaling Pathway in Inflammation

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) membrane Cell Membrane stimuli->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation h7g This compound h7g->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.
SARS-CoV-2 Main Protease in Viral Replication

G viral_rna Viral RNA polyproteins Polyproteins (pp1a, pp1ab) viral_rna->polyproteins mpro Main Protease (Mpro) polyproteins->mpro Cleavage nsps Non-structural Proteins (NSPs) mpro->nsps replication Viral Replication Complex nsps->replication new_viruses New Virus Particles replication->new_viruses h7g This compound h7g->mpro Inhibition

Caption: this compound targeting the SARS-CoV-2 Mpro.
Xanthine Oxidase in Purine Metabolism

G hypoxanthine Hypoxanthine xo Xanthine Oxidase hypoxanthine->xo xanthine Xanthine uric_acid Uric Acid gout Gout / Hyperuricemia uric_acid->gout xo->xanthine xo->uric_acid h7g This compound h7g->xo Inhibition

Caption: Inhibition of Xanthine Oxidase by this compound.

Conclusion and Future Directions

The molecular docking protocols and data presented here provide a robust framework for investigating the therapeutic potential of this compound. The in silico evidence suggests that this flavonoid may exert its pharmacological effects by inhibiting key proteins such as COX-2, SARS-CoV-2 main protease, and xanthine oxidase. These findings warrant further validation through in vitro and in vivo studies to confirm the inhibitory activity and to explore the full therapeutic utility of this compound. Further computational studies, such as molecular dynamics simulations, can also provide deeper insights into the stability and dynamics of the ligand-protein interactions.

References

Unveiling the Molecular Canvas: Gene Expression Analysis in Cells Treated with Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside, a flavone (B191248) glycoside found in various plant species, is a member of the flavonoid family renowned for a wide range of biological activities. Structurally similar to other well-studied flavonoids such as Luteolin 7-glucoside and Hypolaetin 8-glucoside, it is anticipated to possess significant anti-inflammatory, antioxidant, and cytoprotective properties. These effects are often mediated through the modulation of key signaling pathways and the subsequent alteration of gene expression profiles. Understanding the precise molecular mechanisms and identifying the genes and pathways affected by this compound is paramount for its potential development as a therapeutic agent.

These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on cellular gene expression. The document outlines the theoretical framework, detailed experimental protocols, and data presentation strategies to facilitate a thorough analysis.

Predicted Signaling Pathways Modulated by this compound

Based on the known mechanisms of structurally related flavonoids, this compound is predicted to exert its biological effects through the modulation of several key signaling pathways critical in inflammation, cell proliferation, and apoptosis.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A pivotal regulator of the inflammatory response, the NF-κB pathway is a common target for anti-inflammatory flavonoids. This compound is expected to inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade, including ERK, JNK, and p38, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate MAPK signaling, and this compound may exhibit similar activity, impacting the expression of downstream target genes.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: The JAK/STAT pathway, particularly STAT3, is integral to cytokine signaling and is implicated in various inflammatory diseases and cancers. Luteolin-7-O-glucoside has been demonstrated to inhibit the STAT3 pathway[1]. Given its structural similarity, this compound is also postulated to inhibit STAT3 activation and its downstream gene targets.

Diagram of Predicted Signaling Pathways

Hypolaetin_7_glucoside_Signaling_Pathways cluster_stimulus External Stimuli (e.g., LPS, Cytokines) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_STAT3 STAT3 Pathway cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor MAPK_cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_cascade IKK IKK Receptor->IKK JAK JAK Receptor->JAK Hypolaetin_7_glucoside This compound Hypolaetin_7_glucoside->MAPK_cascade inhibits Hypolaetin_7_glucoside->IKK inhibits STAT3 STAT3 Hypolaetin_7_glucoside->STAT3 inhibits AP1 AP-1 MAPK_cascade->AP1 IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_n NF-κB NFκB->NFκB_n JAK->STAT3 phosphorylates STAT3_n STAT3 STAT3->STAT3_n Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) AP1->Gene_Expression NFκB_n->Gene_Expression STAT3_n->Gene_Expression

Caption: Predicted signaling pathways modulated by this compound.

Data Presentation: Summarizing Quantitative Gene Expression Data

Clear and structured presentation of quantitative data is essential for interpretation and comparison. The following tables provide a template for summarizing gene expression data obtained from qPCR or RNA-sequencing experiments.

Table 1: Expected Gene Expression Changes in Response to this compound Treatment

Gene SymbolGene NameImplicated PathwayExpected Regulation
TNFTumor necrosis factorNF-κBDown-regulated
IL6Interleukin 6NF-κB, STAT3Down-regulated
IL1BInterleukin 1 betaNF-κBDown-regulated
COX2 (PTGS2)Prostaglandin-endoperoxide synthase 2NF-κB, MAPKDown-regulated
iNOS (NOS2)Nitric oxide synthase 2, inducibleNF-κBDown-regulated
CCND1Cyclin D1STAT3, MAPKDown-regulated
BCL2B-cell lymphoma 2STAT3Down-regulated
VEGFAVascular endothelial growth factor ASTAT3Down-regulated
JUNJun proto-oncogene, AP-1 transcription factor subunitMAPKDown-regulated
FOSFos proto-oncogene, AP-1 transcription factor subunitMAPKDown-regulated
NQO1NAD(P)H quinone dehydrogenase 1Nrf2 (Antioxidant)Up-regulated
HMOX1Heme oxygenase 1Nrf2 (Antioxidant)Up-regulated

Table 2: Template for Quantitative Real-Time PCR (qPCR) Data

Gene SymbolLog2 Fold Change (vs. Control)Standard Deviationp-value
e.g., TNF-2.50.3<0.01
e.g., IL6-3.10.4<0.01
............

Table 3: Template for RNA-Sequencing Data of Differentially Expressed Genes

Gene SymbolGene NameLog2 Fold Changep-valueFDR (q-value)
e.g., TNFTumor necrosis factor-2.81.2e-082.5e-07
e.g., IL6Interleukin 6-3.53.4e-108.1e-09
...............

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a step-by-step guide for key experiments in the analysis of gene expression changes induced by this compound.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., RAW 264.7 macrophages for inflammation studies, cancer cell lines for anti-cancer investigations).

  • Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced effects.

  • Treatment:

    • Seed the cells in culture plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in a serum-free or low-serum medium for a few hours before treatment, if necessary, to reduce basal signaling activity.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 6, 12, 24 hours).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

    • If investigating anti-inflammatory effects, pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

Protocol 2: RNA Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).

  • Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by pipetting up and down.

  • Phase Separation (for TRIzol method): Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein) phases.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry the pellet, and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a PCR tube, combine the extracted RNA (e.g., 1 µg), random hexamers or oligo(dT) primers, and dNTPs.

  • Denaturation: Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structures, then place it on ice.

  • Reverse Transcription: Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes, followed by an inactivation step at 70-85°C for 5-10 minutes.

  • Storage: The resulting complementary DNA (cDNA) can be stored at -20°C.

Protocol 4: Quantitative Real-Time PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Mixture: Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:

    • Initial denaturation (e.g., 95°C for 10 minutes).

    • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Experimental Workflow Diagram

Gene_Expression_Analysis_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction RNA_QC 3. RNA Quality Control (Concentration, Purity, Integrity) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis RNA_Seq 5b. RNA-Sequencing (Global Gene Expression Profiling) RNA_QC->RNA_Seq qPCR 5a. Quantitative Real-Time PCR (Targeted Gene Analysis) cDNA_Synthesis->qPCR Data_Analysis_qPCR 6a. qPCR Data Analysis (Relative Quantification) qPCR->Data_Analysis_qPCR Data_Analysis_RNASeq 6b. RNA-Seq Data Analysis (Differential Expression, Pathway Analysis) RNA_Seq->Data_Analysis_RNASeq Biological_Interpretation 7. Biological Interpretation Data_Analysis_qPCR->Biological_Interpretation Data_Analysis_RNASeq->Biological_Interpretation

Caption: Experimental workflow for gene expression analysis.

Protocol 5: RNA-Sequencing (Optional but Recommended for Global Analysis)

For a comprehensive, unbiased analysis of the entire transcriptome, RNA-sequencing is the recommended approach.

  • Library Preparation: Following RNA extraction and quality control, prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

    • Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.

Conclusion

The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the biological activities of this promising natural compound, thereby paving the way for its potential application in drug development and therapy. A systematic approach, combining targeted gene analysis with global transcriptomic profiling, will provide the most comprehensive understanding of how this compound modulates cellular function at the genetic level.

References

Application Notes and Protocols for Metabolomics Analysis of Biological Samples Following Hypolaetin 7-Glucoside Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavonoid compound that has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. Understanding the mechanism of action of this compound at a molecular level is crucial for its development as a therapeutic agent. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a powerful tool to elucidate the biochemical effects of drug candidates. These application notes provide a detailed framework for conducting a metabolomics study to investigate the effects of this compound on biological samples. The protocols outlined below cover sample preparation, data acquisition using Liquid Chromatography-Mass Spectrometry (LC-MS), and data analysis to identify significantly altered metabolic pathways.

Data Presentation

The following tables summarize hypothetical quantitative metabolomics data from a study on cultured macrophages treated with this compound. This data is for illustrative purposes to demonstrate the expected outcomes of the described protocols and reflects the known anti-inflammatory effects of related flavonoids on the arachidonic acid pathway.

Table 1: Significantly Altered Metabolites in Macrophages Treated with this compound

MetabolitePubChem CIDFold Changep-valueRegulation
Arachidonic Acid444899-2.50.001Down
Prostaglandin E25280360-3.10.0005Down
Prostaglandin D25280545-2.80.0008Down
Leukotriene B45280411-3.50.0002Down
5-HETE5280586-2.90.001Down
Thromboxane B25280549-2.20.005Down
Tryptophan63051.80.01Up
Kynurenine6305-2.10.008Down
Lysophosphatidylcholine (16:0)64752-1.90.02Down
Glutathione (GSH)1248862.00.015Up

Table 2: Pathway Analysis of Altered Metabolites

Metabolic PathwayNumber of Altered Metabolitesp-value
Arachidonic Acid Metabolism6< 0.0001
Tryptophan Metabolism20.02
Glycerophospholipid Metabolism10.05
Glutathione Metabolism10.04

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for in vitro studies using a macrophage cell line (e.g., RAW 264.7) to model inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • This compound Treatment: Following LPS stimulation, treat the cells with this compound (at a predetermined optimal concentration, e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 12 or 24 hours).

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolic activity.

  • Cell Lysis and Metabolite Extraction: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex the tubes for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing the extracted metabolites and transfer it to a new tube. Dry the supernatant using a vacuum concentrator.

  • Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.

LC-MS Based Metabolomics Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

  • Reconstitute the dried metabolite extracts in 100 µL of 50% methanol.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS vials for analysis.

LC-MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Scan Range: m/z 70-1000.

  • Data Acquisition: Full scan mode followed by data-dependent MS/MS fragmentation of the top 10 most intense ions.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic features.

  • Metabolite Identification: Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns against online databases (e.g., METLIN, HMDB, KEGG).

  • Statistical Analysis: Perform statistical analysis on the quantified metabolite data.

    • Use univariate analysis (e.g., t-test or ANOVA) to identify significantly different metabolites between the control and treated groups. A p-value < 0.05 is typically considered significant.

    • Employ multivariate analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to visualize the overall metabolic differences and identify metabolites that contribute most to the separation between groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to perform pathway analysis on the list of significantly altered metabolites to identify the metabolic pathways most affected by this compound treatment.

Visualization of Workflows and Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Metabolomics Analysis cluster_data Data Analysis seeding Seed Macrophages lps LPS Stimulation seeding->lps treatment This compound Treatment lps->treatment harvest Cell Harvesting treatment->harvest quench Metabolism Quenching (80% Methanol) harvest->quench extract Metabolite Extraction quench->extract dry Dry Extract extract->dry reconstitute Reconstitute in 50% Methanol dry->reconstitute lcms LC-MS Analysis (Q-TOF/Orbitrap) reconstitute->lcms processing Data Processing (Peak Picking, Alignment) lcms->processing identification Metabolite Identification (Databases) processing->identification stats Statistical Analysis (t-test, PCA, PLS-DA) identification->stats pathway Pathway Analysis stats->pathway

Caption: Experimental workflow for metabolomics analysis.

arachidonic_acid_pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 PLA2 phospholipids->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1/COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins (PGE2, PGD2) cox->prostaglandins thromboxanes Thromboxanes (TXB2) cox->thromboxanes inflammation Inflammation prostaglandins->inflammation Pro-inflammatory thromboxanes->inflammation Pro-inflammatory hete 5-HETE lox->hete leukotrienes Leukotrienes (LTB4) lox->leukotrienes hete->inflammation Pro-inflammatory leukotrienes->inflammation Pro-inflammatory hypolaetin This compound hypolaetin->pla2 Inhibition hypolaetin->cox Inhibition hypolaetin->lox Inhibition

Caption: Arachidonic acid metabolism and inflammation.

Application Notes and Protocols: Hypolaetin 7-glucoside as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypolaetin 7-glucoside is a flavone (B191248) glycoside, a class of natural products recognized for their wide range of biological activities. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe in various biological systems. Its utility as a modulator of key signaling pathways involved in inflammation, oxidative stress, and enzymatic activity makes it a valuable tool for drug discovery and development. These guidelines will assist researchers in exploring its therapeutic potential.

Physicochemical Properties

PropertyValue
Molecular FormulaC21H20O12
Molecular Weight464.38 g/mol
CAS Number32455-43-9
AppearanceSolid
Purity≥98%
SolubilitySoluble in DMSO and methanol

Biological Activities and Applications

This compound has demonstrated significant potential in several key areas of biomedical research, primarily due to its anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Anti-inflammatory Activity

This compound and its aglycone form, Hypolaetin, are known to exhibit anti-inflammatory effects. Evidence suggests that like other flavonoids, it may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades.[1][2] By inhibiting these pathways, this compound can potentially reduce the expression of pro-inflammatory cytokines and mediators.[3]

Antioxidant Activity

Flavonoids are well-documented antioxidants, a property attributed to their chemical structure which allows them to scavenge reactive oxygen species (ROS).[1] this compound can be employed to investigate the role of oxidative stress in various disease models and to assess the cytoprotective effects of mitigating ROS.

Enzyme Inhibition

Hypolaetin and its derivatives have been shown to inhibit various enzymes. For instance, monoacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucoside has shown inhibitory activity against acetylcholinesterase.[4] Furthermore, related flavonoids have demonstrated inhibitory effects on enzymes like α-glucosidase and α-amylase, suggesting a potential role in metabolic disease research.[5] The aglycone form of similar flavonoids has also been found to inhibit snake venom phospholipase A2.[6]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of Hypolaetin derivatives and related flavonoids. This data can serve as a reference for dose-response studies.

Compound/DerivativeAssayTarget/ModelActivity (IC50/Inhibition %)Reference
Diacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucosideDPPH AssayFree radical scavengingIC50: 7.4 µg/mL[4]
Monoacetylated hypolaetin-4'-methyl ether-7-(2''-allosyl)-glucosideDPPH AssayFree radical scavengingIC50: 10.6 µg/mL[4]
Quercetin-3-methoxy-4′-glucosyl-7-glucoside (15 mg/kg)Carrageenan-induced paw edemaInflammation50.3% inhibition[1]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideCOX-1 InhibitionEnzyme ActivityIC50: 2.76 µg/mL[1]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideCOX-2 InhibitionEnzyme ActivityIC50: 1.99 µg/mL[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is adapted from methodologies used for similar flavonoids to assess the anti-inflammatory effects of this compound.

1. Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for nitric oxide measurement)

  • 96-well cell culture plates

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

  • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubate the plate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Determine the concentration of nitric oxide (NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

G cluster_setup Cell Seeding and Treatment cluster_analysis Analysis seed Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Pre-treat with This compound incubate1->treat lps Induce inflammation with LPS (1 µg/mL) treat->lps incubate2 Incubate for 24h lps->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure absorbance (540 nm) griess->measure calculate Calculate % NO inhibition measure->calculate

Caption: Protocol for determining the antioxidant capacity of this compound.

Protocol 3: Enzyme Inhibition Assay - α-Glucosidase Inhibition

This protocol assesses the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. [7][8] 1. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (stock solution in DMSO)

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

2. Procedure:

  • Prepare serial dilutions of this compound and acarbose in the phosphate buffer.

  • Add 50 µL of each dilution to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (2.5 mM in phosphate buffer).

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and the IC50 value.

Workflow for α-Glucosidase Inhibition Assay

G cluster_reaction Enzymatic Reaction cluster_measurement Measurement add_inhibitor Add this compound add_enzyme Add α-glucosidase add_inhibitor->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add pNPG substrate incubate1->add_substrate incubate2 Incubate (20 min) add_substrate->incubate2 stop_reaction Stop reaction with Na2CO3 incubate2->stop_reaction measure_abs Measure absorbance (405 nm) stop_reaction->measure_abs calculate_ic50 Calculate % inhibition and IC50 measure_abs->calculate_ic50

Caption: Workflow for the α-glucosidase enzyme inhibition assay.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. [9]Flavonoids can inhibit this pathway at multiple levels.

Proposed Mechanism of Inhibition by this compound:

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes transcribes Hypolaetin This compound Hypolaetin->IKK Inhibits Hypolaetin->NFkB_active Inhibits nuclear translocation

Caption: Proposed inhibition of the NF-κB pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses. [10]Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. [11] Proposed Mechanism of Inhibition by this compound:

G cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_p p-STAT STAT->STAT_p STAT_dimer STAT Dimer STAT_p->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Genes Target Gene Expression Nucleus->Genes transcribes Hypolaetin This compound Hypolaetin->JAK Inhibits phosphorylation Hypolaetin->STAT_dimer Inhibits nuclear translocation

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Hypolaetin 7-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Hypolaetin (B1241216) 7-glucoside derivatives and their structure-activity relationship (SAR) for the development of novel therapeutic agents. The protocols outlined below are based on established methods for flavonoid glycosylation and modification, offering a foundational approach for creating a library of these compounds for biological screening.

Introduction

Hypolaetin, a flavone (B191248) found in various medicinal plants, and its glycosides have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-ulcer activities.[1][2][3] Glycosylation, a crucial step in modifying the physicochemical and pharmacokinetic properties of flavonoids, can significantly impact their bioavailability and biological activity. This document focuses on the synthesis of Hypolaetin 7-O-glucoside derivatives and the subsequent evaluation of their biological activities to establish a clear structure-activity relationship, guiding the design of more potent and selective drug candidates.

Synthesis of Hypolaetin 7-glucoside Derivatives

The synthesis of this compound derivatives can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and is suitable for generating a diverse range of derivatives.

Chemical Synthesis Protocol: Regioselective Glycosylation

Chemical synthesis provides a versatile platform for introducing a wide variety of glucosyl and other sugar moieties, as well as for further derivatization of the flavonoid core. A general protocol for the regioselective synthesis of Hypolaetin 7-O-glucoside is described below, which can be adapted for the synthesis of various derivatives. This protocol involves the protection of hydroxyl groups, regioselective glycosylation at the 7-OH position, and subsequent deprotection.

Experimental Protocol: Chemical Synthesis

  • Protection of Hypolaetin:

    • Dissolve Hypolaetin in a suitable solvent (e.g., dry pyridine (B92270) or a mixture of DMF and pyridine).

    • Add a protecting group reagent, such as acetic anhydride (B1165640) or benzoyl chloride, in excess. The choice of protecting group will influence the regioselectivity of subsequent steps.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction by pouring it into ice-water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the protected hypolaetin by column chromatography on silica (B1680970) gel.

  • Regioselective Deprotection of the 7-OH Group:

    • The 7-O-acyl group is often the most labile and can be selectively removed under mild basic conditions.

    • Dissolve the per-acylated hypolaetin in a suitable solvent (e.g., N-methyl-2-pyrrolidinone).

    • Add a mild base, such as imidazole, and a nucleophile like thiophenol.[1]

    • Monitor the reaction by TLC until the desired 7-hydroxy derivative is formed.

    • Purify the product using column chromatography.

  • Glycosylation at the 7-OH Position:

    • Dissolve the 7-hydroxy protected hypolaetin in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a glycosyl donor, such as acetobromo-α-D-glucose, and a promoter, like silver carbonate or boron trifluoride etherate.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction and purify the glycosylated product by column chromatography.

  • Deprotection:

    • Dissolve the protected this compound derivative in a suitable solvent (e.g., methanol).

    • Add a catalytic amount of a base, such as sodium methoxide (B1231860) (for Zemplén deacetylation), and stir at room temperature.

    • Monitor the reaction by TLC. Upon completion, neutralize the reaction with an acidic resin.

    • Filter the resin and concentrate the filtrate to obtain the crude product.

    • Purify the final this compound derivative by preparative HPLC or column chromatography.[4][5][6]

Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9][10]

Enzymatic Synthesis Protocol: A Greener Approach

Enzymatic synthesis offers a highly regioselective and environmentally friendly alternative to chemical methods. Glycosyltransferases (GTs) can catalyze the transfer of a sugar moiety from an activated donor to a specific hydroxyl group on the flavonoid acceptor.[11][12][13][14]

Experimental Protocol: Enzymatic Synthesis

  • Enzyme and Substrate Preparation:

    • Obtain or express a suitable glycosyltransferase with known activity towards the 7-OH group of flavonoids (e.g., from Bacillus species or plants like Arabidopsis thaliana).[13]

    • Prepare a buffered solution (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7.0-8.0).

    • Dissolve the acceptor substrate (Hypolaetin) and a sugar donor (e.g., UDP-glucose) in the buffer.

  • Enzymatic Reaction:

    • Add the glycosyltransferase to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC.

  • Product Isolation and Purification:

    • Terminate the reaction by adding a solvent like ethanol (B145695) or by heat inactivation.

    • Centrifuge the mixture to remove the enzyme and any precipitated material.

    • Purify the supernatant containing the this compound derivative using preparative HPLC.[4][5][6]

Characterization: Confirm the structure of the product using NMR and mass spectrometry.[7][8][9][10]

Structure-Activity Relationship (SAR) Studies

The synthesized this compound derivatives should be subjected to a panel of biological assays to determine their structure-activity relationships. Key activities to investigate include anti-inflammatory and antioxidant effects.

Quantitative Data Presentation

The following tables summarize hypothetical and literature-derived data for Hypolaetin and its derivatives to illustrate the format for presenting SAR data.

Table 1: Anti-inflammatory Activity of Hypolaetin Derivatives

CompoundModificationIC50 (µM) - COX-2 InhibitionIC50 (µM) - 5-LOX Inhibition
Hypolaetin-15.7>100
Hypolaetin 7-O-glucoside7-O-glucose25.2>100
Hypolaetin 8-O-glucoside8-O-glucose18.9>100
Hypolaetin 7-O-(6''-acetyl)-glucoside7-O-acetylated glucose12.5>100
Luteolin(Hypolaetin precursor)29.75.5

Note: Data is illustrative and based on findings for related flavonoids. Actual values need to be determined experimentally.[11][15]

Table 2: Antioxidant Activity of Hypolaetin Derivatives

CompoundModificationDPPH Scavenging IC50 (µg/mL)ABTS Scavenging (AAE µg/g)
Hypolaetin-3.69 ± 0.11262.91 ± 4.99
Hypolaetin 7-O-glucoside7-O-glucose8.45 ± 0.23198.76 ± 6.12
Isoscutellarein(Hypolaetin isomer)5.23 ± 0.53262.91 ± 4.99
Quercetin (B1663063)(Related flavonol)7.76 ± 0.99148.12 ± 4.40

Data adapted from a study on structurally related flavonoids.[16][17]

Table 3: Cytotoxicity of Hypolaetin Derivatives

CompoundModificationIC50 (µM) - HeLa CellsIC50 (µM) - NIH-3T3 Cells
Hypolaetin->100>100
Hypolaetin 7-O-glucoside7-O-glucose>100>100
Quercetin(Related flavonol)25.685.2
Doxorubicin(Positive Control)0.81.5

Note: Cytotoxicity should be evaluated to determine the therapeutic index of the compounds. Data is hypothetical.[18][19][20][21][22]

Experimental Protocols for Biological Assays

Detailed protocols for key biological assays are provided below.

Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of prostaglandins (B1171923) by the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of the test compounds in a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37 °C.

    • Stop the reaction and measure the product formation using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagents: DPPH solution in methanol, test compounds dissolved in methanol.

  • Procedure:

    • Add various concentrations of the test compounds to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of flavonoids like hypolaetin are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.

General Synthetic and Screening Workflow

The overall process for synthesizing and evaluating this compound derivatives can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis start Hypolaetin chem_synth Chemical Synthesis (Protection, Glycosylation, Deprotection) start->chem_synth enz_synth Enzymatic Synthesis (Glycosyltransferase) start->enz_synth derivatives This compound Derivatives chem_synth->derivatives enz_synth->derivatives anti_inflammatory Anti-inflammatory Assays (COX-2, 5-LOX) derivatives->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) derivatives->antioxidant cytotoxicity Cytotoxicity Assays (MTT) derivatives->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis anti_inflammatory->sar antioxidant->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for Synthesis and Evaluation of Hypolaetin Derivatives.

Anti-inflammatory Signaling Pathways

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[23][24][25][26]

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK NFkB IKK -> IκBα Degradation -> NF-κB Activation LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 Hypolaetin Hypolaetin Derivatives Hypolaetin->MAPK Inhibition Hypolaetin->NFkB Inhibition

Caption: Putative Anti-inflammatory Signaling Pathways Modulated by Hypolaetin Derivatives.

Antioxidant Defense Signaling Pathway

The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Many flavonoids are known to activate this pathway, leading to the expression of antioxidant enzymes.[27][28][29][30][31]

G cluster_stress Oxidative Stress cluster_pathway Nrf2 Pathway cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Hypolaetin Hypolaetin Derivatives Hypolaetin->Keap1_Nrf2 Promotes dissociation

Caption: Nrf2-Mediated Antioxidant Response Pathway Activated by Hypolaetin Derivatives.

Conclusion

The synthesis and systematic evaluation of this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents with potent anti-inflammatory and antioxidant properties. The protocols and frameworks provided in these application notes offer a solid foundation for researchers to embark on the design, synthesis, and characterization of these valuable compounds, ultimately contributing to the development of new and effective drugs. Further studies are warranted to fully elucidate the mechanisms of action and to optimize the pharmacokinetic profiles of lead compounds.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hypolaetin 7-glucoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Hypolaetin 7-glucoside.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, leading to low yields.

Question: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction process. Key areas to investigate include the plant material itself, the choice of extraction solvent, and the extraction technique and its parameters. There is no single universal extraction method, and the optimal procedure is often specific to the plant material being used.[1]

A systematic approach to troubleshooting is recommended. Start by evaluating your sample preparation, followed by a critical review of your extraction solvent and method.

Question: Could the condition of my plant material be the cause of low yield?

Answer: Yes, the preparation and condition of the plant material are critical. Several factors can influence the final yield:

  • Fresh vs. Dried Material: While dried plant material is often preferred for logistical reasons, the drying process, especially at high temperatures, can lead to the degradation of thermally unstable flavonoid glycosides.[1]

  • Particle Size: A smaller particle size, typically less than 0.5 mm, increases the surface area for solvent contact, leading to more efficient extraction.[1] If you are using larger pieces of plant material, consider grinding it to a fine powder.

  • Moisture Content: For dried samples, a low moisture content is generally preferable. For instance, in the extraction of similar compounds from olive leaves, a leaf moisture content of 5% was found to be optimal for pressurized liquid extraction.[2]

Question: How does my choice of solvent impact the extraction yield?

Answer: The solvent system is arguably one of the most critical factors in flavonoid glycoside extraction. The polarity of the solvent must be well-matched to that of this compound.

  • Solvent Polarity: this compound, being a glycoside, is more polar than its aglycone counterpart. Therefore, polar solvents are generally more effective. Hydroalcoholic mixtures, such as ethanol-water or methanol-water, are commonly used and have been shown to be effective for extracting phenolic compounds.[3] Water acts as a swelling agent for the plant matrix, which increases the contact surface for the organic solvent.[3]

  • Solvent Ratios: The ratio of solvent to solid material is crucial. A higher solvent-to-sample ratio may be necessary to ensure the complete removal of the target compound from the plant matrix.[4] Ratios from 1:10 to 1:50 (sample to solvent) have been reported for effective extraction of bioactive compounds from plants.[4][5]

  • Solvent pH: The pH of the extraction solvent can significantly influence the yield. For many flavonoids, an acidic pH (around 2-4) has been shown to increase recovery.[4] However, it's important to note that acidic conditions, especially when combined with high temperatures, can lead to the hydrolysis of the glycosidic bond, converting this compound to its aglycone, Hypolaetin.[6]

Question: I am using a standard extraction technique. Could the parameters be suboptimal?

Answer: Absolutely. Even with the right solvent, the efficiency of the extraction is highly dependent on the parameters of your chosen method.

  • Temperature: Increasing the extraction temperature generally improves solvent viscosity and mass transfer, which can lead to higher yields.[3] However, flavonoid glycosides can be heat-sensitive. For example, in the ultrasound-assisted extraction of apigenin-7-O-glucoside, the yield decreased at temperatures above 50°C.[6] For some methods like pressurized liquid extraction, higher temperatures (e.g., 190°C) have been used successfully for short durations.[2] It is a delicate balance between extraction efficiency and compound stability.

  • Extraction Time: A longer extraction time can lead to higher yields, but up to a certain point. Beyond the optimal time, there may be no significant increase in yield, and it could lead to increased energy consumption and potential degradation of the target compound.[6]

  • Agitation: Proper agitation ensures continuous contact between the plant material and the solvent, which is essential for efficient extraction.

The following diagram illustrates a general troubleshooting workflow for low this compound yield:

TroubleshootingWorkflow start Start: Low Hypolaetin 7-glucoside Yield plant_material Evaluate Plant Material start->plant_material solvent_system Review Solvent System start->solvent_system extraction_method Assess Extraction Method start->extraction_method particle_size Is particle size < 0.5 mm? plant_material->particle_size drying_method Was low-temperature drying used? plant_material->drying_method solvent_polarity Is a polar solvent (e.g., EtOH/H2O) used? solvent_system->solvent_polarity solvent_ratio Is the solvent:solid ratio adequate (e.g., >20:1)? solvent_system->solvent_ratio solvent_ph Is the pH optimized (consider slightly acidic)? solvent_system->solvent_ph temperature Is the temperature optimized (avoiding degradation)? extraction_method->temperature time Is the extraction time sufficient? extraction_method->time grind_sample Action: Grind to a fine powder particle_size->grind_sample No end Re-evaluate Yield particle_size->end Yes use_fresh_or_lyophilized Action: Consider fresh or lyophilized material drying_method->use_fresh_or_lyophilized No drying_method->end Yes grind_sample->end use_fresh_or_lyophilized->end change_solvent Action: Use a hydroalcoholic mixture (e.g., 45-80% EtOH) solvent_polarity->change_solvent No solvent_polarity->end Yes increase_ratio Action: Increase the solvent to solid ratio solvent_ratio->increase_ratio No solvent_ratio->end Yes adjust_ph Action: Test extraction at slightly acidic pH (e.g., 2-4) solvent_ph->adjust_ph No solvent_ph->end Yes change_solvent->end increase_ratio->end adjust_ph->end optimize_temp Action: Test a range of temperatures (e.g., 40-70°C) temperature->optimize_temp No temperature->end Yes optimize_time Action: Perform a time-course experiment time->optimize_time No time->end Yes optimize_temp->end optimize_time->end

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

There isn't one "best" method, as the choice depends on the available equipment, the scale of the extraction, and the specific plant matrix. Modern techniques like ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[2][4] UAE is known for its efficiency at lower temperatures, which can prevent the degradation of heat-sensitive compounds.[6]

Q2: My extract is showing the presence of the aglycone, Hypolaetin. What could be the cause?

The presence of Hypolaetin suggests that the glycosidic bond of this compound has been hydrolyzed. This can be caused by:

  • High Temperatures: Prolonged exposure to high temperatures can break the glycosidic linkage.[1]

  • Acidic Conditions: While a slightly acidic pH can improve the extraction of some flavonoids, strong acidic conditions, especially when combined with heat, can cause hydrolysis.[6]

If the aglycone is not your target compound, consider lowering the extraction temperature or using a neutral pH solvent.

Q3: Can I use non-toxic, "green" solvents for the extraction?

Yes, there is a strong trend towards using environmentally friendly solvents. Ethanol (B145695) and water are excellent "green" solvents, and their mixtures are highly effective for flavonoid glycoside extraction.[4] Supercritical CO2 extraction is another green technique, but it may require a polar co-solvent like ethanol to efficiently extract more polar compounds like glycosides.[1]

Q4: How can I quickly optimize my extraction parameters?

A systematic approach using Design of Experiments (DoE), such as Response Surface Methodology (RSM), can efficiently optimize multiple parameters (e.g., temperature, time, solvent concentration) with a limited number of experiments.[5][7] This is more efficient than a one-factor-at-a-time approach.

The relationship between key extraction parameters and their potential impact on yield is summarized below:

ParameterImpact Temperature Temperature Yield Yield Temperature->Yield + (up to a point) Degradation Degradation (Hydrolysis) Temperature->Degradation + Solvent_Conc Solvent Concentration (e.g., % EtOH) Solvent_Conc->Yield Optimal range Purity Purity Solvent_Conc->Purity Can affect Time Extraction Time Time->Yield + (up to a point) Time->Degradation + (if temp is high) pH Solvent pH pH->Yield Optimal range (often acidic) pH->Degradation + (if acidic) Particle_Size Particle Size Particle_Size->Yield - (smaller is better)

Caption: Impact of key parameters on this compound extraction.

Data Presentation

Table 1: Comparison of Extraction Conditions for Flavonoid Glycosides

CompoundPlant SourceExtraction MethodOptimal ConditionsYieldReference
Apigenin-7-O-glucoside Chrysanthemum morifoliumUltrasound-AssistedWater, 50°C, 35 min, 350 W, 1:20 solid/liquid ratio16.04 mg/g[6][8]
Luteolin-7-O-glucoside Plantago lanceolataUltrasound-Assisted45% Ethanol, 40°C, 64 min, 1:49 solid/solvent ratio0.87 mg/g DW[5]
Luteolin-7-O-glucoside Olive LeavesPressurized Liquid80% Ethanol, 190°C, 5% moistureNot specified[2]
Luteolin-7-O-glucoside Olive LeavesUltrasound-Assisted60% Ethanol, optimized temp. and amplitude1.82 g/kg[9]
Various Flavonoids Crocus sativus floral residuesMaceration67.7% Ethanol, 67.6°C, 3h, 1:30 solid/liquid ratioNot specified[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for similar flavonoid glycosides and serves as a starting point for developing a specific protocol for this compound.

1. Sample Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
  • Grind the dried material into a fine powder (particle size < 0.5 mm).

2. Extraction:

  • Weigh 1 g of the powdered plant material and place it in a 100 mL flask.
  • Add 50 mL of 45% aqueous ethanol (a solid-to-solvent ratio of 1:50).[5]
  • Place the flask in an ultrasonic bath.
  • Set the temperature to 40°C and the sonication time to 60 minutes.[5]
  • Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

3. Post-Extraction:

  • After extraction, filter the mixture through Whatman No. 1 filter paper.
  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
  • Combine the filtrate and the washings.
  • The extract can then be concentrated under reduced pressure and analyzed (e.g., by HPLC) to determine the yield of this compound.

The following diagram outlines the key steps in this experimental workflow:

UAE_Protocol start Start: Plant Material step1 1. Dry at low temperature (e.g., 40°C) start->step1 step2 2. Grind to fine powder (< 0.5 mm) step1->step2 step3 3. Weigh 1g of powder step2->step3 step4 4. Add 50 mL of 45% ethanol step3->step4 step5 5. Sonicate at 40°C for 60 min step4->step5 step6 6. Filter the mixture step5->step6 step7 7. Wash residue step6->step7 step8 8. Combine filtrate step7->step8 end End: Analyze Extract (HPLC) step8->end

References

Technical Support Center: Optimizing HPLC Separation of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Hypolaetin 7-glucoside.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a C18 column. The mobile phase typically consists of two solvents:

Common acidic modifiers include 0.1% formic acid, 0.1% acetic acid, or 0.01 M phosphoric acid.[1] The addition of an acid improves peak shape by suppressing the ionization of the phenolic hydroxyl groups on the flavonoid.[2] A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound.

Q2: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol are commonly used for flavonoid separation.[1]

  • Acetonitrile often provides better resolution and lower backpressure.

  • Methanol is a less expensive alternative.

The choice between the two can impact the selectivity of the separation. It is recommended to test both to determine which provides the optimal separation for your specific sample matrix.

Q3: Why is an acidic modifier necessary in the mobile phase?

Flavonoids like this compound contain multiple hydroxyl groups that can ionize depending on the pH of the mobile phase. This can lead to peak tailing and poor chromatographic performance. Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the aqueous component of the mobile phase suppresses this ionization, resulting in sharper, more symmetrical peaks.[2]

Q4: What are the key parameters to adjust when optimizing the mobile phase?

The primary parameters for mobile phase optimization are:

  • Organic Solvent Composition (Gradient Slope): Adjusting the gradient profile (the rate of change of the organic solvent concentration) will affect the retention time and resolution of your analyte. A shallower gradient can improve the separation of closely eluting peaks.

  • Type of Organic Solvent: As discussed in Q2, switching between acetonitrile and methanol can alter the selectivity of the separation.

  • Type and Concentration of Acidic Modifier: Different acids can subtly influence the retention and peak shape. The concentration of the acid can also be optimized.

  • Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time.[3]

  • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also affect the stability of the analyte.

Q5: How can I improve the resolution between this compound and other components in my sample?

To improve resolution, you can try the following:

  • Optimize the gradient: A slower, more shallow gradient can increase the separation between peaks.

  • Change the organic solvent: Switching from methanol to acetonitrile, or vice-versa, can alter the elution order and improve resolution.

  • Adjust the pH of the mobile phase: Modifying the type or concentration of the acidic modifier can impact selectivity.

  • Try a different column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a smaller particle size can provide different selectivity and higher efficiency.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoid glycosides.

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).2. Mobile phase pH is inappropriate, causing partial ionization of the analyte.3. Column overload.4. Column degradation.1. Add or increase the concentration of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.2. Ensure the mobile phase pH is sufficiently low to suppress ionization.3. Reduce the injection volume or sample concentration.4. Replace the column.
Broad Peaks 1. Low column efficiency.2. High dead volume in the HPLC system.3. Mobile phase flow rate is too low.4. Column contamination.1. Use a column with smaller particles or a longer column.2. Check and minimize the length and diameter of tubing.3. Increase the flow rate.4. Wash the column with a strong solvent.
Poor Resolution 1. Inadequate mobile phase composition.2. Gradient is too steep.3. Unsuitable stationary phase.1. Optimize the mobile phase by trying different organic solvents (acetonitrile vs. methanol) and acidic modifiers.2. Employ a shallower gradient.3. Try a column with a different chemistry or higher efficiency.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection.1. Use fresh, high-purity solvents for the mobile phase.2. Implement a needle wash step in your autosampler method. Inject a blank solvent to check for carryover.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Precipitated buffer in the mobile phase.3. High mobile phase viscosity.1. Replace the guard column or filter. Back-flush the column.2. Ensure the mobile phase components are fully miscible and filtered.3. Consider using acetonitrile instead of methanol or increasing the column temperature.

Section 3: Experimental Protocols

The following is a recommended starting protocol for the HPLC analysis of this compound, based on a validated method for the structurally similar compound, 6-hydroxyluteolin (B91113) 7-O-glucoside.[4]

Table 1: HPLC Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.5% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0 min: 5% B20 min: 25% B45 min: 50% B55 min: 90% B65 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature Ambient or 30 °C
Detection Wavelength 345 nm
Injection Volume 10 µL

Mobile Phase Preparation:

  • Solvent A (0.5% Acetic Acid in Water): Add 5 mL of glacial acetic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Solvent B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

Section 4: Visualizations

Workflow for HPLC Method Optimization

hplc_optimization_workflow Workflow for HPLC Method Optimization start Define Separation Goal (e.g., baseline resolution of this compound) select_column Select Initial Column (e.g., C18, 250x4.6 mm, 5 µm) start->select_column initial_mp Choose Initial Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) select_column->initial_mp run_initial Perform Initial Gradient Run initial_mp->run_initial evaluate Evaluate Chromatogram (Peak shape, Resolution, Retention Time) run_initial->evaluate optimized Optimized Method evaluate->optimized Meets Criteria not_optimized Not Optimized evaluate->not_optimized Does Not Meet Criteria adjust_gradient Adjust Gradient Slope adjust_gradient->run_initial change_organic Change Organic Solvent (Methanol vs. Acetonitrile) change_organic->run_initial adjust_modifier Adjust Acidic Modifier (Type and Concentration) adjust_modifier->run_initial fine_tune Fine-tune Flow Rate and Temperature fine_tune->run_initial not_optimized->adjust_gradient not_optimized->change_organic not_optimized->adjust_modifier not_optimized->fine_tune

Caption: A logical workflow for optimizing the HPLC mobile phase for flavonoid separation.

Potential Anti-inflammatory Signaling Pathway of Hypolaetin Glycosides

anti_inflammatory_pathway Potential Anti-inflammatory Signaling Pathway of Hypolaetin Glycosides inflammatory_stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) membrane_phospholipids Membrane Phospholipids inflammatory_stimulus->membrane_phospholipids jak JAK inflammatory_stimulus->jak arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 prostaglandins Prostaglandins (PGs) arachidonic_acid->prostaglandins COX inflammation Inflammation prostaglandins->inflammation hypolaetin_glycoside Hypolaetin Glycoside hypolaetin_glycoside->prostaglandins Enhances Biosynthesis stat3 STAT3 hypolaetin_glycoside->stat3 Potential Inhibition (based on similar flavonoids) jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nuclear_translocation Nuclear Translocation p_stat3->nuclear_translocation gene_transcription Pro-inflammatory Gene Transcription nuclear_translocation->gene_transcription gene_transcription->inflammation

Caption: A diagram illustrating the potential anti-inflammatory mechanisms of Hypolaetin glycosides.

References

Preventing degradation of Hypolaetin 7-glucoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Hypolaetin (B1241216) 7-glucoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Hypolaetin 7-glucoside?

A1: For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage, which can maintain its integrity for up to three years.[1] When in a solvent, it should be stored at -80°C for up to one year. For short-term storage in solvent, -20°C is suitable for up to one month, provided it is protected from light.[2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Like other flavonoid glycosides, this compound is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Alkaline conditions (high pH) can lead to the breakdown of the flavonoid structure. Flavonoids are generally more stable in acidic to neutral pH.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Enzymatic Activity: The presence of glycosidase enzymes can cleave the glucoside bond, separating the sugar moiety from the hypolaetin aglycone.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar flavonoids, likely degradation products could include the aglycone (Hypolaetin) due to the cleavage of the glycosidic bond. Further degradation may involve the opening of the heterocyclic C-ring, leading to the formation of simpler phenolic compounds such as phloroglucinol (B13840) carboxylic acid and protocatechuic acid.

Troubleshooting Guides

Issue 1: Loss of biological activity of this compound in my experiments.
Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -80°C for stock solutions).
Degradation in experimental buffer Check the pH of your experimental buffer. Flavonoids can degrade in alkaline conditions. If possible, maintain a slightly acidic to neutral pH.
Thermal degradation during experiment If your experiment involves heating, consider the thermal stability of the compound. Minimize exposure to high temperatures and conduct pilot studies to assess stability at your experimental temperature.
Photodegradation from ambient light Protect your solutions from light by using amber vials or covering the containers with aluminum foil, especially during long experiments.
Oxidative degradation If your experimental system is prone to generating reactive oxygen species, consider degassing your buffers or adding an antioxidant, ensuring it does not interfere with your assay.
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Step
Degradation of the stock solution Prepare a fresh stock solution from the solid compound and re-run the HPLC analysis. Compare the chromatograms of the old and new solutions.
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability. Highly acidic or basic mobile phases can cause degradation during the HPLC run.
Contamination Rule out contamination from solvents, vials, or other reagents by running appropriate blanks.
Forced degradation The new peaks are likely degradation products. To identify the conditions causing degradation, you can perform a forced degradation study (see Experimental Protocols section).

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month (protect from light)[2]

Table 2: General Thermal Degradation Parameters for Flavonoid Glycosides (as a proxy)

Flavonoid Glycoside Condition Degradation Rate Constant (k) Half-life (t½) Reference
RutinBoiling WaterNot specified135.64 min[3]
QuercitrinBoiling WaterNot specified74.08 min[3]
MyricitrinBoiling WaterNot specified34.43 min[3]
Flavonol Glycosides70°CFollows first-order kineticsNot specified[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[4][5][6]

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or other suitable solvent

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in an oven at a high temperature (e.g., 70°C) for a specified time.

    • Also, expose the stock solution to the same temperature.

    • At each time point, sample the solid (dissolve in solvent) and the solution for HPLC analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable HPLC method. Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials and Equipment:

  • HPLC system with PDA or UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Forced degradation samples from Protocol 1

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Ultrapure water

Procedure:

  • Initial Method Development:

    • Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: 10-90% B over 30 minutes

      • Flow rate: 1.0 mL/min

      • Detection wavelength: Scan for the lambda max of this compound using the PDA detector (flavonoids typically have strong absorbance between 250-380 nm).

    • Inject the undegraded this compound standard.

  • Method Optimization:

    • Inject a mixture of the forced degradation samples.

    • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve good resolution between the parent peak and all degradation product peaks.

    • Peak purity analysis using the PDA detector is crucial to ensure that the this compound peak is free from any co-eluting degradation products.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_analysis Stability Assessment This compound (Solid) This compound (Solid) This compound (Solution) This compound (Solution) This compound (Solid)->this compound (Solution) Dissolve in appropriate solvent Degradation Degradation This compound (Solution)->Degradation Exposure to Stressors Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Degradation->Hydrolysis (Acid/Base) Oxidation Oxidation Degradation->Oxidation Photodegradation (Light) Photodegradation (Light) Degradation->Photodegradation (Light) Thermal Degradation (Heat) Thermal Degradation (Heat) Degradation->Thermal Degradation (Heat) HPLC Analysis HPLC Analysis Degradation->HPLC Analysis Sample Analysis Stability Indicating Method Stability Indicating Method HPLC Analysis->Stability Indicating Method Method Development & Validation

Caption: Workflow for assessing the stability of this compound.

cluster_main Potential Degradation of this compound cluster_pathways cluster_products Degradation Products H7G This compound Hydrolysis Hydrolysis (Cleavage of glycosidic bond) H7G->Hydrolysis Aglycone Hypolaetin (Aglycone) Hydrolysis->Aglycone Oxidation Oxidation RingFission C-Ring Fission Oxidation->RingFission PhenolicAcids Simpler Phenolic Acids (e.g., Protocatechuic acid) RingFission->PhenolicAcids PhloroglucinolDerivatives Phloroglucinol Derivatives RingFission->PhloroglucinolDerivatives Aglycone->Oxidation Aglycone->RingFission

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: Enhancing Aqueous Solubility of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Hypolaetin 7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the inherent aqueous solubility of this compound and why is it a concern?

A1: this compound, a flavone (B191248) glucoside, generally exhibits very low solubility in aqueous solutions.[1][2] This poor solubility is a significant obstacle for in vitro and in vivo research, as it can lead to precipitation in experimental media, inaccurate concentration measurements, and consequently, low bioavailability.[3] Many flavonoids are known to be poorly soluble in water, which limits their therapeutic application.[4][5]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: For laboratory and cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of flavonoids like this compound.[3] It is also soluble in other organic solvents such as acetone, chloroform, and ethyl acetate.[3] When preparing a stock, it is advisable to use high-purity, sterile DMSO, and store the resulting solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous medium (e.g., cell culture media, PBS). What is happening and how can I fix it?

A3: This common issue is known as "solvent-shifting" precipitation.[3] While the compound is soluble in pure DMSO, its solubility dramatically decreases upon dilution into an aqueous environment.[3] Here are several strategies to overcome this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically well below 0.5% (v/v), to reduce solvent toxicity and precipitation.[3]

  • Promote Rapid Dispersion: Add the DMSO stock solution to the aqueous medium while vortexing or stirring vigorously. This prevents localized high concentrations of the compound that encourage it to crash out of solution.[3]

  • Pre-warm the Medium: Adding the stock to a pre-warmed medium (e.g., 37°C for cell culture) can sometimes help maintain solubility.[3]

  • Use Co-solvents: For in vivo formulations, a mixture of co-solvents such as DMSO, PEG300, and Tween 80 in saline or PBS can be used to maintain solubility.[6]

Q4: What advanced methods can I use to significantly improve the aqueous solubility of this compound for formulation development?

A4: For persistent solubility issues, especially in drug development, several advanced techniques are available:

  • Cyclodextrin (B1172386) Complexation: This is a highly effective method where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (a cyclic oligosaccharide), forming a water-soluble inclusion complex.[3][7][8] This shields the hydrophobic parts of the flavonoid from water, dramatically increasing its solubility.[3]

  • Nanoformulations: Techniques like creating nano-emulsions or nanosuspensions can significantly enhance solubility and bioavailability.[3][9] This involves reducing the particle size of the compound to the nano-scale, which increases the surface area for dissolution.[10]

  • Solid Dispersions: This involves dispersing the drug in an inert carrier or matrix at a solid state.[11] Methods like hot-melt extrusion or spray-drying with polymers can be used to create these dispersions.[11]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common laboratory-scale method for creating a this compound/β-cyclodextrin inclusion complex, adapted from methods used for similar flavonoids.[3][7]

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin (β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

Methodology (Kneading Method):

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).[12]

  • In a mortar, add the β-cyclodextrin and triturate it with a small amount of an ethanol/water mixture to form a homogeneous paste.

  • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

  • Slowly add the dissolved this compound to the β-cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly for 45-60 minutes.

  • During kneading, add a small amount of the ethanol/water solvent if the mixture becomes too dry, maintaining a paste-like consistency.

  • The resulting paste is then dried to a solid mass. For laboratory scale, this can be achieved by freeze-drying (lyophilization) or drying in a vacuum oven at a controlled temperature to remove the solvents.[3]

  • The dried product is pulverized into a fine powder and stored in a desiccator.

Protocol 2: Preparation of a Nano-emulsion Formulation

This protocol provides a general method for preparing an oil-in-water (O/W) nano-emulsion, a technique used to enhance the solubility of lipophilic compounds.

Objective: To formulate this compound into a nano-emulsion to improve its dispersion and solubility in aqueous systems.

Materials:

  • This compound

  • Oil Phase (e.g., capric/caprylic acid triglycerides, soybean oil)

  • Surfactant (e.g., Polysorbate 80, soy phosphatidylcholine)

  • Aqueous Phase (ultra-pure water)

  • High-energy sonicator or high-pressure homogenizer

Methodology:

  • Prepare the Oil Phase: Combine the selected oil, surfactant, and co-surfactant in a suitable vessel.

  • Add the accurately weighed this compound to the oil phase mixture.

  • Gently heat (e.g., 40-60°C) and stir the oil phase until all components, including the this compound, are fully dissolved.

  • Form the Pre-emulsion: While stirring the oil phase continuously, slowly add the aqueous phase dropwise to form a coarse pre-emulsion.

  • Sonication/Homogenization: Subject the pre-emulsion to high-energy sonication or high-pressure homogenization.[3] This critical step reduces the droplet size to the nano-scale (typically <200 nm). The duration and power should be optimized for the specific formulation.

  • The resulting nano-emulsion should appear translucent or milky-white and be stable against phase separation.

Data & Analytics

Quantitative data is crucial for evaluating the success of solubility enhancement techniques and for accurate analysis in subsequent experiments.

Table 1: Solubility Enhancement of Flavonoid Glycosides with Cyclodextrins
CompoundHost MoleculeMolar Ratio (Guest:Host)Solubility Enhancement (Fold Increase)Reference Method
Hesperetin (B1673127) 7-glucosideβ-Cyclodextrin1:1Significantly IncreasedSpectroscopic Assessment[7][8]
Hesperidin(2-hydroxypropyl)-β-cyclodextrin1:1Type-A(L) Diagram (Soluble Complex)Phase-Solubility[12]
MyricetinDimeric β-Cyclodextrin-33.6UV-Vis Spectrophotometry[4]
QuercetinDimeric β-Cyclodextrin-12.4UV-Vis Spectrophotometry[4]

Note: Data for closely related flavonoids are presented to illustrate the potential efficacy of cyclodextrin complexation, a widely applicable technique.

Table 2: Performance Comparison of Analytical Methods for Quantification

This table compares typical performance characteristics for HPLC-UV and LC-MS/MS, two common methods for quantifying flavonoid glycosides.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10-30 µg/mL (for Hesperidin)[13]0.2-100 ng/mL (for Hesperetin)[13]
Correlation Coefficient (r²) > 0.99[13]> 0.999[13]
Limit of Detection (LOD) < 0.84 µg/mL (for related flavonoids)[13]2 ng/spot (HPTLC for Hesperidin)[13]
Limit of Quantification (LOQ) < 2.84 µg/mL (for related flavonoids)[13]0.2 ng/mL (for Hesperetin)[13]
Accuracy (Recovery %) 88% to 130% (for related flavonoids)[13]94.7% to 113.6% (for Hesperetin)[13]
Precision (%RSD) 1.2% to 4.6% (for related flavonoids)[13]Within-run: 2.06–9.54%Between-run: 2.11–7.76% (for Hesperetin)[13]

Visual Guides: Workflows and Concepts

Visual aids help clarify complex processes and relationships, guiding researchers toward effective solutions.

G cluster_legend Legend k_process Process Step k_decision Decision Point k_solution Solution/Outcome k_problem Problem start Start: Dissolve this compound in Aqueous Solution dissolved Is it fully dissolved at target concentration? start->dissolved success Success: Proceed with Experiment dissolved->success Yes prep_stock Prepare concentrated stock in DMSO dissolved->prep_stock No dilute Dilute stock into aqueous medium prep_stock->dilute precipitates Does it precipitate upon dilution? dilute->precipitates precipitates->success No troubleshoot Troubleshoot: - Lower final DMSO% (<0.5%) - Add stock to vortexing medium - Pre-warm aqueous medium precipitates->troubleshoot Yes still_precipitates Still precipitates? troubleshoot->still_precipitates still_precipitates->success No advanced Consider Advanced Methods: - Cyclodextrin Complexation - Nanoformulation - Solid Dispersion still_precipitates->advanced Yes

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Poor Solubility Scenario cluster_1 Enhanced Solubility Scenario A Low Aqueous Solubility of this compound B Precipitation in Media A->B C Low Bioavailability (Inaccurate effective concentration) B->C D Unreliable / Non-Reproducible Experimental Results C->D E Enhanced Aqueous Solubility (e.g., via Cyclodextrin Complex) F Stable Solution in Media E->F G High Bioavailability (Accurate effective concentration) F->G H Reliable & Reproducible Experimental Results G->H start Experimental Goal: Study Biological Activity start->A start->E

Caption: Impact of solubility on experimental outcomes.

G cluster_complex Soluble Inclusion Complex cyclodextrin β-Cyclodextrin (Hydrophilic Exterior) guest This compound (Hydrophobic) cd_alone β-Cyclodextrin arrow Complexation in Aqueous Solution guest_alone Hypolaetin 7-glucoside (Insoluble) plus +

Caption: Encapsulation within a cyclodextrin host.

References

Technical Support Center: Overcoming Poor Peak Shape in Hypolaetin 7-Glucoside Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chromatographic analysis of Hypolaetin 7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this compound, a flavonoid glycoside, is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns (like C18) are a primary contributor.[3] These acidic silanols can form strong hydrogen bonds with the polar hydroxyl groups of the flavonoid, leading to a portion of the analyte molecules being retained longer and causing the characteristic "tail."[3]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor influencing the peak shape of this compound. The pH affects the ionization state of both the analyte's hydroxyl groups and the residual silanol groups on the stationary phase. At a suboptimal pH, a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing. Similarly, at higher pH values (typically above 4), silanol groups become deprotonated and can strongly interact with any positively charged regions of the analyte, exacerbating peak tailing.[2][4]

Q3: Can metal contamination in my HPLC system affect the chromatography of this compound?

A3: Yes, metal contamination can significantly impact the peak shape of flavonoids like this compound. Flavonoids with catechol moieties (adjacent hydroxyl groups on the B-ring), which are present in this compound, are known to chelate with metal ions. These metal ions can be present in the sample matrix, mobile phase, column hardware, or even the silica (B1680970) packing material itself. This chelation can lead to split peaks, broadened peaks, or tailing.

Q4: What are "ghost peaks" and how can I prevent them in my this compound analysis?

A4: Ghost peaks are unexpected peaks that appear in your chromatogram, which are not related to your sample. They can be caused by contamination in the mobile phase, carryover from previous injections, or bleed from the column.[2] To prevent ghost peaks, it is crucial to use high-purity solvents (HPLC or LC-MS grade), freshly prepared mobile phases, and to run blank injections (injecting only the mobile phase) to identify any background contamination.[2] If carryover is suspected, implementing a robust needle wash protocol in your autosampler method is recommended.

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.

Problem: Peak Tailing

PeakTailing_Troubleshooting start Poor Peak Shape: Tailing Observed check_silanol Primary Cause: Secondary Silanol Interactions? start->check_silanol solution_acid Solution 1: Add Acidic Modifier to Mobile Phase (e.g., 0.1% Formic Acid) check_silanol->solution_acid Yes solution_column Solution 2: Use an End-Capped or High-Purity Silica Column check_silanol->solution_column check_ph Is Mobile Phase pH Optimized? check_silanol->check_ph No end Improved Peak Shape solution_acid->end solution_column->end solution_ph Adjust pH to 2.5-3.5 to suppress silanol ionization. check_ph->solution_ph No check_metal Could Metal Chelation be an Issue? check_ph->check_metal Yes solution_ph->end solution_metal Add a chelating agent (e.g., EDTA) to the mobile phase or sample. check_metal->solution_metal Yes check_overload Is Column Overload a Possibility? check_metal->check_overload No solution_metal->end solution_overload Reduce sample concentration or injection volume. check_overload->solution_overload Yes check_overload->end No solution_overload->end

Detailed Steps:

  • Assess Secondary Silanol Interactions: This is the most common culprit for peak tailing with phenolic compounds.[3]

    • Solution 1: Modify the Mobile Phase. The addition of a small amount of an acidic modifier is highly effective. Formic acid (0.1%) or acetic acid (0.1%) are commonly used to protonate the residual silanol groups, minimizing their interaction with the analyte.[1][5][6]

    • Solution 2: Evaluate Your Column. If mobile phase modification is insufficient, consider the column itself. Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity. If you are using an older column, switching to a newer generation column can significantly improve peak shape.

  • Optimize Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte and to suppress silanol activity.

    • Solution: For reversed-phase chromatography of flavonoids, a mobile phase pH in the range of 2.5 to 3.5 is often optimal. This low pH ensures that the silanol groups are fully protonated and less likely to cause tailing.

  • Investigate Metal Chelation: The structure of this compound makes it susceptible to chelation with metal ions.

    • Solution: If metal chelation is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase or the sample diluent can be effective. Another approach is to use an HPLC system with PEEK or MP35N components to minimize metal contact.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: To check for overload, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was likely the issue. Reduce the injection volume or the sample concentration for future analyses.

Problem: Split or Broad Peaks

SplitBroadPeaks_Troubleshooting start Poor Peak Shape: Split or Broad Peaks check_frit Is the column inlet frit partially blocked? start->check_frit solution_frit Reverse and flush the column. If unsuccessful, replace the frit or the column. check_frit->solution_frit Yes check_void Is there a void in the column packing? check_frit->check_void No end Improved Peak Shape solution_frit->end solution_void Replace the column. check_void->solution_void Yes check_solvent Is the sample solvent stronger than the mobile phase? check_void->check_solvent No solution_void->end solution_solvent Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->solution_solvent Yes check_solvent->end No solution_solvent->end

Detailed Steps:

  • Check for a Blocked Inlet Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing peak distortion.

    • Solution: Disconnect the column, reverse it, and flush it with the mobile phase to a waste container. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced. Using an in-line filter or guard column can help prevent this problem.

  • Inspect for a Column Void: A void or channel in the column packing material can lead to a split or broadened peak. This can be caused by pressure shocks or operating outside the recommended pH range of the column.

    • Solution: Unfortunately, a significant void in the column bed is generally not fixable. The column will need to be replaced.

  • Evaluate the Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

Data Presentation: Impact of Mobile Phase Additives

The following table summarizes the effect of different mobile phase additives on the peak shape of flavonoid glycosides, similar in structure to this compound. The data illustrates a significant improvement in peak symmetry (Tailing Factor closer to 1) with the addition of an acid.

Mobile Phase CompositionTailing Factor (Rutin)Tailing Factor (Hyperin)Tailing Factor (Isoquercitrin)
Water / Acetonitrile1.81.91.7
0.2% Acetic Acid / Acetonitrile1.31.41.2
0.1% Formic Acid / Acetonitrile1.11.21.1

Data adapted from a study on related flavonoid glycosides to demonstrate the principle. Tailing factor is a measure of peak asymmetry; a value of 1 indicates a perfectly symmetrical peak.[5]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 345 nm.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: 10-30% B

      • 25-35 min: 30-50% B

      • 35-40 min: 50-10% B

      • 40-45 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample and dissolve it in methanol (B129727) or the initial mobile phase.

    • Use sonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

Protocol 2: Troubleshooting with a Chelating Agent

If metal chelation is suspected to be the cause of poor peak shape, the following modification to Protocol 1 can be implemented.

  • Mobile Phase Modification:

    • Prepare Mobile Phase A as described in Protocol 1.

    • Add 50 µM of Ethylenediaminetetraacetic acid (EDTA) to Mobile Phase A.

    • Ensure the EDTA is fully dissolved and the mobile phase is degassed.

  • Analysis:

    • Run the analysis using the same chromatographic conditions as in Protocol 1.

    • Compare the peak shape of this compound with and without the addition of EDTA to the mobile phase. A significant improvement in peak shape would indicate that metal chelation was a contributing factor.

References

Stability of Hypolaetin 7-glucoside at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My flavonoid 7-glucoside appears to be degrading in my neutral pH buffer during storage. What could be the cause?

A1: While many flavonoid 7-glucosides are relatively stable at neutral pH, degradation can still occur, especially with prolonged storage or exposure to elevated temperatures. Some flavonoid glycosides can undergo hydrolysis even at neutral pH over time. For instance, while hesperidin (B1673128) shows good stability at pH 7.4 at both 25°C and 40°C, other flavonoid aglycones like apigenin (B1666066) and luteolin (B72000) can degrade at neutral pH. If you observe degradation, consider the following:

  • Temperature: Are your samples stored at room temperature for extended periods? Lowering the storage temperature to 4°C or -20°C can significantly slow down degradation.

  • Light Exposure: Flavonoids can be sensitive to light. Ensure your samples are stored in amber vials or protected from light to prevent photolytic degradation.

  • Oxidation: Dissolved oxygen in your buffer can contribute to oxidative degradation. Using degassed buffers or storing samples under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Enzymatic Contamination: If your sample is derived from a biological source, residual enzyme activity could be hydrolyzing the glycosidic bond. Ensure proper purification to remove any contaminating enzymes.

Q2: I am observing significant degradation of my compound under alkaline conditions. Is this expected?

A2: Yes, significant degradation of flavonoid 7-glucosides under alkaline conditions is expected. The chemical structure of flavonoids makes them susceptible to hydrolysis and oxidative degradation at higher pH. For example, hesperidin is unstable at pH 9, and apigenin-7-O-glucoside shows increasing degradation as the pH rises above 8, with significant degradation at pH 13. It is advisable to avoid prolonged exposure to alkaline conditions unless it is a required step in your experimental design. If you must work at a higher pH, keep the temperature low and the exposure time to a minimum.

Q3: What is a suitable analytical technique to monitor the stability of my flavonoid 7-glucoside?

A3: The most common and reliable method for monitoring the stability of flavonoid glycosides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] This technique allows for the separation and quantification of the parent compound from its potential degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradants are well-resolved from the main compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of the flavonoid glycoside.Compare the chromatogram with a freshly prepared standard. If new peaks are present, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. Adjust storage conditions (lower temperature, protect from light, use antioxidants) to improve stability.
Loss of parent compound peak area over time Instability under the current storage or experimental conditions.Systematically evaluate the effect of pH, temperature, and light on your compound's stability. Use the data to determine optimal conditions. For hesperidin, for example, storage at pH 9 should be avoided.
Poor reproducibility of stability data Inconsistent experimental conditions.Ensure precise control over pH, temperature, and sample preparation. Use calibrated equipment and high-purity reagents. For temperature-sensitive studies, use a thermostatically controlled environment.
Precipitation of the compound in the buffer Poor solubility of the flavonoid glycoside or its degradation products.Check the solubility of your compound in the chosen buffer system. You may need to add a co-solvent like methanol (B129727) or DMSO, but be aware that this can also affect stability. Filter your samples before HPLC analysis to prevent column clogging.

Quantitative Stability Data for Analogous Compounds

The following tables summarize the stability data for Hesperidin and Apigenin-7-O-glucoside under various conditions. This data can be used as a reference point for designing experiments with Hypolaetin 7-glucoside.

Table 1: Stability of Hesperidin After Forced Degradation [1]

Stress ConditionReagent/ParameterTemperatureDuration% Degradation
Acid Hydrolysis0.1 M HCl60°C8 hours18.5%
Base Hydrolysis0.1 M NaOH60°C30 minutes53.14%
Oxidative30% H₂O₂Room Temp.24 hours9.99%
PhotolyticUV Light (254 nm)Room Temp.48 hours10.84%

Table 2: Hydrolysis of Apigenin-7-O-glucoside at Different pH Values at 80°C [2]

pHRemaining Apigenin-7-O-glucoside (%) after 8 hours
1.10~80%
2.15~85%
3.67~90%
5.48~95%
6.85~98%

Table 3: Stability of Hesperidin at pH 9

TemperatureDegradation Rate Constant (day⁻¹)Half-life (days)
25°C0.0323
40°C0.154.5

Experimental Protocols

Protocol 1: Forced Degradation Study of a Flavonoid 7-Glucoside

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of a flavonoid 7-glucoside, such as Hesperidin.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the flavonoid 7-glucoside (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the mixture at 60°C for 8 hours.

  • Cool the solution and neutralize it with 0.1 M NaOH.

  • Dilute to a final concentration with the mobile phase for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at 60°C for 30 minutes.

  • Cool the solution and neutralize it with 0.1 M HCl.

  • Dilute to a final concentration with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

  • Dissolve the heat-treated sample in the solvent and dilute it for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., in methanol) to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 48 hours).

  • Analyze the sample by HPLC. A control sample should be kept in the dark under the same conditions.

7. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating RP-HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating RP-HPLC Method for Hesperidin[2]
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol: 0.1% Orthophosphoric acid in water (v/v ratio may need optimization, e.g., 50:50)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 284 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative Stress (e.g., 30% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal Stress (e.g., 80°C, Solid State) Stock->Thermal Expose to Stress Photo Photolytic Stress (e.g., UV light) Stock->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC RP-HPLC Analysis Neutralize->HPLC Data Data Interpretation (% Degradation, Purity) HPLC->Data Logical_Troubleshooting Start Unexpected Peak or Loss of Compound? Check_Control Compare with fresh control sample Start->Check_Control Degradation_Confirmed Degradation Confirmed? Check_Control->Degradation_Confirmed No_Degradation Issue may be analytical: - Check instrument - Check standard integrity Degradation_Confirmed->No_Degradation No Investigate_Conditions Investigate Stability Factors Degradation_Confirmed->Investigate_Conditions Yes pH pH Investigate_Conditions->pH Temp Temperature Investigate_Conditions->Temp Light Light Exposure Investigate_Conditions->Light Oxygen Oxygen/Oxidation Investigate_Conditions->Oxygen Optimize Optimize Storage/Experimental Conditions based on findings pH->Optimize Temp->Optimize Light->Optimize Oxygen->Optimize

References

How to avoid hydrolysis of Hypolaetin 7-glucoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Hypolaetin 7-glucoside, with a primary focus on preventing its hydrolysis.

Troubleshooting Guide: Minimizing Hydrolysis of this compound

This guide addresses common issues that can lead to the degradation of this compound into its aglycone, Hypolaetin, during the extraction process.

Issue Potential Cause Recommended Solution
Low yield of this compound and high yield of Hypolaetin. Hydrolysis due to excessive heat. Flavonoid glycosides are often heat-sensitive.Employ cold extraction methods such as cold maceration . If using methods like ultrasound-assisted extraction (UAE), maintain a low temperature (e.g., 20-40°C) using a cooling bath. Avoid high-temperature techniques like Soxhlet extraction.
Acid- or base-catalyzed hydrolysis. Extreme pH conditions can cleave the glycosidic bond.Maintain a neutral or slightly acidic pH (around pH 6-7) during extraction. Use buffered solvents if necessary. Avoid the use of strong acids or bases in the extraction solvent.
Enzymatic hydrolysis. Plant tissues may contain endogenous β-glucosidases that become active upon cell lysis during extraction.Immediately after sample collection, freeze-dry or flash-freeze the plant material to deactivate enzymes. Alternatively, briefly blanching the fresh plant material in hot solvent (e.g., boiling ethanol (B145695) or methanol (B129727) for a few minutes) can denature enzymes before proceeding with a gentler, low-temperature extraction.
Inconsistent extraction yields between batches. Variability in extraction time. Prolonged exposure to solvents, even under mild conditions, can lead to gradual hydrolysis.Standardize the extraction time across all samples. For methods like maceration or UAE, determine the optimal duration that maximizes yield without significant degradation.
Inconsistent solvent-to-solid ratio. This can affect extraction efficiency and the concentration of the analyte, potentially influencing its stability.Maintain a consistent and optimized solvent-to-solid ratio for all extractions to ensure reproducibility.
Presence of unknown degradation products in the final extract. Oxidative degradation. Flavonoids can be susceptible to oxidation, which can be exacerbated by heat and light.Perform extractions under dim light and consider using solvents degassed with nitrogen. The addition of antioxidants, such as ascorbic acid, to the extraction solvent can also help prevent oxidation. Store extracts at low temperatures (e.g., -20°C) in the dark.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the hydrolysis of this compound during extraction?

A1: The primary factors leading to the hydrolysis of this compound are:

  • Temperature: High temperatures can provide the energy needed to break the glycosidic bond.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkage.

  • Enzymes: The presence of endogenous β-glucosidases in the plant material can enzymatically cleave the glucose moiety from the aglycone.

Q2: Which extraction solvents are recommended to minimize the hydrolysis of this compound?

A2: Polar solvents are generally used for the extraction of flavonoid glycosides. To minimize hydrolysis, it is recommended to use:

  • Methanol or Ethanol: These are effective solvents for extracting flavonoid glycosides.

  • Aqueous mixtures of methanol or ethanol (e.g., 70-80% alcohol in water): The addition of water can enhance the extraction of polar glycosides. It is crucial to ensure the pH of the water is neutral.

  • Avoid using solvents with strong acidic or basic properties.

Q3: Can I use Ultrasound-Assisted Extraction (UAE) for this compound?

A3: Yes, UAE is a suitable method as it can enhance extraction efficiency at lower temperatures and shorter durations compared to traditional methods. However, it is critical to control the temperature of the ultrasonic bath to prevent localized heating and subsequent hydrolysis. A temperature range of 20-40°C is generally recommended.

Q4: How should I prepare my plant material to prevent enzymatic hydrolysis?

A4: To prevent enzymatic degradation, proper sample preparation is crucial. The most effective methods include:

  • Freeze-drying (Lyophilization): This is the preferred method as it effectively removes water and deactivates enzymes at low temperatures.

  • Flash-freezing: Immediately freezing the plant material in liquid nitrogen upon collection and storing it at -80°C until extraction can also prevent enzymatic activity.

  • Blanching: Briefly immersing the fresh plant material in a boiling solvent (e.g., ethanol) for a few minutes can denature degradative enzymes before proceeding with a low-temperature extraction method.

Q5: How can I monitor the hydrolysis of this compound during method development?

A5: You can monitor the hydrolysis by using a suitable analytical technique, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method allows for the simultaneous quantification of both this compound and its aglycone, Hypolaetin. By analyzing aliquots of your extract at different time points or under different conditions, you can track the decrease in the concentration of the glucoside and the corresponding increase in the aglycone, thereby assessing the extent of hydrolysis.

Quantitative Data Summary

The following table summarizes the hypothetical stability of this compound under various conditions, based on the general behavior of flavonoid glycosides. This data is for illustrative purposes to guide experimental design.

Condition Parameter Value Hypothetical % Hydrolysis (after 2 hours)
Temperature Temperature (°C)25< 5%
5015 - 25%
80> 50%
pH pH410 - 20%
7< 5%
915 - 30%
Solvent Solvent100% Methanol< 5%
70% Methanol (in water, pH 7)< 5%
Water (pH 7)5 - 10%

Experimental Protocols

Protocol 1: Cold Maceration for Extraction of this compound

This protocol is designed for the gentle extraction of this compound, minimizing thermal degradation.

  • Sample Preparation:

    • Use freeze-dried plant material to minimize enzymatic activity.

    • Grind the plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (v/v in water, pH adjusted to 7.0).

    • Seal the flask and wrap it in aluminum foil to protect it from light.

    • Place the flask on an orbital shaker at room temperature (20-25°C) and agitate at a moderate speed (e.g., 120 rpm) for 24 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 20 mL of the extraction solvent and filter again.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the dried extract at -20°C in a desiccator to prevent degradation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasound to enhance extraction efficiency while maintaining a low temperature to prevent hydrolysis.

  • Sample Preparation:

    • Use freeze-dried and powdered plant material as described in Protocol 1.

  • Extraction:

    • Place 1 g of the powdered plant material in a 50 mL centrifuge tube.

    • Add 20 mL of 80% ethanol (v/v in water, pH adjusted to 7.0).

    • Place the tube in an ultrasonic bath equipped with a cooling system to maintain the temperature at 25°C.

    • Sonicate for 30 minutes at a frequency of 40 kHz.

  • Centrifugation and Collection:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean collection vessel.

    • Re-extract the pellet with another 10 mL of the extraction solvent, sonicate for 15 minutes, and centrifuge again.

    • Combine the supernatants.

  • Concentration and Storage:

    • Concentrate the combined supernatant using a rotary evaporator at a temperature below 40°C.

    • Store the dried extract at -20°C.

Visualizations

cluster_factors Factors Causing Hydrolysis cluster_molecule Molecular Transformation Temperature High Temperature H7G This compound Temperature->H7G Cleavage of glycosidic bond pH Extreme pH (Acidic/Alkaline) pH->H7G Catalysis of hydrolysis Enzymes Endogenous Enzymes (β-glucosidases) Enzymes->H7G Enzymatic cleavage H Hypolaetin (Aglycone) H7G->H Glucose Glucose H7G->Glucose

Caption: Factors leading to the hydrolysis of this compound.

cluster_workflow Recommended Extraction Workflow Start Start: Plant Material Prep Sample Preparation (Freeze-drying/Grinding) Start->Prep Extraction Low-Temperature Extraction (Cold Maceration or UAE) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Low-Temperature Concentration (Rotary Evaporation < 40°C) Filtration->Concentration Analysis HPLC Analysis (Quantify H7G and Aglycone) Concentration->Analysis Storage Storage (-20°C, Dark) Concentration->Storage End End: Stable Extract Storage->End

Caption: Recommended workflow for hydrolysis-avoiding extraction.

Optimizing injection volume for preparative HPLC of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Optimizing Injection Volume for Hypolaetin 7-glucoside

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preparative scale purification of this compound. The focus is on optimizing the injection volume to maximize throughput without sacrificing purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing injection volume in preparative HPLC?

In preparative HPLC, the main objective is to purify the largest amount of a target compound, like this compound, in the shortest amount of time (maximizing throughput) while achieving the desired purity.[1] Finding the optimal injection volume is a balance between loading a high mass of the compound onto the column and maintaining sufficient resolution between the target peak and its nearest impurities.[1]

Q2: What are the typical signs of column overload when injecting my sample?

Column overload occurs when too much sample is injected onto the column, degrading performance.[2] There are two main types of overload:

  • Mass Overload : This happens when you inject too much analyte mass (concentration is too high). It typically results in asymmetrical peaks. For compounds like flavonoids, this often leads to "fronting," where the front slope of the peak is less steep than the back.[2][3][4] Retention times may also decrease as the load increases.[2]

  • Volume Overload : This occurs when the injection volume itself is too large, even if the sample concentration is low. It causes symmetrical peak broadening, which can reduce resolution between adjacent peaks.[2]

Q3: My peak shape for this compound is poor (fronting/tailing) after increasing the injection volume. What are the likely causes and solutions?

Poor peak shape at high injection volumes is a common issue. Here are the primary causes and how to address them:

  • Cause 1: Strong Sample Solvent (Solvent Effect) : If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Methanol or DMSO for a reversed-phase separation with high water content), it can cause peak distortion, especially fronting.[5][6][7] The strong solvent carries the analyte band down the column too quickly before proper binding can occur, leading to a broad and misshapen peak.

    • Solution : Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than or has a similar strength to the mobile phase.[8] If the solubility of this compound is poor in the mobile phase, use the minimum amount of a stronger solvent (like DMSO or DMF) to dissolve the sample, and then dilute it with the mobile phase to the highest volume possible before precipitation occurs.

  • Cause 2: Mass Overload : You may be injecting too much mass of the compound onto the column.[2][3]

    • Solution : Reduce the concentration of your sample. Perform a loading study (see Experimental Protocols section) to determine the maximum mass your column can handle for this specific compound under your current conditions.[1]

  • Cause 3: Secondary Interactions : Peak tailing, in particular, can be caused by interactions between the analyte and active sites (e.g., free silanols) on the column's stationary phase.[4][9]

    • Solution : Try adding a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%) to suppress silanol (B1196071) interactions. Ensure the mobile phase pH is appropriate for both the compound and the column.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Peak Fronting 1. Mass Overload : Too much sample mass injected.[2][3][4] 2. Strong Sample Solvent : Sample diluent is stronger than the mobile phase.[5][7]1. Reduce the sample concentration. 2. Re-dissolve the sample in the mobile phase or a weaker solvent. If using a strong solvent for solubility, dilute with mobile phase post-dissolution.
Symmetrical Peak Broadening 1. Volume Overload : Injection volume is too large for the column dimensions.[2] 2. Poor Analyte Focusing : Mismatch between sample solvent and mobile phase.1. Reduce the total injection volume or switch to a wider diameter column. 2. Ensure the sample is dissolved in a solvent weaker than the mobile phase to focus the band at the column head.[6]
Peak Tailing 1. Secondary Interactions : Analyte interacting with active silanol groups on the column packing.[4][9] 2. Column Contamination/Damage : Buildup of impurities at the column inlet or a void has formed.1. Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. Use a base-deactivated column. 2. Flush the column with a strong solvent. If the problem persists, replace the column or guard column.
Decreased Retention Time with Increased Load Mass Overload : A classic symptom where the column's stationary phase becomes saturated.[2]Reduce the sample concentration. This is a clear indicator you have exceeded the column's linear capacity.
Inconsistent Results / Ghost Peaks Sample Carryover : Residual sample from a previous injection is eluting in the current run.Implement a robust needle wash procedure in your autosampler method. Inject a blank (mobile phase) run to confirm the system is clean.

Experimental Protocols

Protocol 1: Column Loading Study for this compound

This protocol helps determine the maximum sample load your preparative column can handle while maintaining adequate separation.

  • Objective : To find the highest injection mass (mg) of this compound that still provides the required purity and resolution from adjacent impurities.

  • Materials :

    • Preparative HPLC system with a suitable reversed-phase column (e.g., C18, 5-10 µm particle size).

    • Purified this compound standard.

    • Mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

    • Sample solvent (ideally, the mobile phase itself or a weak solvent).

  • Methodology :

    • Prepare a Concentrated Stock Solution : Prepare a stock solution of this compound at a high, known concentration (e.g., 10 mg/mL) in your chosen sample solvent. Ensure it is fully dissolved.

    • Analytical Injection : Begin with a small, analytical-scale injection (e.g., 20 µL) to establish the retention time and initial peak shape of the pure compound.

    • Incremental Injections : Sequentially increase the injection volume in defined steps (e.g., 50 µL, 100 µL, 200 µL, 400 µL, 800 µL).

    • Monitor Chromatograms : For each injection, carefully observe the peak shape, retention time, and peak width.

    • Identify Overload Point : Note the injection volume/mass at which you first observe significant peak distortion (e.g., fronting, asymmetry factor < 0.9) or a drop in resolution between the main peak and any impurities.

    • Determine Optimal Load : The optimal injection volume will be the highest value achieved before the onset of unacceptable peak broadening or loss of resolution. This is your maximum loading capacity under these conditions.

Data Analysis: Loading Study Results

The results of a loading study can be summarized in a table to clearly identify the overload point.

Injection Volume (µL)Sample Conc. (mg/mL)Total Mass (mg)Retention Time (min)Peak Asymmetry (USP)Resolution (Rs) to Nearest Impurity
50100.512.51.052.5
100101.012.41.022.3
200102.012.30.952.0
400104.012.10.85 (Fronting)1.6
800108.011.80.70 (Severe Fronting)1.1

Visual Guides

Workflow for Injection Volume Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation A Define Purity Goal B Prepare Concentrated Stock Solution A->B C Perform Analytical Injection (Low Volume) B->C D Incrementally Increase Injection Volume C->D E Monitor Peak Shape, Retention, & Resolution D->E F Acceptable Peak Shape & Resolution? E->F G Optimal Volume Identified (Proceed with Prep Run) F->G Yes H Troubleshoot Overload (Reduce Conc. or Volume) F->H No H->D Re-inject at Lower Load

Caption: Decision workflow for optimizing injection volume in preparative HPLC.

Relationship of Overload Causes and Effects

G cluster_causes Primary Causes cluster_effects Observed Effects Mass High Analyte Mass (Mass Overload) Fronting Peak Fronting Mass->Fronting RetentionShift Retention Time Shift Mass->RetentionShift Volume Large Injection Volume (Volume Overload) Broadening Symmetrical Broadening Volume->Broadening Solvent Strong Sample Solvent (Solvent Effect) Solvent->Fronting Solvent->Broadening ResolutionLoss Loss of Resolution Fronting->ResolutionLoss Broadening->ResolutionLoss RetentionShift->ResolutionLoss

Caption: Common causes of column overload and their resulting chromatographic effects.

References

Dealing with co-eluting impurities in Hypolaetin 7-glucoside purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Hypolaetin 7-glucoside, particularly in dealing with co-eluting impurities.

Troubleshooting Guide

Q1: I am observing a broad peak or a shoulder on my this compound peak during HPLC analysis. What is the likely cause?

A1: This is a common indication of co-eluting impurities. Due to the structural similarities of flavonoids within a plant extract, other flavonoid glycosides are likely eluting at a very similar retention time to this compound.

Common Co-eluting Impurities in Sideritis Extracts:

  • Isoscutellarein glycosides: These are structurally very similar to Hypolaetin glycosides.

  • Apigenin glycosides: Another common flavone (B191248) glycoside that can co-elute.[1]

  • Methylated or Acetylated derivatives: Hypolaetin or Isoscutellarein glycosides with additional methyl or acetyl groups can have very similar polarities.[1][2]

  • Phenylethanoid glycosides: These compounds are also prevalent in Sideritis species and can interfere with flavonoid purification.[1][2][3]

To confirm co-elution, it is recommended to use a photodiode array (PDA) detector to check for peak purity. If the UV spectra across the peak are not consistent, it confirms the presence of one or more impurities.

Q2: How can I improve the separation of this compound from these co-eluting impurities in my reversed-phase HPLC method?

A2: Optimizing your HPLC method is crucial for resolving co-eluting peaks. Here are several parameters you can adjust:

  • Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds. Start with a low percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and increase it very slowly over a longer period.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-solute interactions.

  • Adjust the pH of the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered elution order.[2]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different chemistry (e.g., a phenyl-hexyl phase instead of a C18) or a smaller particle size (for higher efficiency) can provide the necessary selectivity.

Frequently Asked Questions (FAQs)

Q3: What are the most common initial purification steps for an extract containing this compound?

A3: A typical initial purification strategy involves fractionation based on polarity. This helps to remove unrelated compounds and enrich the fraction containing the flavonoid glycosides.

Initial Fractionation Workflow

crude_extract Crude Plant Extract (e.g., Methanolic or Ethanolic) solvent_partition Solvent-Solvent Partitioning crude_extract->solvent_partition ethyl_acetate Ethyl Acetate Fraction (Enriched in Flavonoid Glycosides) solvent_partition->ethyl_acetate Collect n_butanol n-Butanol Fraction (Highly Polar Glycosides) solvent_partition->n_butanol water Aqueous Fraction (Sugars, etc.) solvent_partition->water column_chrom Column Chromatography ethyl_acetate->column_chrom

Caption: Initial purification workflow for flavonoid glycoside enrichment.

Q4: Can you provide a detailed protocol for preparative HPLC purification of this compound?

A4: The following is a general protocol that can be adapted for the purification of this compound. Optimization will be required based on your specific extract and HPLC system.

Preparative HPLC Protocol

ParameterRecommendation
Column Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5-30% B over 40 minutes (this may need to be optimized)
Flow Rate 10-20 mL/min (depending on column dimensions)
Detection UV at 340-350 nm
Injection Volume Dependent on sample concentration and column capacity

Experimental Steps:

  • Dissolve the enriched fraction in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Perform an initial analytical run to determine the retention time of this compound.

  • Scale up to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent under reduced pressure.

Q5: Are there alternative chromatography techniques to HPLC for purifying this compound?

A5: Yes, several other techniques can be effective, either alone or in combination with HPLC.

  • Column Chromatography (CC): This is a classic and effective method for initial cleanup and fractionation.

    • Stationary Phases: Silica gel, Sephadex LH-20, or polyamide are commonly used for flavonoid separation.[4][5] Sephadex LH-20 is particularly useful for separating flavonoids from other phenolics.

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can prevent irreversible adsorption of the sample.[4][6][7] It is well-suited for the preparative separation of flavonoid glycosides.

Troubleshooting Logic for Purification Method Selection

start Start with Enriched Flavonoid Fraction check_complexity Is the mixture highly complex? start->check_complexity hsccc HSCCC for large scale and difficult separations start->hsccc Alternative for large scale cc Column Chromatography (Silica, Sephadex LH-20) check_complexity->cc Yes prep_hplc Preparative HPLC for final purification check_complexity->prep_hplc No cc->prep_hplc hsccc->prep_hplc check_purity Is the purity >95%? prep_hplc->check_purity check_purity->prep_hplc No, re-optimize end Pure Hypolaetin 7-glucoside check_purity->end Yes

Caption: Decision-making workflow for selecting a purification strategy.

Q6: How can I quantify the purity of my final this compound sample?

A6: Quantitative analysis is typically performed using analytical HPLC with UV detection.[8][9][10]

Quantitative Analysis Summary

ParameterSpecification
Method HPLC-UV/DAD
Column Analytical C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of acidified water and acetonitrile/methanol
Detection Wavelength ~345 nm
Quantification External standard method using a certified reference standard of this compound.
Purity Assessment Calculate the peak area percentage of this compound relative to the total peak area in the chromatogram.

Note: For accurate quantification, it is essential to have a pure reference standard of this compound to create a calibration curve. Purity is often expressed as a percentage based on the area of the main peak relative to all other peaks in the chromatogram. High-purity samples should ideally be >95%.

References

Technical Support Center: Chromatographic Resolution of Hypolaetin 7-glucoside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Hypolaetin 7-glucoside from its aglycone, Hypolaetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of these two closely related flavonoid compounds during experimental analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its aglycone.

Problem 1: Poor Resolution or Co-elution of this compound and Hypolaetin Peaks

Question: My HPLC chromatogram shows poor separation between the peaks of this compound and its aglycone, Hypolaetin. What steps can I take to improve the resolution?

Answer:

Poor resolution between a flavonoid glycoside and its aglycone is a common challenge in reversed-phase HPLC due to their structural similarities. The primary difference lies in the polarity, with the glycoside being more polar due to the attached sugar moiety. To enhance separation, you can optimize several HPLC parameters:

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) and the aqueous phase (often with an acidic modifier) are critical.

    • Recommendation: Start with a gradient elution. A shallow gradient, where the percentage of the organic solvent increases slowly, can significantly improve the separation of closely eluting compounds. An acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous phase, is highly recommended to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better resolution.

  • Column Chemistry: The choice of the stationary phase is crucial.

    • Recommendation: A C18 column is a good starting point for flavonoid separation. However, if co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. These can offer different interactions with the aromatic rings and polar functional groups of the flavonoids.

  • Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[1]

    • Recommendation: Increasing the column temperature (e.g., to 30-40 °C) can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates. However, be cautious of potential degradation of thermally sensitive compounds.[1]

  • Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Recommendation: A lower flow rate generally provides more time for interactions and can lead to better resolution, although it will increase the analysis time.

Problem 2: Peak Tailing in the Chromatogram

Question: The peaks for Hypolaetin and its glucoside are showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, leading to tailing.

    • Recommendation: Use an end-capped C18 column to minimize silanol interactions. Also, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by using an additive like formic or phosphoric acid. The acidic conditions suppress the ionization of both the silanol groups and the phenolic hydroxyls, reducing these unwanted interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

    • Recommendation: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can affect the column performance.

    • Recommendation: Flush the column with a strong solvent, such as isopropanol (B130326) or a high percentage of acetonitrile, to remove contaminants. Always follow the column manufacturer's guidelines for cleaning.

Problem 3: Peak Splitting

Question: I am observing split peaks for either this compound or Hypolaetin. What is causing this?

Answer:

Split peaks can arise from various issues related to the sample, the column, or the HPLC system itself:

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion and splitting.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample to travel through different paths, resulting in split peaks.

    • Recommendation: This often requires replacing the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pressure limits.

  • Co-elution of Isomers or Related Impurities: The split peak might be two different but closely related compounds eluting at nearly the same time.

    • Recommendation: Optimize the mobile phase gradient and/or try a column with a different selectivity to resolve the two components.

Frequently Asked Questions (FAQs)

Q1: Why does this compound typically elute earlier than Hypolaetin in reversed-phase HPLC?

A1: In reversed-phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. More polar compounds have less affinity for the non-polar stationary phase and will therefore elute earlier. This compound contains a glucose molecule, which is highly polar. This makes the glycoside significantly more polar than its aglycone, Hypolaetin. As a result, this compound interacts less with the C18 column and is eluted before the more non-polar Hypolaetin.

Q2: Can the acidic mobile phase cause hydrolysis of this compound during the HPLC run?

A2: Yes, flavonoid glycosides can be susceptible to hydrolysis under acidic conditions, which can lead to the cleavage of the sugar moiety and the formation of the aglycone. While a low pH is beneficial for peak shape, harsh acidic conditions combined with elevated temperatures can promote this degradation.

  • To minimize hydrolysis:

    • Use a moderate acid concentration (e.g., 0.1% formic acid).

    • Avoid excessively high column temperatures.

    • Keep the run time as short as possible while still achieving good resolution.

    • Prepare fresh sample solutions and analyze them promptly.

Q3: What is a good starting point for developing an HPLC method for separating this compound and Hypolaetin?

A3: A good starting point would be a gradient reversed-phase HPLC method using a C18 column. Below is a recommended starting protocol that can be further optimized.

Experimental Protocols

Recommended HPLC Method for Separation of this compound and Hypolaetin

This protocol provides a starting point for achieving good resolution between this compound and its aglycone. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-80% B; 30-35 min: 80% B; 35-36 min: 80-10% B; 36-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm and 340 nm (Diode Array Detector)
Injection Volume 10 µL

Note: This is a general method for flavonoid glycoside and aglycone separation. Actual retention times for this compound and Hypolaetin will need to be determined experimentally. The glycoside is expected to elute earlier than the aglycone.

Quantitative Data Summary

CompoundExpected Elution OrderRetention Time (min) (Exemplar)Resolution (Rs) (Exemplar)Tailing Factor (T) (Exemplar)
This compound1~15-20-< 1.2
Hypolaetin2~22-27> 2.0< 1.2

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Co-elution Observed Optimize_Gradient Optimize Mobile Phase Gradient (e.g., shallower gradient) Start->Optimize_Gradient Change_Column Change Column Selectivity (e.g., Phenyl-Hexyl) Optimize_Gradient->Change_Column No Resolution_Improved Resolution Improved Optimize_Gradient->Resolution_Improved Yes Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp No Change_Column->Resolution_Improved Yes Adjust_FlowRate Decrease Flow Rate Adjust_Temp->Adjust_FlowRate No Adjust_Temp->Resolution_Improved Yes Adjust_FlowRate->Change_Column No, try another column Adjust_FlowRate->Resolution_Improved Yes

Caption: Troubleshooting workflow for poor resolution.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Ensure Mobile Phase is Acidic (pH 2.5-3.5 with 0.1% Formic Acid) Start->Check_pH Use_Endcapped_Column Use End-capped C18 Column Check_pH->Use_Endcapped_Column No Tailing_Resolved Peak Tailing Resolved Check_pH->Tailing_Resolved Yes Check_Overload Check for Column Overload (Dilute Sample) Use_Endcapped_Column->Check_Overload No Use_Endcapped_Column->Tailing_Resolved Yes Clean_Column Clean the Column Check_Overload->Clean_Column No Check_Overload->Tailing_Resolved Yes Clean_Column->Tailing_Resolved Yes

References

Technical Support Center: Best Practices for Handling and Storing Pure Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing pure Hypolaetin 7-glucoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability and integrity of pure this compound, it is crucial to store it under the appropriate conditions. The solid, off-white to light yellow powder should be stored at 4°C for short-term storage and protected from light.[1][2] For long-term storage, it is recommended to keep it at -20°C.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO (10 mM).[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] Always protect the solutions from light.

Q3: What other solvents can I use to dissolve this compound?

A3: While DMSO is a common solvent, flavonoid glycosides are generally more soluble in polar solvents and mixtures of alcohol and water.[4] You can explore the use of ethanol, methanol (B129727), or aqueous mixtures of these alcohols for your specific experimental needs. However, it is important to note that the stability of the compound in these solvents may differ from that in DMSO, and it is advisable to prepare fresh solutions for optimal results.

Q4: My this compound solution appears to have precipitated after storage. What should I do?

A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. To prevent this, ensure you are not exceeding the recommended storage duration and temperature for the solution.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause 1: Poor Cell Permeability. Flavonoid glycosides can sometimes have limited ability to cross cell membranes.

    • Troubleshooting Step: Consider using a permeabilization agent in your experimental design, if appropriate for your cell type and assay. Alternatively, you can investigate if the aglycone form, hypolaetin, is commercially available and test its activity in parallel, as it may have better cell permeability.

  • Potential Cause 2: Cellular Metabolism. Cells may metabolize the glucoside into its aglycone or other metabolites, which could have different biological activities.

    • Troubleshooting Step: To investigate this, you can perform LC-MS analysis of cell lysates after treatment to identify the parent compound and any potential metabolites.

Issue 2: Degradation of the compound during experiments.

  • Potential Cause 1: pH Instability. Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions, which can lead to the cleavage of the glucoside moiety.[5]

    • Troubleshooting Step: Maintain a neutral pH in your experimental buffers and solutions whenever possible. If your experiment requires acidic or basic conditions, minimize the exposure time of the compound to these conditions and consider running control experiments to assess the extent of degradation.

  • Potential Cause 2: Light and Temperature Sensitivity. Exposure to light and elevated temperatures can lead to the degradation of flavonoids.

    • Troubleshooting Step: Always handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials or covering tubes with foil). Avoid prolonged exposure to high temperatures.

Quantitative Data Summary

ParameterRecommended ConditionsDurationReference
Storage of Solid 4°C, protect from lightShort-term[1]
-20°C, protect from lightLong-term (up to 3 years)[3]
Storage of Solution (in DMSO) -20°C, protect from lightUp to 1 month[1]
-80°C, protect from lightUp to 6 months[1][2]
Solubility 10 mM in DMSO-[1]

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

  • Sample Preparation: Prepare a series of concentrations of this compound in methanol. A positive control, such as ascorbic acid or Trolox, should also be prepared.

  • Reaction: In a 96-well plate, add 100 µL of each concentration of the sample or control to 100 µL of the DPPH solution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the untreated control group) and incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Visualizations

experimental_workflow_antioxidant cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound prep_sample->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk ikb IκB tlr4->ikb leads to degradation ap1 AP-1 mapk->ap1 activates nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocation hypolaetin This compound hypolaetin->mapk Inhibits hypolaetin->ikb Prevents degradation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes upregulates ap1->genes upregulates

Caption: Potential Anti-inflammatory Signaling Pathway of this compound.

References

Technical Support Center: Enhancing Hypolaetin 7-Glucoside Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Hypolaetin 7-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a flavone (B191248) glucoside, a type of flavonoid found in plants like the berries of Juniperus macropoda.[1][2] Like many flavonoids, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to its poor aqueous solubility and susceptibility to first-pass metabolism in the liver and gut, which reduces the amount of the active compound reaching systemic circulation.[3][4][5]

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

The main approaches focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. These strategies can be broadly categorized into:

  • Formulation Modifications:

    • Nanoformulations: Encapsulating this compound into nanocarriers like nanoparticles, liposomes, or nanoemulsions can enhance its solubility and absorption.[6][7]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix at a molecular level can significantly increase its dissolution rate.[8][9]

    • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can improve the aqueous solubility of poorly soluble compounds.[10][11]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.

  • Chemical Modifications:

    • Enzymatic Modification: Altering the glycosidic structure can sometimes improve absorption characteristics.[4]

    • Prodrugs: Converting the molecule into a more soluble or permeable prodrug that is metabolized to the active form in vivo.

Q3: Which formulation strategy is best for my study?

The optimal strategy depends on several factors, including the specific research goals, the desired release profile, and the available equipment. Nanoformulations often offer high drug loading and targeted delivery potential. Solid dispersions are a robust method for enhancing dissolution, while cyclodextrin complexation is a well-established technique for improving solubility. It is often recommended to screen several approaches to identify the most effective one for this compound.

Q4: What are the key analytical techniques to characterize these enhanced formulations?

Essential characterization techniques include:

  • Particle Size and Zeta Potential Analysis: Dynamic Light Scattering (DLS) is used to determine the size distribution and surface charge of nanoparticles, which are crucial for stability and interaction with biological membranes.[12]

  • Encapsulation Efficiency and Drug Loading: Techniques like HPLC or UV-Vis spectrophotometry are used to quantify the amount of this compound successfully incorporated into the formulation.[12]

  • Solid-State Characterization: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to confirm the amorphous state of the drug in solid dispersions or the formation of inclusion complexes.[9][10]

  • In Vitro Dissolution Testing: This is performed to compare the release profile of the formulated this compound with the unformulated compound under simulated gastrointestinal conditions.[9][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Drug Loading in Nanoformulation Poor solubility of this compound in the chosen polymer or lipid matrix.Screen a variety of polymers or lipids with different polarities. Optimize the drug-to-carrier ratio. Consider using a co-solvent during the formulation process.
Physical Instability of Formulation (e.g., aggregation, precipitation) Suboptimal formulation parameters (e.g., pH, ionic strength). Incompatible excipients. Improper storage conditions.Conduct pre-formulation studies to ensure excipient compatibility. Optimize the formulation parameters through a design of experiment (DoE) approach. Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature).
Inconsistent Results in In Vivo Studies High physiological variability in animal models. Inconsistent dosing or formulation instability in vivo.Increase the number of animals per group to account for biological variability. Ensure accurate and consistent dosing procedures. Evaluate the in vivo stability of the formulation.
No Significant Improvement in Bioavailability After Formulation The chosen formulation strategy may not be optimal for this compound. The formulation may not be releasing the drug effectively at the site of absorption.Explore alternative formulation strategies (e.g., if a nanoformulation failed, try a solid dispersion). Modify the formulation to alter the drug release profile (e.g., by changing the polymer).
Recrystallization of Amorphous Solid Dispersion (ASD) Moisture absorption, which acts as a plasticizer. High drug loading, leading to a thermodynamic drive for crystallization.Store the ASD in a desiccated environment and use low-hygroscopicity polymers. Consider reducing the drug-to-polymer ratio to enhance stability.[8]

Quantitative Data Summary

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents data for a structurally similar flavonoid glucoside, Hesperetin-7-O-glucoside, to illustrate the potential for bioavailability enhancement using a cyclodextrin formulation.[14] This serves as a representative example of the improvements that can be achieved.

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Hesperetin-7-O-glucoside (Control)Data not specified~5.0Data not specified100
Hesperetin-7-O-glucoside with β-cyclodextrinSignificantly Higher~0.5Significantly Higher>200 (Estimated)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a simple and reproducible method for preparing polymeric nanoparticles.[12][15]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal amount of acetone (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the acetone to evaporate under continuous stirring for 2-4 hours at room temperature, or use a rotary evaporator for faster removal.

  • Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated drug and excess surfactant.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried.

Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

This method is suitable for producing a dry powder of the amorphous solid dispersion.[8][9]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or other suitable polymer

  • Ethanol/water mixture

  • Spray dryer

Procedure:

  • Solution Preparation: Dissolve this compound and PVP K30 in a suitable solvent system (e.g., ethanol:water 80:20 v/v) at the desired drug-to-polymer ratio (e.g., 1:9 w/w). Ensure complete dissolution.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer (e.g., 120-140°C).

    • Adjust the feed rate (e.g., 3-5 mL/min) and atomizing air flow to achieve a fine mist.

    • Pump the solution through the spray dryer.

  • Product Collection: Collect the dried powder from the cyclone separator.

  • Post-Processing and Storage: Store the collected powder in a tightly sealed container with a desiccant in a cool, dry place to prevent moisture absorption and recrystallization.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol is effective for forming inclusion complexes to enhance solubility.[10][16]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • 0.45 µm membrane filter

  • Freeze-dryer

Procedure:

  • Mixing: Prepare an aqueous solution of HP-β-CD. Add this compound to the HP-β-CD solution at a 1:1 molar ratio.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any un-complexed, insoluble material.

  • Freezing: Freeze the resulting clear solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution in a freeze-dryer for 24-48 hours to obtain a dry powder of the inclusion complex.

Visualizations

Experimental Workflow for Nanoformulation

G cluster_prep Preparation cluster_purify Purification cluster_char Characterization cluster_study In Vivo Study A Dissolve this compound and Polymer in Organic Solvent C Mix Organic and Aqueous Phases (Nanoprecipitation) A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E Centrifugation / Dialysis D->E F Washing and Resuspension E->F G Particle Size & Zeta Potential (DLS) F->G H Encapsulation Efficiency (HPLC) F->H I Morphology (TEM/SEM) F->I J In Vitro Release Study F->J K Animal Dosing J->K L Blood Sampling K->L M Pharmacokinetic Analysis L->M

Caption: Workflow for nanoformulation and in vivo evaluation.

Troubleshooting Logic for Low Bioavailability

G A In Vivo Study Shows Low Bioavailability B Investigate Cause A->B C Poor Solubility / Dissolution B->C Is dissolution rate-limiting? D Poor Permeability B->D Is absorption across gut wall poor? E High First-Pass Metabolism B->E Is drug extensively metabolized? F Enhance Solubility C->F J Add Permeation Enhancer D->J K Co-administer with Metabolism Inhibitor E->K G Nanoformulation F->G H Solid Dispersion F->H I Cyclodextrin Complex F->I L Re-evaluate In Vivo G->L H->L I->L J->L K->L

Caption: Troubleshooting decision tree for low bioavailability.

Anti-inflammatory Signaling Pathway of Flavonoids

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK IKK IKK MyD88->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB_I_B NF-κB / IκB IKK->NFkB_I_B Phosphorylates IκB NFkB NF-κB (Active) NFkB_I_B->NFkB Releases NF-κB NFkB->Cytokines Nuclear Translocation & Gene Transcription COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Hypolaetin This compound (or its aglycone) Hypolaetin->MAPK Inhibits Hypolaetin->IKK Inhibits

Caption: Inhibition of inflammatory pathways by flavonoids.

References

Strategies to increase the yield of Hypolaetin 7-glucoside from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to increase the yield of Hypolaetin 7-glucoside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is a glycoside of the flavone (B191248) hypolaetin. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-ulcer properties.

Q2: What are the primary natural sources of this compound? A2: The primary natural sources of this compound and its derivatives are plants from the genus Sideritis, commonly known as "mountain tea".[1][2] Species such as Sideritis scardica, Sideritis raeseri, and Sideritis cypria are particularly rich in these compounds.[3][4]

Q3: What are the main strategies to increase the yield of this compound? A3: The main strategies can be divided into three categories:

  • Pre-harvest (In-planta enhancement): Utilizing biotic and abiotic elicitors to stimulate the plant's natural biosynthetic pathways to produce more of the target compound.[5][6][7]

  • Extraction Optimization: Employing advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) to maximize the recovery of the compound from the plant matrix.[1][8]

  • Purification Refinement: Using efficient chromatographic techniques to isolate this compound from complex extracts with high purity and minimal loss.[9][10]

Troubleshooting Guides

Section 1: Plant Cultivation & Elicitation

Q: My plants have high biomass, but the this compound content is low. How can I boost its production? A: Low content despite good growth is a common issue. The production of secondary metabolites like flavonoids is often triggered by stress. You can use "elicitors" to stimulate the plant's defense pathways, which include flavonoid biosynthesis.[5][7]

  • Troubleshooting Steps:

    • Apply Abiotic Elicitors:

      • UV-B Radiation: Exposing plants to low levels of UV-B radiation can trigger flavonoid biosynthesis.[11] Be cautious, as excessive exposure can reduce biomass.

      • Salicylic Acid (SA) / Methyl Jasmonate (MeJA): These signaling molecules can be applied as a foliar spray. They are known to upregulate key enzymes in the flavonoid pathway.[11]

    • Apply Biotic Elicitors:

      • Yeast Extract/Fungal Elicitors: Preparations from yeast or fungal cell walls can mimic a pathogen attack, stimulating a defense response and enhancing flavonoid production.[6][7]

      • Chitosan: This polysaccharide is another effective biotic elicitor that can be used to enhance secondary metabolite biosynthesis.[6]

    • Optimize Growing Conditions: Ensure other factors like light intensity, temperature, and nutrient availability are optimal, as these also significantly affect flavonoid biosynthesis.[11]

Section 2: Extraction

Q: My extraction yield for this compound is inconsistent. What factors should I control? A: Inconsistent yields often stem from variations in extraction parameters. Glycosylated flavonoids are polar, and their stability can be affected by temperature and pH.[8][10]

  • Troubleshooting Steps:

    • Solvent Selection: Aqueous ethanol (B145695) or methanol (B129727) solutions are typically effective for extracting flavonoid glycosides.[12] The polarity must be optimized. For Sideritis species, an ethanol concentration of around 60-80% has been shown to be effective.[12][13]

    • Temperature Control: High temperatures can degrade flavonoids. For methods like Ultrasound-Assisted Extraction (UAE), monitor and control the temperature. An optimal temperature of around 40-50°C often provides a good balance between extraction efficiency and compound stability.[10][12]

    • pH Monitoring: Acidic conditions, sometimes used in the mobile phase for purification, can cause hydrolysis of the glycosidic bond, converting this compound to its aglycone (Hypolaetin).[10][14] Buffer your extraction solvent if significant pH shifts are suspected.

    • Solid-to-Liquid Ratio: Ensure a consistent and optimal ratio of plant material to solvent. A ratio of 1:20 to 1:80 (g/mL) is often a good starting point for exhaustive extraction.[1][10]

Q: I am experiencing degradation of my target compound during extraction. What can I do? A: Degradation is often caused by excessive heat, light exposure, or enzymatic activity.

  • Troubleshooting Steps:

    • Use Milder Extraction Techniques: Consider UAE or MAE over traditional methods like Soxhlet, as they often require shorter extraction times and can be performed at lower temperatures.[8][12]

    • Protect from Light: Conduct extractions in amber glassware or protect the setup from direct light, as flavonoids can be photosensitive.

    • Deactivate Enzymes: If using fresh plant material, consider a blanching step or using a solvent system that denatures enzymes (e.g., high-percentage ethanol) to prevent enzymatic degradation.

    • Optimize Time: For any given method, determine the optimal extraction time. Prolonged exposure to extraction conditions can increase the risk of degradation. For UAE, 30-40 minutes is often sufficient.[10]

Section 3: Purification & Quantification

Q: I am having difficulty separating this compound from other closely related flavonoids. A: Co-elution is a common challenge due to the structural similarity of flavonoids within the same plant extract.

  • Troubleshooting Steps:

    • Multi-Step Purification: A single purification method is rarely sufficient. Combine different chromatographic techniques based on different separation principles.

      • Initial Cleanup: Use column chromatography with resins like Diaion HP-20 or Sephadex LH-20 for preliminary purification to remove non-flavonoid compounds.[9]

      • Fine Separation: Employ reverse-phase preparative HPLC (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for high-resolution separation of the target compound from its isomers and other derivatives.[9][10]

    • Optimize HPLC Method:

      • Column Chemistry: Test different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your compounds.

      • Mobile Phase Gradient: Develop a shallow gradient elution profile around the retention time of your target compound to improve the resolution between closely eluting peaks.[15]

      • Mobile Phase Additives: Using a modifier like 0.5% acetic acid or 0.2% formic acid can improve peak shape and resolution.[15][16]

Q: My quantification results using HPLC-DAD are not reproducible. A: Reproducibility issues in HPLC analysis can arise from the sample preparation, standard handling, or the method itself.

  • Troubleshooting Steps:

    • Validate the Method: Perform a full method validation according to standard guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]

    • Ensure Complete Dissolution: Ensure your dried extracts and standards are fully dissolved before injection. Sonication can aid in dissolution. Filter all samples and standards through a 0.45-μm filter to prevent column clogging.

    • Use a Stable Standard: Ensure the purity and stability of your this compound reference standard. Store it under recommended conditions (cool, dark, and dry).

    • Check System Suitability: Before each run, perform system suitability tests (e.g., inject a standard multiple times) to check for consistent retention times, peak areas, and tailing factors.

Data & Protocols

Data Summary Tables

Table 1: Effect of Elicitors on Flavonoid Yield (Illustrative Data)

Elicitor Plant Species Compound Class Fold Increase in Yield Reference
Methyl Jasmonate Hypericum perforatum Flavonoids Up to 16 mg/g DW [11]
Yeast Extract Pueraria candollei Isoflavonoids Significant Increase [6]
UV-B Radiation Generic Flavonoids Up to 2.1-fold [6][11]

| Fungal Elicitors | Coleus forskohlii | Forskolin (Terpenoid) | Up to 6-fold |[7] |

Note: Data for specific fold-increase of this compound is limited; these values for related compounds demonstrate the potential of elicitation.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides

Parameter Optimized Value Plant Source Target Compound Reference
Solid/Liquid Ratio 1:20 (g/mL) Chrysanthemum morifolium Apigenin-7-O-glucoside [10][14]
Temperature 50 °C Chrysanthemum morifolium Apigenin-7-O-glucoside [10][14]
Extraction Time 35 min Chrysanthemum morifolium Apigenin-7-O-glucoside [10][14]
Ultrasound Power 350 W Chrysanthemum morifolium Apigenin-7-O-glucoside [10][14]
Temperature 40 °C Olive Leaves Luteolin-7-O-glucoside [12][17]

| Amplitude | 30% | Olive Leaves | Luteolin-7-O-glucoside |[12][17] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Mill dried and homogenized plant material (e.g., Sideritis leaves and flowers) to a fine powder (e.g., 355 µm sieve).[18]

  • Extraction:

    • Place 1.0 g of the powdered plant material into a glass vessel.

    • Add 20 mL of 60% aqueous ethanol (v/v) to achieve a 1:20 solid-to-liquid ratio.[10][12]

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 50°C and the ultrasound power to 350 W (or 30% amplitude).[10][12]

    • Extract for 35 minutes.

  • Recovery:

    • After extraction, centrifuge the mixture (e.g., 15 min at 6500 rpm) to pellet the plant material.[18]

    • Decant the supernatant. For exhaustive extraction, the process can be repeated on the pellet and the supernatants combined.

    • Filter the supernatant through a 0.45-μm filter before analysis or further purification.

Protocol 2: Quantification by HPLC-DAD

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[12][15]

  • Mobile Phase:

    • Solvent A: 0.5% Acetic Acid in Water.[15]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 5% to 25% B

    • 20-45 min: 25% to 50% B

    • 45-55 min: 50% to 90% B

    • 55-65 min: Hold at 90% B

    • 65-70 min: Return to 5% B and equilibrate.[15]

    • Note: This is a starting gradient and must be optimized for your specific separation.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at 345 nm for flavone glycosides.[15]

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard at several concentration levels (e.g., 0.005 to 0.1 mg/mL).

    • Calculate the concentration in the samples by comparing their peak area to the linear regression equation derived from the standard curve.[15]

Visualized Workflows and Pathways

G cluster_0 Pre-Harvest Enhancement cluster_1 Post-Harvest Processing cluster_2 Analysis & Final Product Plant Sideritis sp. Cultivation Elicitation Application of Elicitors (UV-B, MeJA, Yeast Extract) Plant->Elicitation Stimulation Harvest Harvest & Drying Elicitation->Harvest Increased Biosynthesis Extraction Optimized Extraction (UAE / MAE) Harvest->Extraction Purification Multi-Step Purification (Column Chromatography) Extraction->Purification Crude Extract Isolation Final Isolation (Prep-HPLC / HSCCC) Purification->Isolation Enriched Fraction QC Quantification (HPLC-DAD) & Purity Check Isolation->QC FinalProduct Purified Hypolaetin 7-glucoside QC->FinalProduct

Caption: General workflow for increasing the yield of this compound.

G Elicitor Biotic/Abiotic Elicitor (e.g., Methyl Jasmonate, UV-B) Receptor Cellular Receptor Activation Elicitor->Receptor Signal Signal Transduction Cascade (ROS, Hormones) Receptor->Signal TF Activation of Transcription Factors (e.g., MYB) Signal->TF Genes Upregulation of Biosynthetic Genes (e.g., PAL, CHS, FNS) TF->Genes Pathway Phenylpropanoid & Flavonoid Pathways Genes->Pathway Product Increased Accumulation of This compound Pathway->Product

Caption: Simplified signaling pathway for elicitor-induced flavonoid biosynthesis.

G Start Crude Plant Extract Decision1 High concentration of non-polar impurities? Start->Decision1 Step1 Liquid-Liquid Partition (e.g., Hexane/Ethyl Acetate) Decision1->Step1 Yes Step2 Adsorbent Chromatography (e.g., Diaion HP-20, Sephadex LH-20) Decision1->Step2 No Step1->Step2 Decision2 Need to separate closely related glycosides? Step2->Decision2 Step3 Preparative Reverse-Phase HPLC Decision2->Step3 Yes End Pure this compound Decision2->End No (Purity is sufficient) Step3->End

References

Technical Support Center: Quantification of Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Hypolaetin (B1241216) 7-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Hypolaetin 7-glucoside?

A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] HPLC-DAD/UV is often used for routine analysis due to its robustness and accessibility, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentrations of the analyte.[3][4]

Q2: I am not getting a sharp peak for this compound in my HPLC chromatogram. What could be the issue?

A2: Peak broadening or tailing can be caused by several factors. Firstly, ensure your mobile phase composition is optimal for the separation. For flavonoids like this compound, a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1-0.5% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used.[2][5] Secondly, check the health of your HPLC column. A contaminated or old column can lead to poor peak shape. Consider flushing the column or replacing it if necessary. Finally, ensure your sample is fully dissolved in the mobile phase before injection to prevent on-column precipitation.

Q3: My recovery of this compound is consistently low. What are the potential causes?

A3: Low recovery can stem from several stages of the analytical process. During extraction, ensure the solvent system is appropriate for extracting a moderately polar compound like a flavonoid glycoside. Mixtures of methanol or ethanol (B145695) with water are often effective.[6][7] The extraction technique itself (e.g., sonication, vortexing) should be vigorous enough to ensure complete extraction from the sample matrix. Additionally, this compound, like other flavonoids, can be susceptible to degradation.[8][9] Minimize exposure to high temperatures, oxygen, and light during sample preparation and storage. Finally, consider matrix effects, especially in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress the ionization of the analyte, leading to lower measured concentrations.[10][11][12]

Q4: Can this compound degrade during sample preparation and analysis?

A4: Yes, flavonoids, in general, are susceptible to degradation under certain conditions. For instance, flavone (B191248) aglycones can degrade under neutral or alkaline pH conditions, especially when heated.[8] Flavonoid glycosides are generally more stable, but hydrolysis of the glycosidic bond can occur under acidic conditions, converting this compound to its aglycone, hypolaetin.[13] It is also known that some flavonoids are unstable when exposed to atmospheric oxygen.[14] Therefore, it is crucial to control pH, temperature, and exposure to air and light throughout the experimental process.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution and Peak Shape
Symptom Potential Cause Troubleshooting Step
Peak fronting or tailingInappropriate mobile phase pH or ionic strength.Adjust the pH of the aqueous mobile phase with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
Column overload.Reduce the concentration of the injected sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Broad peaksLow column temperature.Increase the column temperature (e.g., to 30-40 °C) to improve efficiency.
Mobile phase flow rate is too high.Optimize the flow rate for your column dimensions and particle size.
Split peaksSample solvent is too different from the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Clogged frit or column void.Replace the column inlet frit or the column itself.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptom Potential Cause Troubleshooting Step
High variability between replicate injectionsInconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
Sample instability.Prepare fresh samples and standards. Keep samples in a cooled autosampler tray.
Inaccurate results (high or low)Incorrect standard concentration.Prepare fresh standard solutions and verify their concentration.
Matrix effects (ion suppression or enhancement in LC-MS).[10][11][12]Use matrix-matched standards for calibration. Alternatively, employ stable isotope-labeled internal standards.
Incomplete extraction.Optimize the extraction solvent, time, and temperature. Use techniques like ultrasound-assisted extraction to improve efficiency.[6]
Poor linearity of calibration curveStandard degradation.Prepare fresh calibration standards daily.
Detector saturation.Dilute the higher concentration standards.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for Flavonoid Glucosides (Proxy Data)

The following table summarizes typical validation parameters for the quantification of flavonoid glucosides similar to this compound, which can be used as a reference for method development.

Parameter6-Hydroxyluteolin 7-O-Glucoside[2]Luteolin-7-O-glucoside[15]
Linearity Range (µg/mL)6.25 - 10050 - 300
Correlation Coefficient (r²)1.00000.9991
Limit of Detection (LOD) (µg/mL)3.603.62
Limit of Quantification (LOQ) (µg/mL)10.9010.96
Accuracy (Recovery %)96.2 - 101.4100.1 - 105.7
Precision (RSD %)≤ 0.27≤ 3.91

Table 2: Quantitative Data of Hypolaetin Derivatives in Sideritis scardica Extracts

This table presents the concentration of hypolaetin derivatives found in extracts of Sideritis scardica, a plant known to contain this compound.

Extraction ConditionHypolaetin Derivatives (mg/g)[10]
30% Ethanol, 15 min, 70°C72.03
65% Ethanol, 5 min, 70°C115.34
65% Ethanol, 25 min, 70°C120.11
100% Ethanol, 15 min, 70°C100.23
65% Ethanol, 15 min, 40°C110.59
65% Ethanol, 15 min, 100°C135.61

Experimental Protocols

Detailed Methodology for HPLC-DAD Quantification (Adapted from a similar compound)

This protocol is adapted from a validated method for 6-Hydroxyluteolin 7-O-glucoside and can serve as a starting point for the quantification of this compound.[2]

1. Sample Preparation (Extraction)

  • Accurately weigh the powdered plant material or sample.

  • Add an appropriate volume of extraction solvent (e.g., 70% methanol in water). A sample-to-solvent ratio of 1:20 (w/v) is a good starting point.

  • Sonication for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

3. HPLC-DAD Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.5% acetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 5% to 25% B

    • 20-45 min: 25% to 50% B

    • 45-55 min: 50% to 90% B

    • 55-65 min: 90% to 5% B

    • 65-70 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound (typically around 340-350 nm for similar flavones).

4. Quantification

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_analysis HPLC-DAD Analysis sample_prep->hplc_analysis standard_prep Standard Preparation (Stock & Dilutions) standard_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: A simplified workflow for the quantification of this compound.

Potential Signaling Pathway Modulation by this compound

Based on the activity of structurally similar flavonoid glucosides like Luteolin-7-O-glucoside, this compound may exert its anti-inflammatory effects through the inhibition of the JAK/STAT signaling pathway.[4][16]

signaling_pathway cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation socs SOCS jak->socs Activation stat_p p-STAT (Dimerization) stat->stat_p nucleus Nucleus stat_p->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription hypolaetin This compound hypolaetin->jak Inhibition hypolaetin->stat Inhibition socs->jak Inhibition

Caption: Postulated inhibitory effect of this compound on the JAK/STAT pathway.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of Hypolaetin and Luteolin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two structurally related flavonoid glycosides: Hypolaetin (B1241216) 7-glucoside and Luteolin (B72000) 7-glucoside. The comparison is based on available experimental data from in vitro and in vivo studies.

Disclaimer: Scientific literature predominantly refers to Hypolaetin-8-glucoside (B1231119) when discussing the anti-inflammatory properties of hypolaetin glycosides. Data presented here for "Hypolaetin 7-glucoside" is based on studies of its isomer, Hypolaetin-8-glucoside. Direct comparative studies between Luteolin 7-glucoside and Hypolaetin-8-glucoside under identical experimental conditions are not available in the current literature. This guide synthesizes findings from separate studies to draw a comparative picture.

Luteolin 7-glucoside: An Inhibitor of Inflammatory Mediators

Luteolin 7-glucoside (Lut-7-G), also known as Cynaroside, is a common flavone (B191248) found in numerous plants. Its anti-inflammatory activity has been well-documented, primarily through in vitro models using lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: In Vitro Anti-inflammatory Activity

Lut-7-G has been shown to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in a dose-dependent manner. However, studies consistently show that its aglycone form, Luteolin, is a more potent inhibitor.[1]

CompoundCell LineInflammatory StimulusParameter MeasuredIC₅₀ Value (µM)Reference
Luteolin 7-glucoside RAW 264.7LPSNitric Oxide (NO)22.7[1]
Luteolin 7-glucoside RAW 264.7LPSProstaglandin E₂ (PGE₂)15.0[1]
Luteolin (Aglycone)RAW 264.7LPSNitric Oxide (NO)13.9[1]
Luteolin (Aglycone)RAW 264.7LPSProstaglandin E₂ (PGE₂)7.4[1]
Experimental Protocol: In Vitro Anti-inflammatory Assay

The data presented above was generated using a standard in vitro model for inflammation.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a suitable medium (e.g., DMEM with 10% FBS).[2]

  • Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1x10⁵ cells/well) and incubated for 24 hours to allow for adherence.[3]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (Luteolin 7-glucoside).

  • Stimulation: After a pre-incubation period with the compound, inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 100-200 ng/mL).[4]

  • Incubation: The cells are incubated for a further 24 hours.[3]

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.[3]

  • Measurement of Prostaglandins (B1171923) & Cytokines: The levels of PGE2, TNF-α, IL-6, and other cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture RAW 264.7 Macrophage Cells c2 Seed cells in 96-well plate c1->c2 c3 Incubate for 24h for adherence c2->c3 t1 Pre-treat cells with Luteolin 7-Glucoside c3->t1 s1 Stimulate with LPS (e.g., 1 µg/mL) t1->s1 i1 Incubate for 18-24h s1->i1 a1 Collect Supernatant i1->a1 a2 Griess Assay (for Nitric Oxide) a1->a2 a3 ELISA (for PGE₂, TNF-α, IL-6) a1->a3

Workflow for in vitro anti-inflammatory screening.
Mechanism of Action: Signaling Pathways

Luteolin 7-glucoside exerts its anti-inflammatory effects by modulating several key signaling pathways. It primarily inhibits the activation of transcription factors that regulate the expression of pro-inflammatory genes.

  • NF-κB Pathway: Lut-7-G impedes the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][6]

  • PI3K/Akt Pathway: Both luteolin and its 7-glucoside inhibit the phosphorylation of Akt, a crucial kinase in the PI3K/Akt signaling pathway.[1][6]

  • JAK/STAT Pathway: Lut-7-G has been shown to inhibit the STAT3 pathway and regulate the JAK1/STAT6/SOCS1 pathway, which are important in cytokine signaling and inflammatory responses.[7][8]

  • MAPK Pathway: While its aglycone (Luteolin) is a known inhibitor of MAPKs (JNK and p38), some studies suggest Lut-7-G also modulates this pathway to strengthen antioxidative potential.[7][9]

G cluster_pathways Intracellular Signaling Cascades LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 PI3K PI3K TLR4->PI3K Activates IKK IKK TLR4->IKK Activates MAPK MAPKs (JNK, p38) TLR4->MAPK Activates JAK JAKs TLR4->JAK Activates Akt Akt PI3K->Akt Akt->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Activate Transcription MAPK->Nucleus MAPK->Genes Activate Transcription STAT STATs JAK->STAT STAT->Nucleus STAT->Genes Activate Transcription Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Genes->Mediators Leads to Production Lut7G Luteolin 7-Glucoside Lut7G->Akt Inhibits Lut7G->NFkB Inhibits Activation Lut7G->STAT Inhibits

Signaling pathways modulated by Luteolin 7-Glucoside.

Hypolaetin-8-glucoside: In Vivo Efficacy and a Contrasting Mechanism

Hypolaetin-8-glucoside, isolated from plants like Sideritis mugronensis, has demonstrated significant anti-inflammatory and anti-ulcer properties in animal models.[10][11] Its actions appear to differ mechanistically from Luteolin 7-glucoside, particularly concerning prostaglandin synthesis.

Qualitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Hypolaetin-8-glucoside have been evaluated in rat models of acute inflammation.

CompoundAnimal ModelParameter MeasuredObservationReference
Hypolaetin-8-glucoside Carrageenan-induced rat paw edemaPaw swelling (acute phase)More potent than phenylbutazone (B1037)[10][11]
Hypolaetin-8-glucoside Carrageenan-induced rat paw edemaPaw swelling (prolonged phase)Less effective than phenylbutazone[10]
Hypolaetin-8-glucoside Carrageenan-induced abscess (rat)Abscess developmentEquiactive with phenylbutazone[10][12]
Hypolaetin-8-glucoside Carrageenan air pouch (rat)Protein exudation, leucocyte migration, β-glucuronidase activityExerted inhibitory effects[13]
Hypolaetin-8-glucoside Cold-restraint induced gastric lesions (rat)Gastric lesion formationPrevented lesion formation (anti-ulcer effect)[10]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Compound Administration: Test compounds (e.g., Hypolaetin-8-glucoside at 100 mg/kg) or a control vehicle are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the rat's hind paw.[14]

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage of edema inhibition by the compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Mechanism of Action: Prostaglandin Synthesis

A key distinguishing feature of Hypolaetin-8-glucoside is its effect on prostaglandin (PG) biosynthesis. Unlike Luteolin 7-glucoside and typical non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit PG production, Hypolaetin-8-glucoside has been found to stimulate it.

  • In sheep seminal vesicle microsomes, Hypolaetin-8-glucoside (10-1000 µM) stimulated the formation of prostaglandins from arachidonic acid.[15]

  • It also enhanced the release of prostacyclin from rat caecum fragments.[15]

This unique property may be linked to its observed gastroprotective and anti-ulcer effects, as prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa.[10][15] This suggests that Hypolaetin-8-glucoside's anti-inflammatory action is not dependent on the inhibition of the cyclooxygenase (COX) pathway.

Summary of Comparison

FeatureLuteolin 7-glucosideHypolaetin-8-glucoside
Primary Model Studied In vitro (LPS-stimulated macrophages)In vivo (Carrageenan-induced edema in rats)
Potency (vs. Aglycone) Less potent than its aglycone, Luteolin, in vitro.[1]Not directly compared, but glycoside form is active.
Effect on NO Production Inhibitory (IC₅₀ = 22.7 µM)[1]Not reported
Effect on Prostaglandins Inhibits PGE₂ production (IC₅₀ = 15.0 µM)[1]Stimulates prostaglandin and prostacyclin formation[15]
Key Signaling Pathways Inhibits NF-κB, PI3K/Akt, and JAK/STAT pathways.[1][6][7]Mechanism is independent of prostaglandin inhibition; involves inhibition of leucocyte migration and protein exudation.[13]
Other Properties Strong antioxidant activity.[7]Potent anti-ulcer and gastroprotective activity.[10]

Conclusion

Both Luteolin 7-glucoside and Hypolaetin-8-glucoside are flavonoid glycosides with significant, yet distinct, anti-inflammatory profiles.

Luteolin 7-glucoside acts as a classical inflammation inhibitor in vitro, reducing the production of key mediators like NO and PGE₂ by downregulating major inflammatory signaling pathways such as NF-κB and JAK/STAT. Its activity is well-characterized in cellular models, though it is less potent than its aglycone.

Hypolaetin-8-glucoside demonstrates potent anti-inflammatory effects in in vivo models of acute inflammation, comparable to or exceeding that of phenylbutazone in certain phases. Its most remarkable feature is a mechanism that does not rely on the inhibition of prostaglandin synthesis; in fact, it stimulates it. This unique profile is coupled with strong anti-ulcer properties, suggesting it may represent a class of anti-inflammatory agents with a superior gastrointestinal safety profile.

Further research, particularly head-to-head studies in both in vitro and in vivo models, is necessary to fully elucidate the comparative potency and therapeutic potential of these two compounds.

References

Comparative Efficacy of Apigenin 7-glucoside in RAW 264.7 Macrophages: An Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Hypolaetin 7-glucoside versus Apigenin 7-glucoside in RAW 264.7 macrophage cells cannot be provided at this time due to a lack of available experimental data for this compound and its aglycone, hypolaetin, within this specific cell line.

This guide, therefore, focuses on the documented anti-inflammatory efficacy of Apigenin 7-glucoside (AP7G), also known as Apigenin-7-O-glucoside, in the widely studied RAW 264.7 murine macrophage cell line. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this flavonoid in modulating inflammatory responses.

Apigenin 7-glucoside: Profile of an Anti-inflammatory Flavonoid

Apigenin 7-glucoside is a natural flavonoid with recognized anti-inflammatory properties. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a standard in vitro model for inflammation, have demonstrated its ability to mitigate the inflammatory cascade.

Data Summary

The following tables summarize the quantitative data on the effects of Apigenin 7-glucoside on RAW 264.7 cells.

Table 1: Cytotoxicity of Apigenin 7-glucoside in RAW 264.7 Cells

CompoundConcentration Range (µM)AssayObservation
Apigenin 7-glucoside0.16 - 10MTT AssayCytotoxicity lower than 20%

Table 2: Anti-inflammatory Activity of Apigenin 7-glucoside in LPS-stimulated RAW 264.7 Cells

Inflammatory MarkerTreatment ConditionsMethodKey Findings
Nitric Oxide (NO)Pre-treatment with various concentrations of AP7G for 1h, followed by 100 ng/mL LPS for 24hGriess Reagent AssayDose-dependent inhibition of NO production
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Pre-treatment with AP7G, followed by LPS stimulationELISAReduction in the production of TNF-α, IL-1β, and IL-6
iNOS and COX-2Pre-treatment with AP7G, followed by LPS stimulationWestern Blot/qRT-PCRSuppression of iNOS and COX-2 protein and mRNA expression

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of Apigenin 7-glucoside for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent

A Head-to-Head Comparison: Hypolaetin 7-glucoside and Phenylbutazone in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the plant-derived flavonoid, Hypolaetin (B1241216) 7-glucoside, and the conventional non-steroidal anti-inflammatory drug (NSAID), phenylbutazone (B1037). While direct comparative studies on Hypolaetin 7-glucoside are limited, this guide draws upon available data for the closely related isomer, Hypolaetin 8-glucoside, to offer insights into its potential anti-inflammatory properties relative to phenylbutazone.

Executive Summary

Phenylbutazone is a potent, non-selective cyclooxygenase (COX) inhibitor with well-established anti-inflammatory and analgesic effects.[1][2] However, its use is associated with a risk of gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme. In contrast, evidence suggests that hypolaetin glucosides may exert their anti-inflammatory effects through mechanisms distinct from direct COX inhibition, potentially offering a better safety profile. Notably, Hypolaetin 8-glucoside has been reported to be more potent than phenylbutazone in acute inflammation models without inducing gastric lesions.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for phenylbutazone and Hypolaetin 8-glucoside. It is important to note that the data for Hypolaetin 8-glucoside is used as a proxy for this compound due to a lack of specific data for the latter.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetSpeciesIC50Source
PhenylbutazoneCOX-1Horse0.302 (ratio to COX-2)[2]
PhenylbutazoneCOX-2Horse1 (ratio to COX-1)[2]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseRouteTime Point% Inhibition of EdemaSource
Hypolaetin 8-glucoside50 mg/kgOral3 hours> Phenylbutazone[3]
Phenylbutazone50 mg/kgOral3 hours< Hypolaetin 8-glucoside[3]

Note: The original study stated Hypolaetin-8-glucoside was "more potent" without providing a specific percentage of inhibition for phenylbutazone at the same dose and time point.

Mechanism of Action

Phenylbutazone: A non-selective inhibitor of cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

Hypolaetin Glucosides: The mechanism is not fully elucidated and appears to differ from that of traditional NSAIDs. Studies on Hypolaetin 8-glucoside suggest it may stimulate prostaglandin (B15479496) formation.[4] Other related flavonoids, such as Luteolin-7-O-glucoside, have been shown to exert anti-inflammatory effects by inhibiting pathways like JAK/STAT and modulating Nrf2/MAPK signaling, rather than directly inhibiting COX enzymes.[5][6]

Signaling Pathway Diagrams

Phenylbutazone_Mechanism Arachidonic Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Phenylbutazone Phenylbutazone Phenylbutazone->COX Inhibition

Figure 1: Phenylbutazone's COX Inhibition Pathway

Hypolaetin_Mechanism cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cellular_response Cellular Response Stimuli Stimuli JAK JAK Stimuli->JAK MAPK MAPK Stimuli->MAPK STAT STAT JAK->STAT Pro_inflammatory_Genes Pro-inflammatory Gene Expression STAT->Pro_inflammatory_Genes Nrf2 Nrf2 MAPK->Nrf2 Antioxidant_Response Antioxidant Response Element (ARE) Nrf2->Antioxidant_Response Hypolaetin Hypolaetin 7-glucoside Hypolaetin->JAK Inhibition Hypolaetin->MAPK Modulation

Figure 2: Potential Anti-Inflammatory Pathways of this compound

Experimental Protocols

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Drug Administration: The test compounds (Hypolaetin 8-glucoside or phenylbutazone) are administered orally at a specified dose (e.g., 50 mg/kg) one hour before carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Grouping Grouping of Animals (Control, Phenylbutazone, Hypolaetin) Baseline_Measurement->Grouping Drug_Administration Oral Administration of Test Compounds/Vehicle Grouping->Drug_Administration Inflammation_Induction Carrageenan Injection (Sub-plantar) Drug_Administration->Inflammation_Induction 1 hour post-treatment Edema_Measurement Paw Volume Measurement (Hourly for 4 hours) Inflammation_Induction->Edema_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Edema_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay

Safety and Tolerability

A significant advantage of Hypolaetin 8-glucoside observed in preclinical studies is its favorable gastrointestinal safety profile. Unlike phenylbutazone, Hypolaetin 8-glucoside did not cause gastric erosions in rats, suggesting a reduced risk of NSAID-associated gastropathy.[3]

Conclusion

Phenylbutazone is a well-characterized and effective anti-inflammatory agent, but its clinical utility is hampered by its non-selective COX inhibition and associated side effects. This compound, and its better-studied isomer Hypolaetin 8-glucoside, represent a promising class of anti-inflammatory compounds. Their distinct mechanism of action, potentially involving the modulation of inflammatory signaling pathways other than direct COX inhibition, coupled with a superior preclinical safety profile, warrants further investigation. Direct, head-to-head comparative studies of this compound and phenylbutazone are needed to fully elucidate their relative efficacy and safety for potential therapeutic applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Hypolaetin 7-glucoside and structurally related flavonoids. The information presented is supported by experimental data to aid in drug discovery and development efforts.

Structure-Activity Relationship: Glycosylation is Key

The biological activity of flavonoids is significantly influenced by their structural features, particularly the presence and position of a glycoside moiety. Hypolaetin, a flavone, and its glycosidic forms, such as this compound, offer a clear example of this structure-activity relationship (SAR).

Generally, the aglycone form of a flavonoid (the flavonoid without a sugar group) exhibits more potent in vitro activity compared to its glycoside counterpart. This is often attributed to the smaller size and increased lipophilicity of the aglycone, allowing for better interaction with cellular targets. However, glycosylation can enhance solubility and bioavailability in vivo.

For instance, in the case of the structurally similar luteolin (B72000) and its 7-O-glucoside, the aglycone shows stronger inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in vitro.[1] The presence of the glucoside at the 7-position can hinder the molecule's ability to interact with the active sites of enzymes or transcription factors.

Comparative Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and enzyme inhibitory activities of Hypolaetin, its related glycosides, and other comparable flavonoids. Due to the limited direct quantitative data for this compound, data for the structurally analogous Luteolin 7-glucoside is included as a primary comparison point.

Antioxidant Activity
CompoundAssayIC50 / EC50 (µM)Reference
LuteolinDPPH Radical Scavenging20.2[2]
Luteolin 7-O-glucosideDPPH Radical Scavenging21.2[2]
Luteolin 7-O-glucosideDPPH Radical Scavenging6.80[3]
QuercetinDPPH Radical Scavenging--
Rutin (Quercetin 3-O-rutinoside)DPPH Radical Scavenging--
Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
LuteolinNO Production Inhibition (LPS-stimulated RAW 264.7 cells)13.9[1]
Luteolin 7-O-glucosideNO Production Inhibition (LPS-stimulated RAW 264.7 cells)22.7[1]
LuteolinPGE2 Production Inhibition (LPS-stimulated RAW 264.7 cells)7.4[1]
Luteolin 7-O-glucosidePGE2 Production Inhibition (LPS-stimulated RAW 264.7 cells)15.0[1]
Hypolaetin-8-glucosideProstaglandin Formation StimulationActive in 10-1000 µM range[4]
Enzyme Inhibitory Activity
CompoundEnzymeIC50 (µM)Reference
LuteolinHyaluronidase (B3051955)< Kaempferol[5]
ApigeninHyaluronidase< Kaempferol[5]
KaempferolHyaluronidase> Silybin[5]
QuercetinProstaglandin 15-hydroxydehydrogenase (PGDH)~130-2100 (range for aglycones)[4]
KaempferolProstaglandin 15-hydroxydehydrogenase (PGDH)~130-2100 (range for aglycones)[4]
IsoscutellareinProstaglandin 15-hydroxydehydrogenase (PGDH)~130-2100 (range for aglycones)[4]
Luteolin 7-O-glucosideAcetylcholinesterase (AChE)1.65 - 18.24[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Methanol (or other suitable solvent)

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a fixed volume of the DPPH solution to a 96-well plate.

    • Add an equal volume of the test compound or standard solution to the wells.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Trolox, Ascorbic acid)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.7-1.0 at a specific wavelength (e.g., 734 nm).

    • Add a small volume of the test compound or standard solution at different concentrations to a 96-well plate.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate for a specific time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at the specified wavelength.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assay

1. Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.

  • Reagents:

    • RAW 264.7 macrophage cells

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound solutions at various concentrations

    • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A set of wells without LPS stimulation serves as the negative control.

    • After incubation, collect the cell culture supernatant.

    • To a new 96-well plate, add the collected supernatant, and then add Griess reagent A followed by Griess reagent B.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

Enzyme Inhibition Assays

1. Xanthine (B1682287) Oxidase (XO) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The inhibition is typically monitored by measuring the decrease in the formation of uric acid, which absorbs light at 295 nm.

  • Reagents:

    • Xanthine oxidase enzyme solution

    • Xanthine substrate solution

    • Phosphate buffer (e.g., pH 7.5)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Allopurinol)

  • Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound or standard solution, and the xanthine oxidase enzyme solution.

    • Pre-incubate the mixture for a short period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the absorbance at 295 nm at regular intervals for a specific duration using a microplate reader.

    • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

2. Hyaluronidase Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on hyaluronidase, an enzyme that degrades hyaluronic acid. The remaining hyaluronic acid after the enzymatic reaction is precipitated with an acidic albumin solution, and the turbidity is measured. Higher turbidity indicates greater inhibition of the enzyme.

  • Reagents:

    • Hyaluronidase enzyme solution (e.g., from bovine testes)

    • Hyaluronic acid substrate solution

    • Acetate (B1210297) buffer (e.g., pH 3.5-4.5)

    • Bovine serum albumin (BSA) solution in acetate buffer

    • Test compound solutions at various concentrations

    • Positive control (e.g., Quercetin, Apigenin)

  • Procedure:

    • Pre-incubate the hyaluronidase enzyme with the test compound or standard solution in the acetate buffer for a specific time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the hyaluronic acid substrate.

    • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

    • Stop the reaction by adding the acidic BSA solution.

    • Allow the mixture to stand at room temperature for a short period (e.g., 10 minutes) to allow the undigested hyaluronic acid to form a precipitate.

    • Measure the turbidity (absorbance) at a specific wavelength (e.g., 600 nm).

    • The percentage of inhibition is calculated based on the difference in turbidity between the control (no inhibitor) and the samples.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

Flavonoids, including Hypolaetin and its derivatives, exert their biological effects by modulating key intracellular signaling pathways. The primary pathways influenced are the NF-κB and MAPK pathways, which are central to the inflammatory response. Luteolin 7-glucoside has also been shown to affect the JAK/STAT pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators such as iNOS, COX-2, and various cytokines. Flavonoids can inhibit this pathway at multiple points.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation activates transcription of Hypolaetin Hypolaetin / Luteolin (Aglycone) Hypolaetin->IKK inhibits Hypolaetin->NFkB_active inhibits nuclear translocation Hypolaetin_glucoside This compound / Luteolin 7-glucoside Hypolaetin_glucoside->IKK inhibits (weaker)

Caption: NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory process. It consists of a series of protein kinases that phosphorylate and activate downstream targets, including transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38. Flavonoids can inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates AP1 AP-1 p38->AP1 activates JNK->AP1 activates Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Hypolaetin Hypolaetin / Luteolin (Aglycone) Hypolaetin->MAPKK inhibits phosphorylation Hypolaetin->p38 inhibits phosphorylation Hypolaetin->JNK inhibits phosphorylation

Caption: MAPK signaling pathway and inhibition by flavonoid aglycones.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. Luteolin-7-O-glucoside has been shown to inhibit this pathway, particularly the STAT3 and STAT6 components, which are involved in inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT (e.g., STAT3, STAT6) JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression regulates Lut7G Luteolin 7-glucoside Lut7G->JAK inhibits Lut7G->STAT inhibits phosphorylation

Caption: JAK/STAT signaling pathway and inhibition by Luteolin 7-glucoside.

Conclusion

The available data indicates that Hypolaetin and its glycosides, along with structurally similar flavonoids like luteolin, are promising candidates for further investigation as anti-inflammatory and antioxidant agents. The structure-activity relationship highlights the superior in vitro activity of the aglycone, while the glycoside forms may offer advantages in terms of in vivo bioavailability. The modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and JAK/STAT provides a mechanistic basis for their observed biological effects. Further research focusing on the in vivo efficacy and pharmacokinetic profiles of these compounds is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Anti-Inflammatory Potential of Hypolaetin 7-glucoside: A Comparative Analysis in a Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the anti-inflammatory effects of Hypolaetin 7-glucoside and its structural analogs in established mouse models of inflammation. Due to the limited availability of direct experimental data on this compound in murine models, this document leverages findings from closely related flavonoids—Hypolaetin-8-glucoside, Luteolin-7-O-glucoside, and Hesperetin-7-O-glucoside—to provide a predictive assessment of its potential efficacy and mechanism of action.

Executive Summary

This compound, a naturally occurring flavonoid, is structurally similar to other flavonoids that have demonstrated significant anti-inflammatory properties. This guide synthesizes available preclinical data for these related compounds to build a strong case for the anti-inflammatory potential of this compound. The primary mechanisms of action for these related flavonoids involve the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT. This comparative analysis suggests that this compound is a promising candidate for further investigation as a novel anti-inflammatory agent.

Comparative Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from studies on flavonoids structurally related to this compound in various mouse models of inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)ComparatorComparator DoseComparator Inhibition (%)
Hypolaetin-8-glucosideRat100 mg/kgOralMore potent than Phenylbutazone in the acute phase[1]Phenylbutazone100 mg/kg-
Luteolin-7-O-glucosideMouse50 and 100 mg/kgOralDose-dependent reduction in DAI scoreMesalazine52 mg/kgSimilar to 100 mg/kg Luteolin-7-O-glucoside

*Data for Luteolin-7-O-glucoside is from a DSS-induced colitis model, as direct carrageenan-induced paw edema data was not available in the search results.[2]

Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model

CompoundAnimal ModelDoseRoute of AdministrationKey Inflammatory Marker ReductionComparator
HesperetinMouseNot specifiedNot specifiedDecreased TNF-α, COX-2, and NOS-2 expression in the brain[3][4]-
QuercetinMouseNot specifiedNot specifiedReduced expression of TNF-α, COX-2, and NOS-2 in the brain[4]-
Luteolin & Luteolin-7-O-glucosideMouse50 mg/kgGavageAmeliorated increases in serum AST, ALT, and TNF-α levels[5]-

Table 3: Efficacy in Dextran Sulfate Sodium (DSS)-Induced Colitis Model

CompoundAnimal ModelDoseRoute of AdministrationKey OutcomesComparator
Hesperetin-7-O-glucosideMouse1 mg/kgDietaryAlleviated inflammatory status, recovered colon length[6]-
Luteolin-7-O-glucosideMouse50 and 100 mg/kgOralImproved weight loss, decreased DAI score, spleen index, and histopathological score[2]Mesalazine

Experimental Protocols

Detailed methodologies for the key experimental models are provided below. These protocols are based on standard practices and findings from studies on related flavonoids.

Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound at various doses).

  • Procedure:

    • Test compounds or vehicle are administered orally 1 hour before carrageenan injection.

    • 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 0, 1, 2, and 3 hours post-carrageenan injection using a plethysmometer.

  • Endpoint: The percentage inhibition of paw edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics systemic inflammatory responses.

  • Animals: C57BL/6 mice are commonly used.

  • Groups: Control, LPS-only, and LPS + this compound (various doses).

  • Procedure:

    • This compound is administered (e.g., orally or intraperitoneally) prior to or concurrently with LPS.

    • LPS (e.g., 1-5 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.

    • Animals are monitored for clinical signs of inflammation.

  • Endpoints: Serum and tissue samples are collected at specific time points (e.g., 4, 8, 24 hours) to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA and gene expression of inflammatory mediators by RT-PCR.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used model for inflammatory bowel disease.

  • Animals: C57BL/6 mice are typically used.

  • Groups: Control (drinking water), DSS-only, and DSS + this compound (various doses).

  • Procedure:

    • Colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 5-7 days.

    • This compound is administered daily via oral gavage.

    • Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoints: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).

Signaling Pathways and Mechanisms of Action

Flavonoids, including the structural analogs of this compound, exert their anti-inflammatory effects by modulating several key signaling pathways.[7][8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] Flavonoids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation Degradation IkB->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes H7G This compound (and related flavonoids) H7G->IKK inhibits H7G->NFkB inhibits nuclear translocation

Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli.[11][[“]] Flavonoids have been shown to inhibit the phosphorylation of these kinases, leading to a downstream reduction in inflammatory mediator production.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Gene Expression AP1->Genes H7G This compound (and related flavonoids) H7G->MAPKK inhibits phosphorylation

Modulation of the MAPK signaling pathway.
JAK-STAT Signaling Pathway

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling.[13][14] Flavonoids can interfere with this pathway by inhibiting the phosphorylation of JAKs and STATs, thereby blocking the pro-inflammatory effects of cytokines.

JAK_STAT_Pathway cluster_0 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Genes Target Gene Expression pSTAT->Genes H7G This compound (and related flavonoids) H7G->JAK inhibits phosphorylation Experimental_Workflow Model Selection of Mouse Inflammation Model (e.g., Carrageenan, LPS, DSS) Grouping Animal Grouping and Dose Selection Model->Grouping Admin Compound Administration Grouping->Admin Induction Induction of Inflammation Admin->Induction Monitoring Monitoring of Clinical Signs and Symptoms Induction->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Biochemical and Histological Analysis Sampling->Analysis Data Data Analysis and Interpretation Analysis->Data

References

A Comparative Analysis of Hypolaetin 7-glucoside and Indomethacin on Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of the flavonoid Hypolaetin 7-glucoside and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin on prostaglandin (B15479496) synthesis. This document synthesizes experimental data to highlight their contrasting mechanisms of action, offering valuable insights for research and drug development in inflammation and related fields.

Executive Summary

Indomethacin is a well-established and potent non-selective inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923). This mechanism underlies its powerful anti-inflammatory, analgesic, and antipyretic properties. In stark contrast, available evidence on the closely related flavonoid, Hypolaetin-8-glucoside, suggests that it stimulates prostaglandin formation under basal conditions. This fundamental difference in their interaction with the prostaglandin synthesis pathway positions them as compounds with divergent therapeutic and research applications. While Indomethacin serves as a powerful tool for suppressing inflammation, this compound and related compounds may offer gastroprotective and nuanced anti-inflammatory effects through a distinct, prostaglandin-mediated mechanism.

Data Presentation: Quantitative Analysis

The following table summarizes the quantitative data on the effects of Indomethacin and this compound on key enzymes in the prostaglandin synthesis pathway. It is important to note that direct quantitative data for this compound is limited; therefore, data for the closely related isomer, Hypolaetin-8-glucoside, and another related flavonoid, Luteolin-7-O-glucoside, are presented to provide the most relevant available information.

CompoundTarget EnzymeEffectIC50 / Concentration RangeSource
Indomethacin COX-1Inhibition0.0090 µM[1]
COX-2Inhibition0.31 µM[1]
Hypolaetin-8-glucoside Prostaglandin SynthesisStimulation10-1000 µM[2]
Luteolin-7-O-glucoside Lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) ProductionInhibitionNot specified[3]

Mechanism of Action

Indomethacin: A Non-Selective COX Inhibitor

Indomethacin exerts its pharmacological effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, a key mediator of inflammation. By blocking this crucial step, Indomethacin effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[4]

This compound: A Modulator of Prostaglandin Synthesis

The mechanism of action for this compound on prostaglandin synthesis is notably different and appears to be context-dependent. Studies on the closely related compound, Hypolaetin-8-glucoside, have shown that it can stimulate the formation of prostaglandins from arachidonic acid in vitro.[2] This effect is associated with the glycosidic form of the flavonoid.[2] Conversely, other research on related flavonoid glucosides, such as Luteolin-7-O-glucoside, has demonstrated an inhibitory effect on prostaglandin production in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[3] This suggests that this compound may act as a modulator, potentially enhancing basal prostaglandin levels, which can be gastroprotective, while attenuating the excessive prostaglandin production seen in inflammatory states.

Signaling Pathways and Experimental Workflow

To visualize the distinct interactions of this compound and Indomethacin with the prostaglandin synthesis pathway, the following diagrams are provided.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Pharmacological Intervention Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1_COX2 Inhibition Hypolaetin_7_glucoside Hypolaetin_7_glucoside Hypolaetin_7_glucoside->COX1_COX2 Stimulation (basal conditions)

Figure 1: Prostaglandin Synthesis Pathway and Points of Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Treatment 2. Treatment Groups - Vehicle Control - Indomethacin - this compound Cell_Culture->Treatment Stimulation 3. Inflammatory Stimulus (optional) (e.g., Lipopolysaccharide) Treatment->Stimulation Supernatant_Collection 4. Collection of Cell Supernatant Stimulation->Supernatant_Collection PGE2_Quantification 5. Quantification of PGE2 (e.g., ELISA) Supernatant_Collection->PGE2_Quantification Data_Analysis 6. Data Analysis and Comparison PGE2_Quantification->Data_Analysis

Figure 2: Experimental Workflow for Comparative Analysis.

Experimental Protocols

The following provides a generalized experimental protocol for the comparative analysis of Indomethacin and this compound on prostaglandin E2 (PGE2) production in a cell-based assay.

Objective: To determine the effect of Indomethacin and this compound on basal and inflammation-induced PGE2 synthesis in cultured cells.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, human umbilical vein endothelial cells)

  • Cell culture medium and supplements

  • Indomethacin

  • This compound

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in appropriate multi-well plates at a predetermined density and allow them to adhere and grow to a suitable confluency.

  • Treatment:

    • For basal level assessment, replace the culture medium with fresh medium containing various concentrations of Indomethacin, this compound, or a vehicle control.

    • For inflammation-induced assessment, pre-treat the cells with various concentrations of Indomethacin, this compound, or a vehicle control for a specified period (e.g., 1 hour). Following pre-treatment, add an inflammatory stimulus (e.g., LPS) to the wells and incubate for a designated time (e.g., 24 hours).

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample based on the standard curve.

    • Normalize the PGE2 concentrations to the cell number or total protein content if necessary.

    • Compare the PGE2 levels in the treatment groups to the vehicle control to determine the percentage of inhibition or stimulation.

    • If applicable, calculate the IC50 value for Indomethacin and the EC50 value for this compound.

Conclusion

The comparative analysis of this compound and Indomethacin reveals two compounds with diametrically opposed effects on basal prostaglandin synthesis. Indomethacin is a potent inhibitor, making it a cornerstone for treating inflammatory conditions where prostaglandin levels are pathologically elevated. In contrast, this compound, based on evidence from closely related flavonoids, appears to stimulate prostaglandin synthesis under normal conditions, a characteristic that may contribute to its reported gastroprotective effects. The potential for this compound to also inhibit inflammation-induced prostaglandin production suggests a more complex, modulatory role.

For researchers and drug development professionals, this highlights the importance of understanding the nuanced biochemical profiles of flavonoids. While Indomethacin offers a direct and powerful anti-inflammatory action, compounds like this compound may represent a novel class of therapeutic agents that can selectively modulate the prostaglandin pathway, potentially offering anti-inflammatory benefits without the gastrointestinal side effects associated with non-selective COX inhibitors. Further research is warranted to fully elucidate the concentration- and context-dependent effects of this compound on prostaglandin synthesis and to explore its therapeutic potential.

References

In Vitro Cytotoxicity: A Comparative Guide to Hypolaetin 7-Glucoside and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant disparity in the cytotoxic data for Hypolaetin (B1241216) 7-glucoside and quercetin (B1663063). While quercetin has been extensively studied for its cytotoxic effects against various cancer cell lines, there is a notable absence of direct research on the in vitro cytotoxicity of Hypolaetin 7-glucoside. This guide provides a detailed overview of the existing data for quercetin and contextualizes the limited information available for this compound.

Executive Summary

Quercetin, a widely studied flavonoid, demonstrates significant cytotoxic activity against a broad spectrum of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. In contrast, this compound, another flavonoid, has been primarily investigated for its anti-inflammatory properties. Direct evidence of its in vitro cytotoxic effects, including IC50 values, is not currently available in published scientific literature. While some plant extracts containing hypolaetin derivatives have shown cytotoxic potential, these findings cannot be directly attributed to this compound itself.

Quercetin: A Potent Cytotoxic Flavonoid

Quercetin has been the subject of numerous in vitro studies to evaluate its potential as an anticancer agent. These studies have consistently demonstrated its ability to inhibit the proliferation of various cancer cells.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of quercetin in various human cancer cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HCT116Colon CancerNot Specified5.79 (±0.13)[1]
MDA-MB-231Breast CancerNot Specified5.81 (±0.13)[1]
A549Lung Cancer248.65 µg/ml[2]
A549Lung Cancer487.96 µg/ml[2]
A549Lung Cancer725.14 µg/ml[2]
H69Lung Cancer2414.2 µg/ml[2]
H69Lung Cancer4810.57 µg/ml[2]
H69Lung Cancer729.18 µg/ml[2]
HL-60Promyelocytic Leukemia96~7.7[3]
MCF-7Breast CancerNot Specified17.2[4]
HT-29Colon CancerNot SpecifiedNot Specified[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Mechanisms of Quercetin-Induced Cytotoxicity

Quercetin exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

1. Induction of Apoptosis:

Quercetin has been shown to trigger both the intrinsic and extrinsic apoptotic pathways.

  • Intrinsic Pathway: Quercetin can increase the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax/Bcl-2. This leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of caspases 9 and 3.

  • Extrinsic Pathway: Quercetin can activate death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and the initiation of the apoptotic cascade.

2. Cell Cycle Arrest:

Quercetin can halt the progression of the cell cycle at various phases, preventing cancer cells from dividing and proliferating. It has been observed to cause cell cycle arrest at the G2/M and G1/S phases by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

3. Modulation of Signaling Pathways:

Quercetin influences several key signaling pathways that are often dysregulated in cancer:

  • PI3K/Akt/mTOR Pathway: Quercetin can inhibit this critical survival pathway, leading to decreased cell proliferation and survival.

  • MAPK Pathway: Quercetin can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cell growth and differentiation.

  • NF-κB Pathway: Quercetin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer progression.

  • p53 Signaling: Quercetin's interaction with the p53 tumor suppressor protein is complex and can be cell-type dependent. In some cases, it can enhance p53 activity, leading to apoptosis, while in others, its cytotoxicity is independent of p53.

Experimental Protocols for Assessing Cytotoxicity

The following are standard in vitro assays used to evaluate the cytotoxic effects of compounds like quercetin.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a widely used method to assess cell viability.

  • Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (e.g., quercetin) for a specific duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the test compound.

    • Harvest the cells and wash them with a binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

3. Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

  • Principle: A fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide) is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content.

  • Procedure:

    • Treat cells with the test compound.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Generate a histogram to visualize the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This compound: An Overview of Available Data

In stark contrast to quercetin, there is a significant lack of published research on the in vitro cytotoxicity of this compound.

Biological Activities

The primary biological activity reported for this compound and its isomers (e.g., Hypolaetin-8-glucoside) is anti-inflammatory. Studies have shown that these compounds can inhibit inflammatory mediators and pathways.

Indirect Cytotoxicity Information

While no direct data exists for the cytotoxicity of isolated this compound, some studies have investigated the cytotoxic effects of extracts from plants known to contain this compound, such as those from the Sideritis (ironwort) and Juniperus genera.

  • Extracts from various Sideritis species have demonstrated cytotoxic activity against different cancer cell lines, including melanoma (B16), leukemia (HL-60), and breast cancer (MCF7) cells.[1][5][6] However, these extracts contain a complex mixture of phytochemicals, including other flavonoids, phenolic acids, and diterpenoids. Therefore, the observed cytotoxicity cannot be solely attributed to this compound.

  • Similarly, extracts from Juniperus species have shown anti-proliferative effects on various cancer cell lines.[7][8][9][10][11][12] Again, these effects are due to the combined action of numerous compounds present in the extracts.

It is crucial to emphasize that the cytotoxic activity of a plant extract does not provide direct evidence of the cytotoxicity of its individual components. Further research is required to isolate this compound and evaluate its specific in vitro cytotoxic effects.

Signaling Pathway and Experimental Workflow Diagrams

Quercetin-Induced Apoptosis Signaling Pathway

Quercetin_Apoptosis_Pathway Quercetin Quercetin ROS ↑ ROS Production Quercetin->ROS Bax ↑ Bax Quercetin->Bax Bcl2 ↓ Bcl-2 Quercetin->Bcl2 DeathReceptor Death Receptors (e.g., Fas) Quercetin->DeathReceptor Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Quercetin-induced apoptosis pathways.

General Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Cancer Cell Culture seeding Cell Seeding (e.g., 96-well plate) start->seeding treatment Treatment with Test Compound seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Viability annexin Annexin V/PI Staining assay->annexin Apoptosis cell_cycle Cell Cycle Analysis assay->cell_cycle Cell Cycle data_acq Data Acquisition mtt->data_acq annexin->data_acq cell_cycle->data_acq analysis Data Analysis (IC50, % Apoptosis, etc.) data_acq->analysis end End: Results analysis->end

Caption: Workflow for cytotoxicity testing.

Conclusion

The available scientific evidence strongly supports the in vitro cytotoxic effects of quercetin against a wide range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through the modulation of multiple signaling pathways makes it a compound of significant interest in cancer research.

In contrast, the in vitro cytotoxicity of this compound remains uninvestigated. While its anti-inflammatory properties are documented, further research is imperative to determine if it possesses any direct cytotoxic or anti-proliferative activities. Future studies should focus on isolating this compound and performing comprehensive in vitro cytotoxicity screening to elucidate its potential role in cancer therapy. Until such data becomes available, a direct comparison of the cytotoxic potency of this compound and quercetin is not feasible.

References

Specificity of Hypolaetin 7-glucoside's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of Hypolaetin 7-glucoside, focusing on its specificity in relation to other structurally similar flavonoids. Due to the limited availability of direct comparative studies on this compound, this guide leverages data from its close isomer, Hypolaetin 8-glucoside, and the structurally related flavonoid, Luteolin 7-O-glucoside, to provide a comprehensive overview for research and drug development purposes.

Executive Summary

This compound, a flavone (B191248) glycoside, demonstrates a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. The specificity of its action is influenced by the presence and position of the glucoside moiety, which affects its bioavailability and interaction with cellular targets. Compared to its aglycone form, Hypolaetin, the glycoside exhibits distinct patterns of activity. Furthermore, when compared to the well-studied Luteolin 7-O-glucoside, both similarities and differences in their mechanisms of action and potency are observed. This guide synthesizes available data to aid in the assessment of this compound's therapeutic potential and specificity.

Data Presentation: Comparative Biological Activity

Table 1: Anti-Inflammatory Activity

CompoundAssayTargetIC50 / ActivityReference
Hypolaetin 8-glucoside Prostaglandin (B15479496) BiosynthesisProstaglandin FormationStimulated prostaglandin formation (10-1000 µM)[1]
Hypolaetin (Aglycone) Prostaglandin 15-hydroxydehydrogenase (PGDH) InhibitionPGDHInhibitory (ID50 values for related aglycones: 130-2100 µM)[1]
Hypolaetin 8-glucoside Soybean 15-lipoxygenase Inhibition15-LipoxygenaseInhibited[2]
Hypolaetin (Aglycone) Snake Venom Phospholipase A2 InhibitionPhospholipase A2Dose-dependent inhibition[2]
Luteolin Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsiNOSIC50: 13.9 µM
Luteolin 7-O-glucoside Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsiNOSIC50: 22.7 µM
Luteolin Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 cellsCOX-2IC50: 7.4 µM
Luteolin 7-O-glucoside Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 cellsCOX-2IC50: 15.0 µM
Quercetin-3-methoxy-4'-glucosyl-7-glucoside Cyclooxygenase-1 (COX-1) InhibitionCOX-1IC50: 2.76 µg/mL[3]
Quercetin-3-methoxy-4'-glucosyl-7-glucoside Cyclooxygenase-2 (COX-2) InhibitionCOX-2IC50: 1.99 µg/mL[3]

Table 2: Antioxidant Activity

CompoundAssayIC50 / EC50 / ActivityReference
Luteolin 7-O-glucoside DPPH Radical ScavengingEC50: 6.80 µM
Procyanidin B3 (from Quercus gilva) DPPH Radical ScavengingIC50: 7.86 ± 0.41 µg/ml[4]
Hypolaetin 8-glucoside General Anti-inflammatory and Gastroprotective PropertiesNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Prostaglandin Biosynthesis and Inactivation Assay[1]
  • Objective: To assess the effect of flavonoids on prostaglandin formation and degradation.

  • Method for Prostaglandin Formation: Sheep seminal vesicle microsomes were incubated with radiolabeled arachidonic acid in the presence of various concentrations of the test compounds (10-1000 µM). The formation of prostaglandins (B1171923) was quantified by measuring the radioactivity incorporated into the prostanoid products.

  • Method for Prostaglandin Inactivation (PGDH activity): Semi-purified bovine lung prostaglandin 15-hydroxydehydrogenase (PGDH) was incubated with radiolabeled prostaglandin F2 alpha and the test compounds. The enzymatic inactivation was determined by measuring the conversion of the substrate to its metabolite.

Lipoxygenase and Phospholipase A2 Inhibition Assays[2]
  • Objective: To determine the inhibitory effects of flavonoids on enzymes involved in the inflammatory cascade.

  • Soybean 15-Lipoxygenase Inhibition: The assay was performed by monitoring the formation of conjugated dienes from linoleic acid in the presence of soybean lipoxygenase and the test compounds. The change in absorbance at 234 nm was measured to determine enzyme activity.

  • Snake Venom Phospholipase A2 Inhibition: The inhibitory activity was assessed by measuring the hydrolysis of a phospholipid substrate by phospholipase A2 from snake venom. The release of fatty acids was quantified to determine the level of inhibition.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages
  • Objective: To evaluate the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells were cultured in appropriate media.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for a specified time before stimulation with LPS (1 µg/mL).

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.

  • PGE2 Measurement: The level of PGE2 in the cell culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Objective: To measure the free radical scavenging capacity of the test compounds.

  • Method: A solution of DPPH in methanol (B129727) was mixed with various concentrations of the test compound. The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which was measured spectrophotometrically at 517 nm. The concentration of the compound that scavenges 50% of the DPPH radicals (EC50 or IC50) was calculated.

Signaling Pathway Analysis

Flavonoids, including Hypolaetin and Luteolin glycosides, exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Many flavonoids are known to inhibit this pathway.

NFkB_Pathway cluster_NFkB_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Genes Induces Hypolaetin Hypolaetin 7-glucoside (Putative) Hypolaetin->IKK Inhibits (Putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in cellular responses to external stimuli, including stress and inflammation.

MAPK_Pathway Stimuli Stress/LPS MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Hypolaetin Hypolaetin 7-glucoside (Putative) Hypolaetin->MAPKK Inhibits (Putative)

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Discussion on Specificity

The biological activity of flavonoids is intricately linked to their chemical structure. The presence of a glycoside moiety, as in this compound, generally increases water solubility but can decrease direct interaction with certain enzymes compared to the aglycone form.

  • Glycosylation Effect: Studies on Hypolaetin 8-glucoside and other flavonoids suggest that glycosides may act as pro-drugs, being hydrolyzed to the more active aglycone form in vivo.[2] However, some glycosides exhibit biological activity themselves. For instance, Hypolaetin 8-glucoside was found to stimulate prostaglandin formation, while its aglycone and other aglycones were inactive in this assay.[1] Conversely, the aglycones were more effective at inhibiting PGDH.[1] This suggests that the glycoside and aglycone forms can have distinct and sometimes opposing effects on different targets.

  • Comparison with Luteolin 7-O-glucoside: Luteolin is structurally very similar to Hypolaetin, differing by one hydroxyl group on the B-ring. The available data on Luteolin and its 7-O-glucoside show that the aglycone (Luteolin) is a more potent inhibitor of NO and PGE2 production in macrophages than its glycoside. This suggests that for certain anti-inflammatory activities, the aglycone form is more active in vitro. Luteolin and Luteolin 7-O-glucoside have also been shown to modulate the Nrf2/MAPK mediated HO-1 signaling cascade, contributing to their antioxidative potential.

  • Off-Target Effects: The broad-spectrum activity of flavonoids on multiple signaling pathways (NF-κB, MAPK) suggests a potential for off-target effects. While this can be beneficial for multifactorial diseases, it also necessitates careful evaluation of their specificity for desired therapeutic outcomes. The inhibitory profiles of Hypolaetin and its related compounds against a panel of kinases and other enzymes would be necessary to fully assess their specificity and potential for off-target interactions.

Conclusion

This compound is a promising bioactive flavonoid with potential therapeutic applications stemming from its anti-inflammatory and antioxidant properties. While direct comparative data is still emerging, analysis of its close relatives suggests that its activity is nuanced and dependent on its glycosidic form. The aglycone, Hypolaetin, may be more potent in certain enzymatic assays, while the glycoside may have unique activities and improved pharmacokinetic properties.

For researchers and drug development professionals, further studies are warranted to:

  • Directly compare the in vitro and in vivo efficacy of this compound with its aglycone and other relevant flavonoids like Luteolin 7-O-glucoside using standardized assays.

  • Elucidate the specific molecular targets and signaling pathways modulated by this compound.

  • Conduct comprehensive profiling to assess its specificity and identify potential off-target effects.

This comparative guide provides a foundational understanding of the biological activity of this compound based on the current scientific landscape, highlighting the key areas for future research to fully unlock its therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Hypolaetin 7-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two prevalent analytical methods for the quantification of Hypolaetin 7-glucoside: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented here is designed to facilitate the selection of the most appropriate method based on specific analytical needs and available resources.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for HPLC-DAD and LC-MS/MS in the context of flavonoid glucoside quantification, providing a baseline for what can be expected when analyzing this compound.

Performance ParameterHigh-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 5 - 300 µg/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~3.6 µg/mL< 1.0 ng/mL
Limit of Quantification (LOQ) ~10.9 µg/mL~1.0 - 4.0 ng/mL
Accuracy (Recovery %) 96.2 - 105.7%75 - 115%
Precision (%RSD) ≤ 3.91%< 15%

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable analytical data. Below are representative protocols for the quantification of this compound using HPLC-DAD and LC-MS/MS.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is recognized for its robustness and widespread availability, making it a common choice for routine quantification.

a. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Perform an extraction using a suitable solvent, such as methanol (B129727) or ethanol, often facilitated by sonication to ensure complete dissolution.

  • Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilute the filtered extract to a known concentration within the linear range of the calibration curve using the mobile phase.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is commonly used, consisting of two solvents. For instance, Solvent A could be 0.5% acetic acid in water and Solvent B could be acetonitrile (B52724).[1] A typical gradient might start with a high percentage of Solvent A, with the percentage of Solvent B increasing over the course of the run to elute the analyte.[1]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column is often maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[2]

  • Detection: The diode array detector is set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which is typically around 345-350 nm for similar flavonoid glucosides.[1][2]

  • Injection Volume: A 10 µL injection volume is common.[1]

c. Validation Parameters:

  • Linearity: Assessed by constructing a calibration curve from a series of standard solutions of this compound at a minimum of five different concentrations.[1] The peak area is plotted against the concentration, and the linearity is evaluated by the correlation coefficient (r²).[1]

  • Accuracy: Determined through recovery studies by spiking a blank matrix with known amounts of this compound standard at different concentration levels.

  • Precision: Evaluated by analyzing replicate injections of the same standard solution on the same day (intra-day precision) and on different days (inter-day precision).[1] The results are expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Calculated from the standard deviation of the y-intercept and the slope of the calibration curve.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing samples with complex matrices or when very low detection limits are required.

a. Sample Preparation:

  • For biological samples such as plasma, a protein precipitation step is typically performed using a solvent like acidified acetonitrile.[3]

  • For other samples, a similar extraction procedure to that of HPLC-DAD can be used.

  • The extract is then centrifuged, and the supernatant is collected and diluted as necessary.

  • An internal standard (IS) is added to all samples and calibration standards to correct for variations in extraction and ionization.[3]

b. Chromatographic Conditions:

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) is often used for faster analysis times.

  • Mobile Phase: A gradient elution with solvents such as 0.05% formic acid in water and acetonitrile is common.[3]

  • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

c. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for flavonoids.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[3] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are optimized for maximum sensitivity.

d. Validation Parameters: The validation parameters are similar to those for HPLC-DAD, with the addition of:

  • Matrix Effects: These are assessed by comparing the response of the analyte in a pure solvent to its response in an extracted blank matrix spiked with the analyte to ensure that components of the matrix do not interfere with the ionization of the analyte.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning & Method Development cluster_method1 Method 1: HPLC-DAD cluster_method2 Method 2: LC-MS/MS cluster_validation Method Validation cluster_comparison Cross-Validation & Comparison A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Analytical Methods (e.g., HPLC-DAD, LC-MS/MS) A->B C Sample Preparation (Extraction, Filtration) B->C F Sample Preparation (Protein Precipitation, IS Spiking) B->F D HPLC-DAD Analysis C->D E Data Acquisition (Chromatograms) D->E I Linearity & Range E->I J Accuracy (Recovery) E->J K Precision (Intra- & Inter-day) E->K L LOD & LOQ E->L M Selectivity & Specificity E->M G LC-MS/MS Analysis F->G H Data Acquisition (MRM Transitions) G->H H->I H->J H->K H->L H->M O Compare Performance Metrics I->O J->O K->O L->O N Statistical Analysis (e.g., t-test, Bland-Altman plot) M->N N->O P Method Selection & Reporting O->P

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Guide to the Neuroprotective Effects of Flavonoids: Featuring Luteolin 7-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Due to the limited availability of specific neuroprotective data on Hypolaetin 7-glucoside, this guide presents a comprehensive comparison centered on a structurally similar and well-researched flavonoid glycoside, Luteolin 7-O-glucoside (Lut7) . This guide compares its neuroprotective efficacy with its aglycone, Luteolin , and two other prominent flavonoids, Quercetin and Kaempferol . The experimental data is collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Introduction to Flavonoids and Neuroprotection

Flavonoids are a class of polyphenolic compounds ubiquitously found in plants and are recognized for their diverse bioactive properties, including potent antioxidant and anti-inflammatory effects.[1] These properties make them promising candidates for neuroprotective therapies, aiming to mitigate neuronal damage in a variety of neurological disorders.[2] Neurodegeneration is often characterized by oxidative stress and chronic inflammation, where reactive oxygen species (ROS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) play a pivotal role in neuronal cell death.[3] Flavonoids can counteract these pathological processes through various mechanisms, including direct ROS scavenging, modulation of antioxidant enzyme expression, and inhibition of inflammatory signaling pathways.[3][4]

This guide provides a comparative analysis of the neuroprotective effects of Luteolin 7-O-glucoside and other key flavonoids, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize quantitative data on the neuroprotective, antioxidant, and anti-inflammatory effects of Luteolin 7-O-glucoside, Luteolin, Quercetin, and Kaempferol from various in vitro studies.

Table 1: Neuroprotective Effects on Neuronal Cell Viability

CompoundCell LineNeurotoxic InsultConcentration% Increase in Cell Viability (Compared to Insult)Reference
Luteolin 7-O-glucoside SH-SY5Y (undifferentiated)6-OHDA (100 µM)1 µM~15%[5][6][7][8]
Luteolin 7-O-glucoside SH-SY5Y (RA-differentiated)6-OHDA (100 µM)1 µM~20%[5][6][7][8]
Luteolin PC126-OHDA (250 µM)12.5 µM~38%
Quercetin SH-SY5YAβ (25 µM)20 µM~25%
Kaempferol SH-SY5Y6-OHDA (50 µM)10 µM~30%

Note: 6-OHDA (6-hydroxydopamine) and Aβ (Amyloid-beta) are common neurotoxins used to model Parkinson's and Alzheimer's disease, respectively. RA (retinoic acid) is used to differentiate SH-SY5Y cells into a more neuron-like phenotype.

Table 2: Antioxidant Capacity - ROS Reduction

CompoundCell LineOxidative StressorConcentration% Reduction in ROSReference
Luteolin 7-O-glucoside SH-SY5YH₂O₂ (200 µM)1 µMNot directly quantified, but showed significant protection[5][6][7][8]
Luteolin SH-SY5YH₂O₂ (100 µM)10 µM~40%
Quercetin Primary cortical neuronsGlutamate (5 mM)10 µM~50%[9]
Kaempferol HT22Glutamate (5 mM)5 µM~45%

Table 3: Anti-inflammatory Effects - TNF-α Inhibition

CompoundCell LineInflammatory StimulusConcentration% Inhibition of TNF-α SecretionReference
Luteolin 7-O-glucoside RAW 264.7 (macrophages)LPS (1 µg/mL)1 µM~30% (at 3h)[5][6][7][8]
Luteolin BV-2 (microglia)LPS (100 ng/mL)10 µM~60%[10]
Quercetin BV-2 (microglia)LPS (1 µg/mL)20 µM~50%
Kaempferol BV-2 (microglia)LPS (1 µg/mL)25 µM~70%[4]

Note: LPS (Lipopolysaccharide) is a potent activator of microglia and macrophages, inducing a strong inflammatory response.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these flavonoids are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these key mechanisms and the general workflow for assessing neuroprotection.

Neuroprotective_Signaling_Pathways cluster_stimulus Neurotoxic Stimuli cluster_flavonoids Flavonoids cluster_pathways Intracellular Signaling Pathways cluster_outcome Cellular Outcome Oxidative Stress\n(e.g., 6-OHDA, H₂O₂) Oxidative Stress (e.g., 6-OHDA, H₂O₂) ROS ROS Oxidative Stress\n(e.g., 6-OHDA, H₂O₂)->ROS Neuroinflammation\n(e.g., LPS, Aβ) Neuroinflammation (e.g., LPS, Aβ) NF-κB NF-κB Neuroinflammation\n(e.g., LPS, Aβ)->NF-κB MAPK\n(JNK, p38) MAPK (JNK, p38) Neuroinflammation\n(e.g., LPS, Aβ)->MAPK\n(JNK, p38) Luteolin 7-Glucoside Luteolin 7-Glucoside Luteolin 7-Glucoside->ROS Luteolin 7-Glucoside->NF-κB Nrf2/ARE Nrf2/ARE Luteolin 7-Glucoside->Nrf2/ARE Caspase-3 Caspase-3 Luteolin 7-Glucoside->Caspase-3 Luteolin Luteolin Luteolin->ROS Luteolin->NF-κB Bcl-2 Bcl-2 Luteolin->Bcl-2 Quercetin Quercetin Quercetin->ROS Quercetin->NF-κB Quercetin->Nrf2/ARE Kaempferol Kaempferol Kaempferol->ROS Kaempferol->NF-κB Neuronal Apoptosis Neuronal Apoptosis ROS->Neuronal Apoptosis NF-κB->Neuronal Apoptosis MAPK\n(JNK, p38)->Caspase-3 Neuronal Survival Neuronal Survival Nrf2/ARE->Neuronal Survival Bcl-2->Neuronal Survival Caspase-3->Neuronal Apoptosis

Caption: Key neuroprotective signaling pathways modulated by flavonoids.

Experimental_Workflow_Neuroprotection cluster_assays Experimental Assays Neuronal Cell Culture\n(e.g., SH-SY5Y, Primary Neurons) Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pre-treatment with Flavonoid\n(Lut7, Luteolin, Quercetin, Kaempferol) Pre-treatment with Flavonoid (Lut7, Luteolin, Quercetin, Kaempferol) Neuronal Cell Culture\n(e.g., SH-SY5Y, Primary Neurons)->Pre-treatment with Flavonoid\n(Lut7, Luteolin, Quercetin, Kaempferol) Induction of Neurotoxicity\n(e.g., 6-OHDA, H₂O₂, LPS) Induction of Neurotoxicity (e.g., 6-OHDA, H₂O₂, LPS) Pre-treatment with Flavonoid\n(Lut7, Luteolin, Quercetin, Kaempferol)->Induction of Neurotoxicity\n(e.g., 6-OHDA, H₂O₂, LPS) Assessment of Neuroprotective Effects Assessment of Neuroprotective Effects Induction of Neurotoxicity\n(e.g., 6-OHDA, H₂O₂, LPS)->Assessment of Neuroprotective Effects MTT Assay\n(Cell Viability) MTT Assay (Cell Viability) Assessment of Neuroprotective Effects->MTT Assay\n(Cell Viability) ROS Measurement\n(e.g., DCFDA) ROS Measurement (e.g., DCFDA) Assessment of Neuroprotective Effects->ROS Measurement\n(e.g., DCFDA) ELISA\n(e.g., TNF-α) ELISA (e.g., TNF-α) Assessment of Neuroprotective Effects->ELISA\n(e.g., TNF-α) Data Analysis & Comparison Data Analysis & Comparison MTT Assay\n(Cell Viability)->Data Analysis & Comparison ROS Measurement\n(e.g., DCFDA)->Data Analysis & Comparison ELISA\n(e.g., TNF-α)->Data Analysis & Comparison

Caption: General experimental workflow for assessing flavonoid neuroprotection.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test flavonoid (e.g., Luteolin 7-O-glucoside, Luteolin, Quercetin, Kaempferol) for a specified period (e.g., 1-2 hours).

    • Introduce the neurotoxic agent (e.g., 6-OHDA, H₂O₂) to the wells and incubate for the desired duration (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated only with the neurotoxin, and cells treated only with the flavonoid.

  • MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The dichlorofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.

Protocol:

  • Cell Culture and Treatment: Culture and treat the neuronal cells with flavonoids and the oxidative stressor as described for the viability assay.

  • DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFDA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the control groups.

Quantification of TNF-α (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted pro-inflammatory cytokines like TNF-α in the cell culture supernatant.

Protocol:

  • Sample Collection: After treating microglial or macrophage cells (e.g., BV-2, RAW 264.7) with flavonoids and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Block non-specific binding sites.

    • Add the collected culture supernatants and a series of known concentrations of a TNF-α standard to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again and add a substrate for the enzyme, which will produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.

Discussion and Conclusion

The presented data suggests that Luteolin 7-O-glucoside, Luteolin, Quercetin, and Kaempferol all exhibit significant neuroprotective properties. They can enhance neuronal cell viability in the face of neurotoxic insults, reduce oxidative stress by scavenging ROS, and mitigate neuroinflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α.

While the aglycones (Luteolin, Quercetin, Kaempferol) often show high potency in in vitro assays, their glycoside forms, such as Luteolin 7-O-glucoside, may offer advantages in terms of bioavailability in vivo. The sugar moiety can influence the absorption and metabolism of the flavonoid, which is a critical factor for its therapeutic efficacy. For instance, Luteolin 7-O-glucoside has been reported to be a selective inhibitor of JNK3, a key player in neurodegenerative diseases, suggesting a specific mechanism of action that may differ from its aglycone.[5][6][7][8]

Further research is warranted to directly compare the neuroprotective effects of this compound with other flavonoids in standardized experimental models. Such studies will be crucial for elucidating its therapeutic potential and for the development of novel flavonoid-based interventions for neurodegenerative diseases.

References

A Comparative Insight into the Stability of Hypolaetin Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is a cornerstone of preclinical development. This guide offers a comparative framework for assessing the stability of various Hypolaetin glycosides, crucial flavonoid compounds known for their anti-inflammatory and gastroprotective properties. While direct comparative quantitative data for all Hypolaetin glycosides is not extensively available in publicly accessible literature, this document outlines the established experimental protocols for flavonoid stability testing and presents a model for data comparison. Furthermore, it delves into the potential signaling pathways modulated by these compounds, providing a theoretical framework for their mechanism of action.

Comparative Stability Analysis

The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Flavonoid glycosides, including those of Hypolaetin, are susceptible to degradation under various environmental conditions. The primary factors influencing their stability are pH, temperature, and light. The position of the glycosidic linkage (e.g., at the 7-O- or 8-O- position) can significantly impact the molecule's stability.

To facilitate a direct comparison, the following table summarizes hypothetical quantitative data from forced degradation studies on two common Hypolaetin glycosides: Hypolaetin-7-O-glucoside and Hypolaetin-8-O-glucoside. Forced degradation studies are designed to accelerate the degradation process to predict the compound's stability profile.[1][2][3]

Table 1: Comparative Stability Data of Hypolaetin Glycosides under Forced Degradation Conditions

Stress ConditionParametersHypolaetin-7-O-glucoside (% Degradation)Hypolaetin-8-O-glucoside (% Degradation)Key Observations
Acid Hydrolysis 0.1 M HCl, 80°C, 24h15.212.5Both glycosides show susceptibility to acidic conditions, with the 7-O-glucoside being slightly more prone to degradation.
Base Hydrolysis 0.1 M NaOH, 60°C, 8h25.822.1Alkaline conditions lead to more significant degradation for both isomers compared to acidic stress.[4]
Oxidative Stress 6% H₂O₂, RT, 24h18.516.3Both compounds exhibit oxidative degradation, a common trait for polyphenolic structures.
Thermal Degradation 80°C, 48h10.18.7Thermal stress leads to moderate degradation, with the 8-O-glucoside showing slightly better thermal stability.[5]
Photodegradation UV light (254 nm), 24h22.419.8Exposure to UV light causes significant degradation, highlighting the need for photoprotection during storage and formulation.[6]

Note: The data presented in this table is illustrative and intended to serve as a template for presenting results from actual experimental studies. The percentage of degradation would be determined by a validated stability-indicating analytical method, such as HPLC.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible stability data. Below are methodologies for key experiments cited in flavonoid stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of a molecule.[3][7]

a) Acid and Base Hydrolysis:

  • Prepare stock solutions of the Hypolaetin glycoside in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • For acid hydrolysis, add the stock solution to a solution of 0.1 M hydrochloric acid.[8]

  • For base hydrolysis, add the stock solution to a solution of 0.1 M sodium hydroxide.

  • Incubate the solutions at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).[9]

  • At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

b) Oxidative Degradation:

  • Add the stock solution of the Hypolaetin glycoside to a solution of hydrogen peroxide (e.g., 3-6%).

  • Keep the solution at room temperature or a slightly elevated temperature for a specified duration.

  • Monitor the degradation at various time intervals.

c) Thermal Degradation:

  • Place the solid Hypolaetin glycoside or its solution in a temperature-controlled oven at a high temperature (e.g., 80°C).[10]

  • Analyze samples at different time points to determine the extent of degradation.

d) Photostability Testing:

  • Expose a solution of the Hypolaetin glycoside to a defined light source, such as a UV lamp (e.g., 254 nm) or a photostability chamber.[6]

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples at various time points.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[11][12]

a) HPLC Method Development:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid for pH control) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Detection: A photodiode array (PDA) detector set at the maximum absorbance wavelength of the Hypolaetin glycoside.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

b) Sample Analysis:

  • Inject the prepared samples from the forced degradation studies into the HPLC system.

  • Identify and quantify the peak corresponding to the intact Hypolaetin glycoside and any degradation products.

  • Calculate the percentage of degradation based on the decrease in the peak area of the parent compound.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental process and the potential biological activity of Hypolaetin glycosides, the following diagrams are provided.

G Experimental Workflow for Stability Testing of Hypolaetin Glycosides cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Sample Analysis cluster_3 Results start Hypolaetin Glycoside (e.g., 7-O or 8-O-glucoside) stock Prepare Stock Solution start->stock acid Acid Hydrolysis (0.1M HCl, 80°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative Stress (6% H₂O₂, RT) stock->oxidative thermal Thermal Stress (80°C) stock->thermal photo Photodegradation (UV Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Acquisition and Processing hplc->data quantify Quantify Degradation (%) data->quantify identify Identify Degradation Products (LC-MS) quantify->identify kinetics Determine Degradation Kinetics identify->kinetics

Workflow for Hypolaetin Glycoside Stability Testing

Flavonoids, including likely Hypolaetin and its glycosides, are known to exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

G Proposed Anti-inflammatory Signaling Pathway of Hypolaetin Glycosides cluster_0 Extracellular cluster_1 Cytoplasm cluster_1_1 MAPK Pathway cluster_1_2 NF-κB Pathway cluster_2 Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) jnk_p38 JNK / p38 stimulus->jnk_p38 ikk IKK Complex stimulus->ikk hypolaetin Hypolaetin Glycosides jnk_p38_p p-JNK / p-p38 hypolaetin->jnk_p38_p Inhibits Phosphorylation hypolaetin->ikk Inhibits Activation nfkb_n NF-κB (p65/p50) hypolaetin->nfkb_n Inhibits Translocation jnk_p38->jnk_p38_p ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB ikb->ikb_nfkb ikb_p p-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb->ikb_nfkb nfkb->nfkb_n Translocation ikb_p->nfkb Degradation of IκBα genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_n->genes

Hypolaetin Glycosides' Proposed Anti-inflammatory Mechanism

The provided diagrams illustrate a standard workflow for assessing the stability of Hypolaetin glycosides and a plausible mechanism for their anti-inflammatory action through the inhibition of the NF-κB and MAPK signaling pathways.[13][14][15][16][17] Specifically, Hypolaetin glycosides may inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][18] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][6][19] Furthermore, these compounds may also suppress the phosphorylation of key kinases in the MAPK pathway, such as JNK and p38, further contributing to the downregulation of the inflammatory response.

Conclusion

While a definitive comparative stability profile of all Hypolaetin glycosides requires further dedicated research, the methodologies and frameworks presented in this guide provide a robust starting point for any researcher in the field. The provided experimental designs and data presentation formats can ensure a systematic and comparable evaluation of these promising natural compounds. Understanding their stability and elucidating their mechanisms of action are critical steps in unlocking their full therapeutic potential.

References

Unveiling the Anti-Inflammatory Potential of Hypolaetin 7-glucoside: A Comparative Analysis of Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the quest for novel anti-inflammatory agents with high efficacy and minimal side effects is paramount. Flavonoids, a class of natural compounds found in plants, have long been recognized for their therapeutic potential. This guide provides a comprehensive comparison of Hypolaetin 7-glucoside and its related compounds, focusing on their effects on key gene expression markers implicated in inflammation. This analysis is intended for researchers, scientists, and drug development professionals seeking to validate and compare the therapeutic potential of these compounds.

This compound, a flavone (B191248) glycoside, and its analogs have demonstrated significant anti-inflammatory properties. Their mechanism of action primarily involves the downregulation of pro-inflammatory genes, thereby mitigating the inflammatory cascade. This guide presents a comparative analysis of this compound with its aglycone Hypolaetin, its isomer Hypolaetin-8-glucoside, and the well-characterized flavonoids, Luteolin and Quercetin.

Comparative Analysis of Gene Expression Modulation

The anti-inflammatory effects of these flavonoids are largely attributed to their ability to suppress the expression of key pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2). The following table summarizes the available quantitative data on the inhibitory effects of these compounds on the production of inflammatory mediators, which are directly linked to the expression of their respective genes.

CompoundTargetCell LineConcentration% Inhibition / IC50Citation
Luteolin-7-O-glucoside NO (iNOS)RAW 264.7-IC50: 22.7 µM[1]
PGE2 (COX-2)RAW 264.7-IC50: 15.0 µM[1]
Luteolin NO (iNOS)RAW 264.7-IC50: 13.9 µM[1]
PGE2 (COX-2)RAW 264.7-IC50: 7.4 µM[1]
TNF-α, IL-6, iNOS, COX-2 mRNAMH-S & RAW 264.725 µMSignificant attenuation[2]
Quercetin TNF-α mRNAPBMCs1-50 µMSignificant dose-dependent decrease
Hypolaetin-8-glucoside Protein Exudation, Leucocyte MigrationRat-Inhibitory effects observed

Note: Direct quantitative gene expression data for this compound is currently limited in publicly available literature. The data for Luteolin-7-O-glucoside, a close structural analog, is presented as a surrogate. Further research is warranted to elucidate the specific quantitative effects of this compound.

Signaling Pathways in Inflammation Modulation

The regulation of inflammatory gene expression by flavonoids is primarily mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, and their inhibition is a key mechanism of action for many anti-inflammatory compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Flavonoids, including Luteolin and Quercetin, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[2]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Hypolaetin This compound & Analogs Hypolaetin->IKK Inhibition MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Hypolaetin This compound & Analogs Hypolaetin->MAPKK Inhibition Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Flavonoid_Treatment 2. Flavonoid Pre-treatment (e.g., this compound) Cell_Culture->Flavonoid_Treatment LPS_Stimulation 3. LPS Stimulation (Induce Inflammation) Flavonoid_Treatment->LPS_Stimulation RNA_Extraction 4. Total RNA Extraction LPS_Stimulation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis RT_qPCR 6. Real-Time Quantitative PCR (Gene Expression Analysis) cDNA_Synthesis->RT_qPCR Data_Analysis 7. Data Analysis (Relative Gene Expression) RT_qPCR->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Hypolaetin 7-glucoside: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Hypolaetin 7-glucoside, a flavonoid glucoside used in various research applications.

Safety and Hazard Assessment

Based on available Safety Data Sheets (SDS) for structurally similar flavonoid glucosides, such as Luteolin-7-O-glucoside, this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1][2] However, it is imperative for laboratory personnel to consult the specific SDS provided by the supplier of their this compound product and to adhere to their institution's specific waste disposal protocols.

Key Safety Information:

ParameterInformationSource
Hazard Classification Not classified as hazardous.SDS for Luteolin-7-O-glucoside[1][2]
Primary Route of Exposure Inhalation, ingestion, skin and eye contact.General Chemical Handling
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, and a lab coat.General Laboratory Practice

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of small quantities of solid this compound typically used in a research laboratory setting.

  • Personal Protective Equipment (PPE) Confirmation: Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Carefully sweep or transfer the solid this compound waste into a clean, sealable container.

    • Suitable containers include plastic bags or bottles that can be securely closed.

  • Container Sealing and Labeling:

    • Securely seal the container to prevent any leakage of the powder.

    • If required by your institution, label the container as "Non-Hazardous Solid Waste" and include the chemical name, "this compound."

  • Final Disposal:

    • Place the sealed container into the regular laboratory solid waste bin designated for non-hazardous materials.[3][4]

    • Do not dispose of the solid powder directly into a sink or drain.

For disposal of empty containers that once held this compound, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste, following your institution's guidelines. Once cleaned, the container can typically be disposed of in the regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start cluster_1 Hazard Assessment cluster_2 Waste Characterization cluster_3 Disposal Path cluster_4 Final Action start This compound Waste consult_sds Consult Product-Specific SDS start->consult_sds hazardous Is it classified as hazardous? consult_sds->hazardous haz_waste Dispose as Hazardous Chemical Waste hazardous->haz_waste Yes non_haz_solid Dispose as Non-Hazardous Solid Waste hazardous->non_haz_solid No (Presumed) follow_eHS Follow Institutional EHS Protocol haz_waste->follow_eHS seal_and_trash Seal in container and place in regular trash non_haz_solid->seal_and_trash

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is based on the available data for structurally similar compounds. It is the responsibility of the user to confirm the hazard classification with the Safety Data Sheet provided by the manufacturer and to comply with all institutional and local regulations for chemical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hypolaetin 7-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Hypolaetin 7-glucoside, a flavonoid glucoside. In the absence of a specific Safety Data Sheet (SDS), this document outlines a conservative approach based on best practices for handling powdered chemical compounds of unknown toxicity.

A thorough risk assessment should be conducted before handling any chemical. It is strongly recommended to obtain a substance-specific Safety Data Sheet (SDS) from your supplier for detailed safety information.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.[1][2][3][4]

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile GlovesDouble gloving is recommended to provide an extra layer of protection against potential skin contact.[5] Nitrile offers good resistance to a range of chemicals.
Eye and Face Protection Safety Goggles with Side ShieldsProvides essential protection against splashes and airborne particles.
Face ShieldShould be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA fully fastened lab coat provides a primary barrier against contamination of personal clothing.
Chemical-Resistant ApronRecommended when handling significant quantities of the compound or its solutions.
Respiratory Protection N95 or higher-rated RespiratorEssential when handling the powdered form outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.

Step 1: Preparation and Area Designation
  • Designated Work Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to control the spread of airborne particles.[7]

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes spatulas, weighing paper, containers, solvents, and waste disposal bags.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

Step 2: Weighing and Aliquoting
  • Minimize Dust Generation: Handle the powdered compound carefully to minimize the creation of dust. Use techniques such as gentle scooping rather than pouring from a height.

  • Weighing in a Containment Hood: Whenever possible, weigh the powder inside a chemical fume hood or a balance enclosure that provides user protection.[7]

  • Use of Disposable Tools: Employ disposable spatulas and weighing boats to prevent cross-contamination and simplify disposal.[5]

Step 3: Solution Preparation
  • Solvent Addition: When preparing solutions, add the solvent to the pre-weighed powder slowly and carefully to avoid splashing.

  • Work in a Ventilated Area: All solution preparation should be conducted within a chemical fume hood.

Step 4: Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any non-disposable equipment with an appropriate solvent after use.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste bag.

    • Unused or excess powdered compound should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.[9]

  • Final Disposal:

    • All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Powder (Minimize Dust) don_ppe->weigh_powder Proceed to Handling prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate Handling Complete remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands collect_solid_waste Collect Solid Waste (Labeled Bag) wash_hands->collect_solid_waste collect_liquid_waste Collect Liquid Waste (Labeled Container) wash_hands->collect_liquid_waste ehs_disposal Dispose via EHS collect_solid_waste->ehs_disposal collect_liquid_waste->ehs_disposal

Caption: A logical workflow for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.